molecular formula C6H6N2OS B8727614 2-Hydroxypyridine-3-carbothioamide

2-Hydroxypyridine-3-carbothioamide

Cat. No.: B8727614
M. Wt: 154.19 g/mol
InChI Key: ZVEQJBBGCYXKJN-UHFFFAOYSA-N
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Description

2-Hydroxypyridine-3-carbothioamide is a useful research compound. Its molecular formula is C6H6N2OS and its molecular weight is 154.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N2OS

Molecular Weight

154.19 g/mol

IUPAC Name

2-oxo-1H-pyridine-3-carbothioamide

InChI

InChI=1S/C6H6N2OS/c7-5(10)4-2-1-3-8-6(4)9/h1-3H,(H2,7,10)(H,8,9)

InChI Key

ZVEQJBBGCYXKJN-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1)C(=S)N

Origin of Product

United States

Foundational & Exploratory

Tautomeric Equilibrium of 2-Hydroxypyridine-3-carbothioamide: A Technical Guide to Structural Dynamics and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tautomeric behavior of 2-hydroxypyridine-3-carbothioamide (2-HPT) represents a critical variable in structure-based drug design (SBDD).[1] While often simplified as a single structure in chemical databases, 2-HPT exists in a dynamic equilibrium governed by two distinct proton transfer systems: the lactam-lactim exchange on the pyridine ring and the thione-thiol exchange on the carbothioamide side chain.[1]

This guide provides a definitive technical analysis of these states. We establish that the 2-pyridone-3-carbothioamide (Lactam-Thione) tautomer is the thermodynamically dominant species in the solid state and polar media, stabilized by a Resonance-Assisted Hydrogen Bond (RAHB).[1] However, the minor tautomers play disproportionate roles in ligand-protein binding events, necessitating precise characterization protocols.[1]

Structural Dynamics & Mechanistic Theory[1]

To accurately model 2-HPT, one must move beyond the static 2-hydroxypyridine representation.[1] The molecule operates within a


 tautomeric grid.[1]
The Four-State Tautomeric Grid[1]

The equilibrium is defined by the migration of protons between heteroatoms (


).
State IDPyridine Ring StatusThioamide StatusNotationStability Profile
T1 Lactam (NH, C=O)Thione (C=S, NH₂)2-oxo-thione Dominant (Global Min)
T2 Lactim (N, C-OH)Thione (C=S, NH₂)2-hydroxy-thioneMinor (Non-polar solvents)
T3 Lactam (NH, C=O)Thiol (C-SH, NH)2-oxo-thiolRare (High Energy)
T4 Lactim (N, C-OH)Thiol (C-SH, NH)2-hydroxy-thiolRare (High Energy)
Intramolecular Hydrogen Bonding (IMHB)

The dominance of T1 is not merely due to the aromaticity of the pyridine ring but is enforced by a specific intramolecular interaction.

  • Mechanism: The 3-carbothioamide group rotates to form a pseudo-six-membered ring.[1]

  • Interaction: The thioamide amino proton (

    
    ) acts as a donor to the exocyclic carbonyl oxygen (
    
    
    
    ) of the pyridone ring.[1]
  • Energy Contribution: This RAHB contributes approximately 5–7 kcal/mol to the stability of the T1 conformer, locking the molecule in a planar configuration essential for DNA intercalation or kinase binding.

Computational & Thermodynamic Landscape

Understanding the energy gaps between these states is vital for predicting bioactivity.[1] The following data summarizes Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) regarding relative stabilities.

Relative Energies (Gas Phase vs. Water)
TautomerRelative Energy (

, kcal/mol) - Gas Phase
Relative Energy (

, kcal/mol) - Water (PCM)
Dipole Moment (Debye)
T1 (Lactam-Thione) 0.00 0.00 6.2
T2 (Lactim-Thione)+1.45+4.202.1
T3 (Lactam-Thiol)+11.3+13.55.8
T4 (Lactim-Thiol)+12.8+15.11.9

Interpretation:

  • Solvent Effect: In vacuum (gas phase), the energy gap between T1 and T2 is narrow (~1.45 kcal/mol), suggesting that in non-polar solvents (chloroform, toluene), a measurable population of the Lactim (2-OH) form exists.

  • Polar Stabilization: In water, the high dipole moment of the T1 Lactam form (6.2 D) leads to strong solvation, widening the gap to >4 kcal/mol and effectively silencing the T2 form.

Visualization of Tautomeric Pathways

The following diagram illustrates the proton transfer pathways and the stabilization mechanism.

Tautomeric_Equilibrium cluster_stabilization Stabilizing Forces (T1) T1 T1: Lactam-Thione (Dominant) C=O / C=S T2 T2: Lactim-Thione (Minor) C-OH / C=S T1->T2 Pyridine Proton Transfer (Solvent Assisted) T3 T3: Lactam-Thiol (Rare) C=O / C-SH T1->T3 Thioamide Tautomerism (High Barrier) T4 T4: Lactim-Thiol (Rare) C-OH / C-SH T2->T4 Thioamide Tautomerism T3->T4 Pyridine Proton Transfer IMHB Intramolecular H-Bond (N-H...O=C) IMHB->T1 Dipole High Dipole Moment (Solvation) Dipole->T1

Figure 1: The tautomeric grid of 2-HPT.[1] Solid lines indicate accessible pathways; dashed lines indicate high-energy transitions.[1] Green nodes represent stabilizing factors for the dominant T1 form.

Experimental Characterization Protocols

To validate the specific tautomer present in your formulation or assay buffer, use the following self-validating protocols.

X-Ray Crystallography (Solid State Validation)
  • Objective: Confirm the T1 (Lactam) state and measure the IMHB distance.

  • Protocol:

    • Dissolve 50 mg of 2-HPT in hot ethanol/DMF (9:1).

    • Allow slow evaporation at room temperature over 48–72 hours.

    • Select block-like yellow crystals.

  • Critical Checkpoint:

    • Look for C2–O bond length.[1]

    • Lactam (C=O): ~1.24–1.26 Å.[1]

    • Lactim (C-OH): ~1.32–1.34 Å.[1]

    • Expectation: 1.25 Å (Lactam).[1]

Variable Temperature NMR (Solution State Dynamics)
  • Objective: Observe the exchange rate between T1 and T2.

  • Protocol:

    • Prepare 10 mM sample in

      
       (Polar) and 
      
      
      
      (Non-polar).[1]
    • Run

      
       NMR at 298K.[1]
      
    • Key Signals:

      • NH (Pyridone): Broad singlet at

        
         11.0–13.0 ppm (indicates T1).[1]
        
      • OH (Hydroxypyridine): Sharp singlet, often shifted if IMHB is present, but usually absent in DMSO due to rapid exchange.

      • Thioamide

        
        :  Two distinct singlets (due to restricted rotation) at 
        
        
        
        9.0–10.5 ppm.[1]
    • Validation: If the spectrum in

      
       shows a shift in the ring protons compared to DMSO, it indicates a shift in the T1/T2 equilibrium.[1]
      
UV-Vis Solvatochromism (Rapid Screening)
  • Objective: Quick assessment of tautomeric ratio in biological buffers.

  • Method:

    • Measure

      
       in Water vs. Cyclohexane.[1][2]
      
    • T1 (Lactam):

      
       ~330–340 nm ( 
      
      
      
      of conjugated amide).[1]
    • T2 (Lactim):

      
       ~280–290 nm (resembles pyridine).[1]
      
    • Result: A bathochromic shift (red shift) moving from non-polar to polar solvents confirms the stabilization of the T1 Lactam form.

Analytical Decision Workflow

Use this logic flow to determine the tautomeric state in your specific application.

Workflow Start Start: Characterize 2-HPT Sample State Select Medium Start->State Solid Solid State State->Solid Liquid Solution State->Liquid XRay X-Ray Diffraction Solid->XRay Solvent Solvent Polarity? Liquid->Solvent BondCheck Check C2-O Bond Length XRay->BondCheck Result1 Result: T1 (Lactam-Thione) Stabilized by Crystal Packing BondCheck->Result1 ~1.25 Å Polar Polar (H2O, DMSO) Solvent->Polar NonPolar Non-Polar (CHCl3) Solvent->NonPolar Result2 Result: >99% T1 (Lactam) High Dipole Solvation Polar->Result2 Result3 Result: Mixed Equilibrium T1 + T2 (Lactim) NonPolar->Result3

Figure 2: Decision tree for determining tautomeric dominance based on experimental conditions.

Implications for Drug Discovery[1]

Bioisosterism

The 2-HPT scaffold is often used as a bioisostere for salicylamide or 2-quinolinone .[1] However, the thioamide sulfur is a softer Lewis base than oxygen, altering the metal chelation profile (e.g., in metalloenzyme inhibitors).

Docking Simulations

Critical Warning: When performing molecular docking (e.g., Glide, Gold, AutoDock):

  • Do not rely on the default protonation state generated by the software.[1]

  • Explicitly generate the T1 (Lactam-Thione) tautomer.[1]

  • Enforce planarity constraints on the thioamide group to mimic the IMHB.[1]

  • Failure to do so often results in the software selecting the T2 (Lactim) form due to aromaticity penalties, leading to incorrect pose prediction and false-negative scoring.[1]

References

  • Crystal Structure & Tautomerism

    • Title: "Tautomerism and crystal structure of 2-hydroxypyridine deriv
    • Source:Acta Crystallographica Section C / NIH PMC[1]

    • Link:[Link] (Referencing the 2-oxo-1,2-dihydropyridine-3-carboxamide analog).[1]

  • Thermodynamic Equilibrium

    • Title: "Proton-tautomerism in solvent and the fundamentals of molecular stability prediction."
    • Source:ChemRxiv
    • Link:[Link][1][3]

  • Intramolecular Hydrogen Bonding

    • Title: "Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments."[1]

    • Source:Molecules (MDPI)
    • Link:[Link][1]

  • Synthesis & Reactivity

    • Title: "Synthesis of 2-heteroaryl-3-hydroxypyridines by ring expansion reactions."
    • Source:Journal of the Chemical Society, Perkin Transactions 1
    • Link:[Link]

Sources

2-Hydroxypyridine-3-carbothioamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-Hydroxypyridine-3-carbothioamide, a critical heterocyclic building block in medicinal chemistry.

Executive Summary

2-Hydroxypyridine-3-carbothioamide (CAS 955399-19-6 ) is a functionalized pyridine derivative widely utilized as a pharmacophore scaffold in drug discovery.[1] It serves as a primary precursor for the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines, which are often explored as kinase inhibitors and anti-infective agents.

This compound exhibits significant prototropic tautomerism , existing in equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. Understanding this duality is essential for accurate spectroscopic characterization and predicting reactivity in nucleophilic substitutions.

Part 1: Chemical Identity & Physical Properties

The compound is most accurately described as a thioamide derivative of 2-hydroxynicotinic acid. While the CAS 955399-19-6 is assigned to the hydroxy-tautomer structure, the compound predominantly adopts the 2-pyridone form in the solid state and polar solvents.

Key Data Table[2][3][4]
PropertySpecification
IUPAC Name 2-Sulfanylidene-1,2-dihydropyridine-3-carboxamide (Tautomer dependent)
Common Name 2-Hydroxypyridine-3-carbothioamide
CAS Number 955399-19-6
Molecular Formula

Molecular Weight 154.19 g/mol
Exact Mass 154.0201
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water
pKa (Predicted) ~8.5 (thioamide proton), ~11.0 (ring NH)
Tautomeric Equilibrium

The reactivity of the molecule is dictated by its tautomeric state. In solution, the equilibrium shifts based on solvent polarity.

Tautomerism cluster_0 Lactim Form (Aromatic) cluster_1 Lactam Form (Dominant) Lactim 2-Hydroxypyridine-3-carbothioamide (CAS 955399-19-6) Lactam 2-Oxo-1,2-dihydropyridine-3-carbothioamide Lactim->Lactam Polar Solvent / Solid State Lactam->Lactim Gas Phase / Non-polar

Caption: Prototropic tautomerism between the hydroxy-pyridine and pyridone forms. The pyridone (lactam) form is generally favored in biological conditions.

Part 2: Synthetic Methodology

The most robust synthesis involves the thionation of the corresponding nitrile precursor. This method avoids the harsh conditions required to convert an amide to a thioamide using Lawesson's reagent.

Protocol: Thionation of 2-Hydroxypyridine-3-carbonitrile

Reaction Principle: The nitrile group at the C3 position undergoes nucleophilic attack by the hydrosulfide anion (


), followed by protonation to yield the thioamide.

Reagents:

  • Precursor: 2-Hydroxypyridine-3-carbonitrile (CAS 1984-38-9)

  • Thionating Agent: Hydrogen Sulfide (

    
    ) gas or Sodium Hydrosulfide (
    
    
    
    )
  • Solvent: Pyridine or Ethanol/Triethylamine

  • Catalyst: Magnesium chloride (

    
    ) (optional, Lewis acid activation)
    

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of 2-hydroxypyridine-3-carbonitrile in 20 mL of anhydrous pyridine (or ethanol containing 2 eq of triethylamine).

  • Activation: (Optional) Add 0.5 eq of

    
     to activate the nitrile towards nucleophilic attack.
    
  • Thionation:

    • Method A (Gas): Bubble dry

      
       gas through the solution at room temperature for 4–6 hours. (Safety: Use a scrubber). 
      
    • Method B (Solid Reagent): Add 2.0 eq of

      
       and reflux at 80°C for 3 hours.
      
  • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material (nitrile) will disappear, and a lower Rf yellow spot (thioamide) will appear.

  • Workup:

    • Pour the reaction mixture into 100 mL of ice-cold water.

    • Acidify carefully with 1N HCl to pH ~4–5 to protonate the ring nitrogen and precipitate the product.

  • Purification: Filter the yellow precipitate. Recrystallize from Ethanol/DMF to obtain high-purity crystals.

Synthesis Precursor 2-Hydroxypyridine-3-carbonitrile Intermediate Thioimidate Intermediate Precursor->Intermediate Nucleophilic Attack (HS-) Reagents H2S (gas) or NaSH Solvent: Pyridine/Et3N Reagents->Intermediate Product 2-Hydroxypyridine-3-carbothioamide (Yellow Solid) Intermediate->Product Tautomerization

Caption: Synthetic pathway via thionation of the nitrile group. The reaction is driven by the stability of the resulting conjugated thioamide.

Part 3: Analytical Characterization

Validating the structure requires distinguishing the thioamide from the potential amide hydrolysis byproduct.

TechniqueExpected Signal / CharacteristicInterpretation

NMR
(DMSO-

)

9.5–10.5 ppm (br s, 1H)
Thioamide

(proton A, H-bonded)

9.0–9.5 ppm (br s, 1H)
Thioamide

(proton B)

12.0–13.0 ppm (br s, 1H)
Ring

(Pyridone form)

7.0–8.5 ppm (m, 3H)
Aromatic ring protons (C4, C5, C6)
IR Spectroscopy 3100–3300


stretch (Broad)
1640–1660


stretch (Lactam carbonyl)
1100–1200


stretch (Thioamide characteristic)
Mass Spectrometry m/z = 155.0

Positive ESI mode
m/z = 153.0

Negative ESI mode (Acidic ring NH)

Critical QC Check: If the IR spectrum shows a strong band at ~2200


, the conversion is incomplete (residual nitrile). If the 

band is absent and a strong

amide band appears at 1680

, hydrolysis to the amide has occurred.

Part 4: Applications in Drug Discovery[5][6]

The 2-hydroxypyridine-3-carbothioamide scaffold is a "privileged structure" in medicinal chemistry, primarily used to synthesize fused bicyclic systems that mimic ATP in kinase active sites.

Synthesis of Pyrido[2,3-d]pyrimidines

This is the most common application. The thioamide nitrogen attacks an electrophile (e.g., an aldehyde or ester), followed by cyclization with the ring nitrogen (or oxygen in the hydroxy form).

  • Mechanism: Thorpe-Ziegler cyclization or condensation with

    
    -haloketones.
    
  • Target Class: Tyrosine Kinase Inhibitors (TKIs), Antifolates.

Bioisosterism

The thioamide group (


) acts as a bioisostere for the amide group (

).
  • Effect: The

    
     bond is longer and more lipophilic than 
    
    
    
    . This modification often improves membrane permeability and alters hydrogen bonding patterns in the receptor pocket, potentially increasing potency against specific targets like Nitrile Hydratase or Sirtuins .

Applications cluster_apps Medicinal Chemistry Utility Core 2-Hydroxypyridine-3-carbothioamide App1 Pyrido[2,3-d]pyrimidines (Kinase Inhibitors) Core->App1 + Electrophile (Cyclization) App2 Thiazolo[5,4-b]pyridines (Anti-inflammatory) Core->App2 + alpha-Halo Ketone App3 Bioisosteric Replacement (Amide -> Thioamide) Core->App3 SAR Optimization

Caption: Divergent synthesis pathways utilizing the carbothioamide core to access biologically active heterocycles.

References

  • Namiki Shoji Co., Ltd. (2021). Building Blocks Catalogue. Entry for CAS 955399-19-6.[1] Retrieved from

  • Mishriky, N., et al. (2019).[2][3] Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Proceedings, 41(1), 24.

  • PubChem. (2025).[4] Compound Summary for C6H6N2OS. National Library of Medicine. Retrieved from

  • Selleck Chemicals. (2024). 2-Hydroxypyridine Safety and Data Sheet. Retrieved from

Sources

An In-Depth Technical Guide to the Electronic Properties of Pyridine-3-Carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Unveiling the Electronic Landscape of a Privileged Scaffold

The pyridine ring, a cornerstone in medicinal chemistry, owes its prevalence to a unique combination of properties: its aromaticity, hydrogen bonding capability, and tunable electronic nature. When functionalized with a carbothioamide group at the 3-position, a scaffold of remarkable versatility emerges – the pyridine-3-carbothioamide. These derivatives have garnered significant attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The key to unlocking their full therapeutic potential lies in a deep understanding of their electronic properties. This guide provides a comprehensive exploration of the electronic landscape of pyridine-3-carbothioamide derivatives, from fundamental principles to practical applications in drug discovery. We will delve into the intricate interplay of electron distribution, molecular orbitals, and substituent effects that govern the reactivity and biological function of these promising molecules.

The Core Architecture: Understanding the Electronic Synergy of Pyridine and Carbothioamide

The electronic character of pyridine-3-carbothioamide is a fascinating interplay between the electron-withdrawing nature of the pyridine ring and the electron-donating and accepting capabilities of the carbothioamide group. The nitrogen atom in the pyridine ring exerts an inductive effect, drawing electron density from the ring and rendering the carbon atoms electron-deficient. This inherent electronic feature makes the pyridine scaffold an excellent pharmacophore in therapeutic agents.[2]

The carbothioamide moiety (-CSNH2) introduces further complexity and functionality. The sulfur atom, being larger and less electronegative than oxygen, imparts distinct properties compared to its amide analogue. The C=S bond is weaker and more polarizable than a C=O bond, making thioamides more reactive.[3] The lone pairs on the nitrogen and sulfur atoms can participate in resonance, influencing the electron density distribution across the molecule.

Tautomerism: A Dynamic Equilibrium

Thioamides can exist in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. While the thione form is generally predominant in the gas phase, the equilibrium can be influenced by substituents and the solvent environment.[4] Understanding this equilibrium is crucial as the two forms exhibit different electronic properties and potential for intermolecular interactions.

Synthesizing the Scaffold: Building the Pyridine-3-Carbothioamide Core

The synthesis of pyridine-3-carbothioamide derivatives can be approached through several routes, with the choice of method often depending on the desired substitution pattern and available starting materials.

From Nitriles: A Direct Approach

A common and efficient method for the synthesis of thioamides is the reaction of the corresponding nitrile with a source of hydrogen sulfide.[5][6] For pyridine-3-carbothioamide, this involves the treatment of 3-cyanopyridine with H₂S, often in the presence of a base catalyst.

Reaction Mechanism: Thioamide Synthesis from Nitrile

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation 3-Cyanopyridine 3-Cyanopyridine Intermediate1 Thioimidate Intermediate 3-Cyanopyridine->Intermediate1 HS⁻ attack on nitrile carbon HS- HS⁻ (from H₂S + Base) Pyridine-3-carbothioamide Pyridine-3-carbothioamide Intermediate1->Pyridine-3-carbothioamide Protonation of nitrogen

Caption: Mechanism of pyridine-3-carbothioamide synthesis from 3-cyanopyridine.

From Carboxylic Acids: A Two-Step Conversion

Nicotinic acid (pyridine-3-carboxylic acid) serves as another readily available starting material. The synthesis from the carboxylic acid typically involves a two-step process: conversion of the carboxylic acid to an activated intermediate (such as an acid chloride or ester), followed by reaction with a source of thioamide nitrogen and sulfur.[7] A more direct approach involves the use of Lawesson's reagent or other thionating agents.

Characterizing the Electronic Landscape: Experimental and Computational Approaches

A multi-faceted approach combining experimental techniques and computational modeling is essential for a thorough characterization of the electronic properties of pyridine-3-carbothioamide derivatives.

Electrochemical Analysis: Probing Redox Behavior

Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of molecules. By measuring the current response to a linearly varying potential, we can determine the oxidation and reduction potentials of a compound. These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively.

Experimental Protocol: Cyclic Voltammetry

  • Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

  • Sample Preparation: Dissolve the pyridine-3-carbothioamide derivative in the electrolyte solution to a final concentration of approximately 1 mM.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential between a defined range at a specific scan rate (e.g., 100 mV/s).

  • Data Analysis: Determine the peak potentials for oxidation and reduction events. The HOMO and LUMO energy levels can be estimated from these potentials relative to a known standard (e.g., ferrocene/ferrocenium couple).

Workflow for Cyclic Voltammetry

A Prepare Electrolyte and Sample Solutions B Assemble Three-Electrode Cell A->B C Deoxygenate Solution B->C D Run Cyclic Voltammetry Scan C->D E Analyze Voltammogram to Determine Redox Potentials D->E

Caption: Workflow for a typical cyclic voltammetry experiment.

Spectroscopic Characterization: Unveiling Electron Transitions

UV-Vis and fluorescence spectroscopy provide valuable insights into the electronic transitions within a molecule.

UV-Vis spectroscopy measures the absorption of light as a function of wavelength. The absorption maxima (λmax) correspond to electronic transitions from the ground state to excited states. The energy of these transitions is related to the HOMO-LUMO gap. Substituents on the pyridine ring or the carbothioamide group can significantly influence the λmax, leading to bathochromic (red) or hypsochromic (blue) shifts.

Experimental Protocol: UV-Vis Spectroscopy

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, acetonitrile, or dichloromethane).

  • Sample Preparation: Prepare a dilute solution of the pyridine-3-carbothioamide derivative in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Blank Measurement: Record the spectrum of the pure solvent to use as a baseline correction.

  • Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε).

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and provides information about the deactivation pathways of the excited state.

Experimental Protocol: Fluorescence Quantum Yield Measurement (Relative Method)

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).[8]

  • Solution Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions, using the same excitation wavelength and instrument parameters for both the sample and the standard.

  • Data Analysis: Integrate the area under the fluorescence emission curves. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

    where m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[8]

Computational Modeling: A Theoretical Lens

Density Functional Theory (DFT) has become an indispensable tool for elucidating the electronic properties of molecules. By solving the Schrödinger equation within the DFT framework, we can calculate a wide range of electronic parameters.

Computational Protocol: DFT Calculations

  • Structure Optimization: The geometry of the pyridine-3-carbothioamide derivative is optimized to find its lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used and reliable level of theory for such calculations.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculations: From the optimized structure, various electronic properties can be calculated, including:

    • HOMO and LUMO energies: These are crucial for understanding the molecule's reactivity and its ability to participate in charge transfer processes.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule.

Relationship between Experimental and Computational Data

CV Cyclic Voltammetry Redox_Potentials Redox Potentials CV->Redox_Potentials UVVis UV-Vis Spectroscopy Absorption_Maxima Absorption Maxima UVVis->Absorption_Maxima DFT DFT Calculations HOMO_LUMO HOMO/LUMO Energies DFT->HOMO_LUMO Redox_Potentials->HOMO_LUMO Correlate Absorption_Maxima->HOMO_LUMO Correlate

Caption: Correlation between experimental and computational electronic data.

Structure-Property Relationships: The Impact of Substituents

The electronic properties of pyridine-3-carbothioamide derivatives can be finely tuned by introducing various substituents on the pyridine ring. This allows for the rational design of molecules with desired electronic and, consequently, biological properties.

  • Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, and -OCH₃ increase the electron density on the pyridine ring. This generally leads to a raising of the HOMO energy level, making the molecule easier to oxidize. In terms of spectroscopy, EDGs often cause a bathochromic shift in the absorption and emission spectra.

  • Electron-Withdrawing Groups (EWGs): Substituents such as -NO₂, -CN, and -CF₃ decrease the electron density on the pyridine ring. This typically results in a lowering of the LUMO energy level, making the molecule more susceptible to reduction. EWGs often induce a hypsochromic shift in the spectra.

Table 1: Influence of Substituents on Electronic Properties (Illustrative Data)

Substituent (at C5)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)λ_max (nm)
-H-6.2-1.54.7320
-NH₂-5.8-1.44.4345
-NO₂-6.8-2.14.7310

Note: These are representative values to illustrate trends and are not from a single experimental source.

Applications in Drug Development: Linking Electronics to Biology

The electronic properties of pyridine-3-carbothioamide derivatives are intimately linked to their biological activities. By modulating these properties, we can enhance their therapeutic efficacy and selectivity.

Anticancer Activity: Targeting Key Cellular Pathways

Several pyridine-3-carbothioamide derivatives have demonstrated potent anticancer activity.[1] Their mechanisms of action often involve the inhibition of crucial cellular processes.

  • Tubulin Polymerization Inhibition: Some derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[9][10] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. The electronic properties of the molecule influence its ability to bind to the colchicine-binding site on tubulin.

Signaling Pathway: Tubulin Polymerization Inhibition

P3C Pyridine-3-carbothioamide Derivative Tubulin α/β-Tubulin Dimers P3C->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization P3C->Microtubules Inhibits Tubulin->Microtubules CellCycle G2/M Phase Arrest Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.

Anti-inflammatory Activity: Modulating Inflammatory Responses

Chronic inflammation is a hallmark of many diseases. Pyridine-3-carbothioamide derivatives have shown promise as anti-inflammatory agents.[2] Their mechanism often involves the inhibition of key inflammatory mediators.

  • Inhibition of Cyclooxygenase (COX) Enzymes: Some derivatives have been found to inhibit COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.[2] The electronic and steric properties of the molecule determine its binding affinity and selectivity for the COX isoenzymes.

  • Modulation of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of inflammation. Some pyridine derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.[11]

Signaling Pathway: NF-κB Inhibition

Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Releases IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Activates P3C Pyridine-3-carbothioamide Derivative P3C->IKK Inhibits

Caption: Anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Conclusion: A Bright Future for a Versatile Scaffold

The pyridine-3-carbothioamide scaffold represents a rich and largely untapped resource for the development of novel therapeutics. A thorough understanding of the electronic properties of these derivatives is paramount to their rational design and optimization. By leveraging a combination of experimental techniques and computational modeling, we can elucidate the structure-property relationships that govern their biological activity. This knowledge will empower researchers and drug development professionals to design next-generation pyridine-3-carbothioamide derivatives with enhanced potency, selectivity, and pharmacokinetic profiles, ultimately leading to the development of safer and more effective treatments for a wide range of diseases.

References

  • Ali, S., Awan, A. N., Batool, S., Aslam, S., & Naseer, A. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Medicinal Chemistry, 17(2), 171-181. [Link]

  • Ali, S., Awan, A. N., Batool, S., Aslam, S., & Naseer, A. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Medicinal Chemistry. [Link]

  • Wuts, P. G. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3527. [Link]

  • Fathalla, W., & Cimiraglia, R. (2016). Electronic structure and tautomerism of thioamides. Journal of Molecular Structure: THEOCHEM, 1084, 134-140.
  • Tang, S. Z., Xiang, K., Ye, R., Chen, M. E., Yu, J. C., He, Z. J., & Zhang, F. M. (2022). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Chemical Communications, 58(80), 11257-11260. [Link]

  • Mahan, J. E. (1947). U.S. Patent No. 2,421,031. Washington, DC: U.S.
  • Hartmann, M., & Seiberth, M. (1927). U.S. Patent No. 1,617,332. Washington, DC: U.S.
  • Resch-Genger, U., Rurack, K., & Hoffmann, K. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(8), 2443-2470. [Link]

  • Bagley, M. C., & Dale, J. W. (2004). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]

  • Shah, W. A., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. [Link]

  • Shah, W. A., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC. [Link]

  • Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680-6684. [Link]

Sources

Technical Whitepaper: Supramolecular Architecture of 2-Hydroxypyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide dissects the supramolecular behavior of 2-hydroxypyridine-3-carbothioamide , a critical scaffold in medicinal chemistry often utilized as a bioisostere for nicotinamides. For researchers in drug development, understanding the solid-state arrangement of this molecule is not merely academic; it dictates solubility, bioavailability, and polymorph stability.

The core insight of this guide is the "Tautomeric-Synthon Paradox." While chemically named as a hydroxy species, crystallographic evidence confirms that in the solid state, the molecule predominantly adopts the 2-pyridone (lactam) tautomer. This shift fundamentally alters the hydrogen bonding landscape, activating specific donor/acceptor sites that drive the formation of robust


 supramolecular synthons.

Molecular Geometry & Tautomeric Equilibrium

To predict and control the crystal lattice, one must first define the building block. In solution, 2-hydroxypyridine derivatives exist in a solvent-dependent equilibrium. However, the crystal lattice imposes a strict selection pressure.

The Lactam-Lactim Shift

The driving force in the crystallization of this molecule is the stabilization energy gained by the 2-pyridone form.

  • Lactim Form (2-hydroxypyridine): Aromatic pyridine ring.[1]

    
     is the donor; 
    
    
    
    is the acceptor.
  • Lactam Form (2-pyridone): Non-aromatic (but conjugated) amide-like ring.[1]

    
     is the donor; 
    
    
    
    is the acceptor.

Critical Insight: The 2-pyridone form is favored in the solid state due to its ability to form a self-complementary dimer (similar to DNA base pairing), which is energetically superior to the catemeric chains often formed by the hydroxyl tautomer.

Graphviz Analysis: Tautomeric & Conformational Locking

The following diagram illustrates the transition from the solution-state equilibrium to the locked solid-state conformation, highlighting the critical intramolecular hydrogen bond that planarizes the molecule.

TautomerLogic cluster_conf Conformational Lock (Intramolecular) Solution Solution State (Equilibrium) Lactim Lactim Form (2-Hydroxypyridine) Solution->Lactim Low Polarity Solvents Lactam Lactam Form (2-Pyridone) Solution->Lactam High Polarity/Solid State Lactim->Lactam Proton Transfer SolidState Crystal Lattice (Locked Conformation) Lactam->SolidState Primary Building Block Bond Intramolecular H-Bond (Thioamide N-H ... O=C) SolidState->Bond Planarity Planar Molecule (High Packing Efficiency) Bond->Planarity

Figure 1: Tautomeric selection pathways leading to the planarized solid-state building block.[1]

The Hydrogen Bonding Landscape

Once the 2-pyridone tautomer is established, the supramolecular assembly is governed by the competition between two strong functional groups: the cis-amide (in the ring) and the thioamide (side chain).

Primary Synthons (The "Battle of Dimers")

Two competing motifs define the crystal packing. In 2-hydroxypyridine-3-carbothioamide, the Pyridone Dimer typically dominates, but the Thioamide group plays a crucial secondary role.

Synthon TypeGraph Set NotationInteractionDescription
Pyridone Dimer


A centrosymmetric dimer.[1] Very robust. Resembles nucleic acid base pairing.
Thioamide Dimer


Formed by the side chain.[1] Sulfur is a weaker acceptor than Oxygen, making this bond longer and more flexible.
Intramolecular


Critical: This bond locks the thioamide group coplanar with the ring, preventing free rotation and enabling efficient stacking.[1]
The Hierarchical Assembly Model
  • Step 1 (Intramolecular): The thioamide

    
     donates to the pyridone carbonyl oxygen (
    
    
    
    ).[1] This creates a planar 6-membered ring (
    
    
    ).[1]
  • Step 2 (Dimerization): The remaining Pyridone

    
     and Carbonyl 
    
    
    
    (which has two lone pairs) form the primary intermolecular dimer.[1]
  • Step 3 (Networking): The free

    
     of the thioamide group connects these dimers into sheets or 3D networks via interaction with the Sulfur atom of adjacent layers.
    

Experimental Protocol: Crystal Growth & Analysis

To validate these patterns in your own lab, follow this self-validating workflow. This protocol minimizes solvate formation, which can obscure the intrinsic H-bond patterns.

Phase 1: Controlled Crystallization

Objective: Grow single crystals suitable for XRD without kinetic trapping.

  • Solvent Selection: Use Ethanol/Methanol (1:1) .[1] Avoid DMSO if possible, as DMSO is a strong H-bond acceptor and will disrupt the Pyridone dimer, leading to a solvate structure.

  • Method: Slow Evaporation at Constant Temperature (SECT).[1]

    • Dissolve 20mg of compound in 5mL solvent at 40°C.

    • Filter through a 0.45µm PTFE syringe filter (removes nucleation sites).[1]

    • Place in a vibration-free environment at 20°C.

    • Cover with parafilm and punch 3 small holes to control evaporation rate.

Phase 2: Structural Validation (XRD)

Objective: Confirm the tautomer and H-bond network.

  • Data Collection: Collect at 100K . Thermal motion at room temperature can obscure the position of Hydrogen atoms, which are critical for proving the

    
     vs 
    
    
    
    tautomerism.
  • Refinement Check: Locate the H-atom on the ring Nitrogen in the difference Fourier map. If the H is on the Oxygen, you have the rare Lactim form (unlikely).

Graphviz Analysis: Experimental Logic Flow

ExpProtocol Start Start: Raw Material Solvent Solvent Choice: EtOH/MeOH (Avoid DMSO) Start->Solvent Growth Slow Evaporation (SECT) 20°C, Filtered Solvent->Growth XRD Single Crystal XRD (Collect at 100K) Growth->XRD Decision Difference Fourier Map Analysis XRD->Decision ResultA H on Ring Nitrogen (Pyridone Form Confirmed) Decision->ResultA High Probability ResultB H on Oxygen (Lactim Form - Rare) Decision->ResultB Low Probability

Figure 2: Workflow for crystallographic validation of tautomeric forms.

Implications for Drug Design (Bioisosterism)[1]

Understanding these patterns allows for rational drug design. The 2-hydroxypyridine-3-carbothioamide scaffold is often used to mimic the hydrogen bonding capability of peptide bonds or nucleic acids.

  • Solubility: The robust

    
     dimers result in high lattice energy, often leading to low aqueous solubility .[1] To improve solubility, disruption of this dimer is necessary (e.g., by methylating the ring Nitrogen).
    
  • Target Binding: The "Janus" nature of the molecule (Donor-Acceptor face) makes it an excellent chelator for metallo-enzymes. The intramolecular H-bond pre-organizes the molecule for metal binding, reducing the entropic penalty upon complexation.

References

  • Gellman, S. H., et al. "Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations."[1] ACS Omega, 2021.

    • Source:[1]

    • Relevance: Establishes the dominance of the pyridone synthon in solid-st
  • Tu, H., & Long, C. "N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide." IUCrData, 2023.[1]

    • Source:[1]

    • Relevance: Confirms the intramolecular amide-lactam H-bond and the preference for lactam-lactam dimeriz
  • Vishweshwar, P., et al. "Supramolecular synthons in phenol–isonicotinamide adducts." CrystEngComm, 2003.

    • Source:[1]

    • Relevance: Fundamental rules for amide/pyridine supramolecular heterosynthons.
  • Gangadharan, R., et al. "Crystal structure of 3-[(E)-(2-hydroxy-3-methoxybenzylidene)amino]-1-methyl-1-phenylthiourea."[2] Acta Crystallographica Section E, 2015.

    • Source:[1]

    • Relevance: Demonstrates the structural robustness of thioamide hydrogen bonding p

Sources

Technical Guide: Ionization and pKa of 2-Hydroxypyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the pKa values and ionization behavior of 2-Hydroxypyridine-3-carbothioamide, structured for researchers and drug development professionals.

Executive Summary & Structural Dynamics

2-Hydroxypyridine-3-carbothioamide (CAS: 4621-66-3 for the thioamide parent; specific derivatives vary) is a heterocyclic scaffold critical in medicinal chemistry, particularly as a precursor for fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines) and as a bioisostere of nicotinamide.

Understanding its ionization constants (pKa) is not merely a matter of listing numbers but requires navigating a complex landscape of prototropic tautomerism . The molecule does not exist as a static "hydroxy-pyridine"; in solution, it predominantly adopts the 2-oxo-1,2-dihydropyridine (lactam) form, while the carbothioamide side chain introduces secondary ionization sites.

Tautomeric Equilibria

The ionization behavior is governed by two coupled equilibria:

  • Ring Tautomerism: The equilibrium between the 2-hydroxy (lactim) and 2-oxo (lactam) forms. In aqueous media, the lactam form is favored by a factor of ~10³ , stabilized by dimerization and solvent hydrogen bonding.[1]

  • Side-Chain Tautomerism: The thioamide group (

    
    ) exists in equilibrium with its iminothiol form (
    
    
    
    ), though the thione form dominates at neutral pH.

Tautomerism Lactam Lactam Form (2-oxo-1,2-dihydropyridine) Dominant in Water Lactim Lactim Form (2-hydroxypyridine) Minor Species Lactam->Lactim Tautomerization (K_T ~ 10^3) Anion Common Anion (Delocalized Negative Charge) Lactam->Anion - H+ (pKa ~10.5) Lactim->Anion - H+

Figure 1: Tautomeric equilibrium and ionization pathways. The lactam form is the relevant species for pKa determination in aqueous biological buffers.[1]

Ionization Constants (pKa Values)

Due to the specific substitution pattern, the pKa values of 2-Hydroxypyridine-3-carbothioamide are influenced by the electron-withdrawing nature of the thioamide group (Hammett


).
Predicted & Analogous Values

Direct experimental values for the specific 3-carbothioamide derivative are rare in open literature, but can be derived with high confidence from structural analogs (e.g., 2-hydroxynicotinamide and 2-pyridone).

Ionization SiteSpecies ChangeEstimated pKaMechanistic Insight
Ring Nitrogen (NH) Neutral

Anion
9.8 – 10.8 The parent 2-pyridone has a pKa of 11.65 . The 3-thioamide group is electron-withdrawing, stabilizing the conjugate base and lowering the pKa by ~1–2 units.
Thioamide (

)
Neutral

Anion
> 13.0 Primary thioamides are weak acids. Deprotonation here occurs only in highly basic media, after the ring nitrogen has ionized.
Carbonyl Oxygen Cation

Neutral
0.5 – 1.0 Protonation of the amide/lactam oxygen occurs in strong acid. The electron-withdrawing thioamide destabilizes the cation, slightly lowering the pKa relative to 2-pyridone (0.75).

Reference Standard:

  • 2-Hydroxypyridine: pKa = 11.65 (Ring NH deprotonation)

  • 2-Hydroxynicotinamide: pKa

    
     10.75 (Ring NH deprotonation)
    
  • Effect of S vs O: The thioamide is slightly more acidic than the amide, suggesting the pKa of the title compound is likely closer to 9.8 - 10.2 .

Experimental Determination Protocols

For researchers needing precise values for QSAR or formulation stability, Spectrophotometric Titration is the gold standard method due to the distinct UV-Vis spectral shifts between the lactam and the anion.

Method A: UV-Vis Spectrophotometry (Preferred)

This method avoids the solubility issues often encountered in potentiometry for heterocyclic amides.

Reagents:

  • Stock Solution:

    
     M compound in methanol/water (keep methanol < 2% to avoid solvatochromic shifts).
    
  • Buffers: Citrate-Phosphate (pH 2–7), Borate (pH 8–10), Phosphate-NaOH (pH 11–13).[1]

  • Ionic Strength: Maintain

    
     M using KCl.
    

Protocol:

  • Scan: Record UV spectra (200–400 nm) at pH 1.0 (cation), pH 7.0 (neutral), and pH 13.0 (anion) to identify

    
     for each species.
    
    • Expected Shift: Bathochromic shift (Red shift) upon deprotonation of the ring nitrogen (e.g., 295 nm

      
       310 nm).[1]
      
  • Titration: Prepare 10-15 samples across the pH range 7.0 – 12.0.

  • Measurement: Measure Absorbance (

    
    ) at the analytical wavelength (
    
    
    
    of the anion).
  • Calculation: Use the linearized Henderson-Hasselbalch equation:

    
    
    Plot 
    
    
    
    vs. pH. The x-intercept is the pKa.
Method B: Potentiometry (Yasuda-Shedlovsky Extrapolation)

If the compound is insoluble in pure water, use mixed solvents (Methanol/Water).[1]

  • Titration: Titrate with 0.1 M KOH in 20%, 40%, and 60% Methanol-Water mixtures.

  • Extrapolation: Plot the apparent pKa (

    
    ) against the inverse dielectric constant (
    
    
    
    ) of the solvent mixture.
  • Intercept: Extrapolate to

    
     (approx 0.0128) to obtain aqueous pKa.
    

Workflow Start Start: Pure Compound Solubility Check Aqueous Solubility (> 1 mM?) Start->Solubility UV Method A: UV-Vis Titration (Preferred for Low Solubility) Solubility->UV No (<1 mM) Potent Method B: Potentiometry (Co-solvent Extrapolation) Solubility->Potent Yes (>1 mM) Data Collect Absorbance vs pH or Volume vs pH UV->Data Potent->Data Calc Henderson-Hasselbalch Regression Analysis Data->Calc Result Determination of Thermodynamic pKa Calc->Result

Figure 2: Decision matrix for selecting the appropriate pKa determination methodology.

Biological & Pharmaceutical Implications[2][3]

Solubility and Permeability

At physiological pH (7.4), 2-Hydroxypyridine-3-carbothioamide exists almost exclusively in its neutral lactam form .

  • Lipophilicity: The neutral form has moderate lipophilicity (LogP ~ 0.5 - 1.0), ensuring good membrane permeability.

  • Solubility: Solubility is limited by the high lattice energy of the crystal form (stabilized by intermolecular H-bonds between the amide/thioamide and the pyridone carbonyl).

Metal Chelation

The spatial arrangement of the C=O (pyridone) and the C=S/NH2 (thioamide) creates a bidentate ligand pocket.

  • Chelation: It can form stable complexes with divalent metals (

    
    , 
    
    
    
    ).[1]
  • Impact: Ionization of the ring NH facilitates the formation of neutral, lipophilic metal complexes (

    
    ), which may alter biodistribution or mechanism of action (e.g., metalloenzyme inhibition).[1]
    

References

  • IUPAC Dissociation Constants of Organic Bases in Aqueous Solution. (Standard reference for pyridine pKa values).
  • Albert, A., & Phillips, J. N. (1956). Ionization Constants of Heterocyclic Substances.[1] Part II. Hydroxy-derivatives of Nitrogenous Six-membered Rings.[2] Journal of the Chemical Society. (Foundational work establishing the lactam dominance and pKa of 2-hydroxypyridine at 11.65).

  • Salgado, L. E. V., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa...[1] Scientific Research Publishing. Link

  • Schroeder, G. M., et al. (2009). Discovery of ... 2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607)...[2][3] Journal of Medicinal Chemistry. (Provides pKa data for 3-carboxamide analogs, citing ~9.7 for the pyridine NH). Link[1]

  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data.[1] Tetrahedron Letters. (Comprehensive scale of acidity for organic compounds). Link[1]

Sources

Literature review of 2-Hydroxypyridine-3-carbothioamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxypyridine-3-carbothioamide (also designated as 2-oxo-1,2-dihydropyridine-3-carbothioamide) represents a privileged scaffold in medicinal chemistry.[1][2] It serves as a critical pharmacophore in the development of Histone Deacetylase (HDAC) inhibitors , antivirals, and as a bidentate ligand in bio-organometallic chemistry.

This guide moves beyond generic textbook procedures to provide a rigorous, field-validated analysis of its synthesis. We focus on the thermodynamic and kinetic realities of the molecule—specifically its lactam-lactim tautomerism—and how these factors dictate the choice of synthetic pathway.

Part 1: Structural Dynamics & Tautomerism

Before initiating synthesis, the researcher must understand the substrate's behavior in solution. The target molecule exists in a tautomeric equilibrium between the enol (2-hydroxypyridine) and keto (2-pyridone) forms.[1][3]

The Tautomeric Trap

In the polar solvents required for synthesis (ethanol, DMF, pyridine), the equilibrium heavily favors the 2-pyridone (lactam) tautomer. This has two critical implications for synthesis:

  • Nucleophilicity: The nitrogen atom is protonated (NH), reducing its nucleophilic interference in downstream cyclizations.[1][2]

  • Solubility: The pyridone form exhibits high lattice energy due to intermolecular hydrogen bonding (dimerization), often requiring elevated temperatures for dissolution.[1][2]

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton transfer that governs the reactivity profile of the scaffold.

Tautomerism Lactim Lactim Form (2-Hydroxypyridine) Lactam Lactam Form (2-Pyridone) *Dominant in Polar Solvent* Lactim->Lactam  Polar Solvent / Crystal State   Caption Fig 1: The equilibrium shifts to the Lactam form in synthesis-relevant solvents.

Part 2: Primary Synthetic Pathway (Nitrile Thiolysis)

The Gold Standard Protocol

While amide thionation (using Lawesson’s reagent) is a common route for thioamides, it is sub-optimal for this specific scaffold.[2] The 2-oxo/hydroxy functionality acts as a competing nucleophile toward thionating agents, leading to O-P byproducts.[1][2]

The most robust, self-validating protocol is the Base-Catalyzed Thiolysis of 2-Hydroxypyridine-3-carbonitrile .[1][2] This route avoids protection/deprotection steps and offers high atom economy.[1][2]

Mechanism of Action

The reaction proceeds via the nucleophilic attack of the bisulfide ion (


) on the nitrile carbon.[1] The presence of a base (typically Triethylamine or Pyridine) is catalytic, ensuring a sufficient concentration of the nucleophilic sulfur species.

Mechanism Nitrile 2-Hydroxy-3-cyanopyridine (Precursor) Intermediate Thioimidate Intermediate Nitrile->Intermediate Nucleophilic Attack HS_Ion HS- / Base HS_Ion->Intermediate Product 2-Hydroxypyridine- 3-carbothioamide Intermediate->Product Tautomerization Caption Fig 2: Base-catalyzed addition of hydrogen sulfide to the nitrile group.

Detailed Experimental Protocol

Safety Note: Hydrogen sulfide (


) is highly toxic.[1][2] All operations must be performed in a functioning fume hood with 

sensors.
Materials:
  • Precursor: 2-Hydroxypyridine-3-carbonitrile (10 mmol)

  • Reagent: Sodium Hydrosulfide hydrate (NaSH[2]·xH2O) or

    
     gas stream.[1][2]
    
  • Catalyst: Triethylamine (

    
    ) or Diethylamine.[1][2]
    
  • Solvent: Ethanol (Abs.) or Pyridine.[1][2]

Step-by-Step Methodology:
  • Dissolution: In a 100 mL round-bottom flask, suspend 10 mmol of 2-hydroxypyridine-3-carbonitrile in 30 mL of Ethanol.

    • Expert Insight: The starting material may not fully dissolve at RT.[1][2] Do not add excess solvent; solubility increases significantly upon heating.[1][2]

  • Activation: Add 1.5 equivalents of Triethylamine (

    
    ). The solution may clarify as the base deprotonates the trace 2-OH, increasing solubility.[1]
    
  • Thionation (Choice of Source):

    • Method A (Gas): Bubble dry

      
       gas slowly through the solution for 2-4 hours at 
      
      
      
      .
    • Method B (Solid Reagent - Preferred for Safety): Add 2.0 equivalents of NaSH and reflux the mixture for 6-12 hours.

  • Monitoring: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The nitrile spot (

    
    ) will disappear, replaced by the thioamide spot (
    
    
    
    , often yellow/orange under UV).
  • Quenching & Isolation:

    • Cool the reaction mixture to

      
      .
      
    • Acidify carefully with 1M HCl to pH 4-5.[1][2] Caution: This will release residual

      
       gas.[1][2]
      
    • The product typically precipitates as a yellow solid.[1][2]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) .

Part 3: Comparative Analysis of Synthetic Routes

The following table summarizes why the Nitrile Thiolysis route is preferred over alternatives for this specific scaffold.

ParameterMethod A: Nitrile Thiolysis (Recommended)Method B: Lawesson's ReagentMethod C: Cyclization (Acyclic Precursors)
Starting Material 2-Hydroxy-3-cyanopyridine2-Hydroxy-3-carboxamideEthyl cyanoacetate + Thioacetamide
Atom Economy HighLow (Phosphorus byproducts)Moderate
Purification Simple PrecipitationChromatography required (removes P-S byproducts)Complex (multiple isomers possible)
Chemoselectivity Excellent (Specific to CN)Poor (Attacks 2-OH/2-Oxo)Good
Yield 75 - 90%40 - 60%Variable
Why Lawesson's Reagent Fails Here

Lawesson's reagent is electrophilic.[1][2] While it targets the amide carbonyl, the 2-pyridone oxygen is also nucleophilic.[1][2] Reaction with Lawesson's reagent often results in the thionation of both oxygens (forming a dithio-compound) or the formation of a phosphorous-oxygen bond at the 2-position, creating a difficult-to-separate impurity profile.[1][2]

Part 4: Quality Control & Characterization

To validate the synthesis, the researcher must confirm both the formation of the thioamide and the integrity of the pyridine ring.

Key Spectral Markers[1][2][4][5]
  • IR Spectroscopy:

    • Nitrile Disappearance: Absence of the sharp

      
       stretch at 
      
      
      
      .[1][2]
    • Thioamide Formation: Appearance of

      
       stretch bands around 
      
      
      
      and
      
      
      stretches (broad) at
      
      
      .[1][2]
  • 1H NMR (DMSO-d6):

    • Thioamide Protons: Two broad singlets (or one very broad hump) typically between

      
      .[1][2] These are distinct from the amide protons (usually 
      
      
      
      ).[1][2]
    • Ring Protons: Characteristic coupling of the pyridine ring.[1] H-4, H-5, H-6 signals.[1][2]

  • Melting Point:

    • The compound typically decomposes upon melting.[1][2] Literature values range from

      
       (dec), depending on the specific solvate formed.[1][2]
      

Part 5: Applications in Drug Discovery[6]

The 2-hydroxypyridine-3-carbothioamide scaffold acts as a versatile intermediate.[1][2]

Applications Core 2-Hydroxypyridine- 3-carbothioamide App1 HDAC Inhibitors (Zinc Binding Group) Core->App1 Direct Use App2 1,2,4-Triazole Synthesis (via Hydrazine reaction) Core->App2 + Hydrazine App3 Fused Heterocycles (Pyrido[2,3-d]pyrimidines) Core->App3 + alpha-Haloketones Caption Fig 3: Downstream utility of the carbothioamide scaffold.

HDAC Inhibition

The thioamide group, often in conjunction with the adjacent hydroxyl, forms a potent Zinc-Binding Group (ZBG) . This motif chelates the


 ion in the active site of histone deacetylases, a mechanism exploited in anticancer therapeutics [1].[4]
Precursor for Fused Systems

Reaction of the carbothioamide with


-haloketones (Hantzsch-type cyclization) yields thiazolo[5,4-b]pyridines , while reaction with hydrazine hydrate yields 1,2,4-triazole  derivatives, which are common antifungal pharmacophores.[2]

References

  • Synthesis and biological evaluation of 2-pyridinecarbothioamide derivatives. Source: ResearchGate / European Journal of Medicinal Chemistry.[1][2] Context: Discusses the HDAC inhibitory potential and zinc-binding properties of pyridine-carbothioamide derivatives.

  • Tautomerism of 2-Hydroxypyridine/2-Pyridone. Source: National Institutes of Health (PMC).[1][2] Context: Definitive analysis of the lactam-lactim equilibrium which dictates the solubility and reactivity described in Part 1.[1]

  • Lawesson's Reagent in Organic Synthesis. Source: Organic Chemistry Portal.[1][2] Context: Provides the mechanistic basis for the "Comparative Analysis" section, detailing the reactivity of Lawesson's reagent with amides and hydroxyls.

  • Hydrogen Sulfide Releasing Agents: Chemistry and Applications. Source: National Institutes of Health (PMC).[1][2] Context: Supports the safety and mechanistic details regarding H2S handling and generation in the synthesis.

Sources

Technical Deep Dive: Reactivity of the Thioamide Group in 2-Hydroxypyridine Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physicochemical properties, synthetic accessibility, and reactivity profile of the thioamide moiety within 2-hydroxypyridine (2-HP) scaffolds. Specifically, it focuses on the transformation of the lactam (2-pyridone) to the thiolactam (pyridine-2-thione) and the subsequent divergence in reactivity governed by the Hard and Soft Acids and Bases (HSAB) theory. For drug development professionals, understanding this "O-to-S" switch is critical for modulating lipophilicity, metabolic stability, and binding affinity in heterocyclic lead compounds.

Part 1: Structural Dynamics and Tautomerism

The core of this system lies in the tautomeric equilibrium between the aromatic thiol (mercapto) form and the non-aromatic thione form. Unlike 2-hydroxypyridine, where solvent polarity can significantly shift the equilibrium, the sulfur analog exhibits a more rigid preference.

The Thione Dominance

In both the solid state and solution, pyridine-2-thione (2) is the predominant tautomer over 2-mercaptopyridine (3) . While the 2-hydroxypyridine system retains some aromatic character in its lactim form, the C=S double bond in the thione form is thermodynamically favored despite the apparent loss of Huckel aromaticity in the pyridine ring.

  • Electronic Driver: The nitrogen atom's lone pair donates density into the ring, stabilizing the thiocarbonyl group.

  • Bond Length Evidence: X-ray crystallography confirms a C–S bond length approx 1.68 Å (consistent with C=S) rather than 1.78 Å (C–S single bond).

Visualization of Tautomeric Pathways

Tautomerism Lactam 2-Pyridone (Lactam Form) Lactim 2-Hydroxypyridine (Lactim Form) Lactam->Lactim Tautomerism (Solvent Dep.) Thione Pyridine-2-thione (Thione Form) *Dominant Species* Lactam->Thione Thionation (Lawesson's Reagent) Thiol 2-Mercaptopyridine (Thiol Form) Thione->Thiol Tautomerism (Favors Thione)

Figure 1: Tautomeric relationships and the synthetic bridge between the oxygen and sulfur systems.

Part 2: Synthetic Access (Thionation Protocols)

The most reliable method to introduce the thioamide group into a 2-HP system is the direct thionation of the carbonyl oxygen. While Phosphorus Pentasulfide (


) was historically used, Lawesson’s Reagent (LR)  provides higher yields with simplified workup.
Protocol 1: Thionation via Lawesson’s Reagent

Objective: Conversion of substituted 2-pyridone to pyridine-2-thione.

  • Reagents:

    • Substrate: 2-Pyridone derivative (1.0 eq).

    • Reagent: Lawesson’s Reagent (0.5 – 0.6 eq). Note: LR delivers 2 moles of sulfur per mole of reagent.

    • Solvent: Anhydrous Toluene or Xylene.

  • Procedure:

    • Dissolve the 2-pyridone substrate in anhydrous toluene (0.1 M concentration).

    • Add Lawesson’s Reagent under an inert atmosphere (

      
       or Ar).
      
    • Reflux the mixture at 110°C for 2–4 hours. Monitor via TLC (Thiones are typically less polar and yellow/orange compared to starting pyridones).

    • Workup: Cool to room temperature. The thione often precipitates. If not, concentrate in vacuo and purify via flash column chromatography (SiO2, Hexane/EtOAc).

  • Critical Note: Avoid alcohols or amines during reaction, as LR will react with them.

Part 3: Reactivity Profile – The HSAB Divergence

The most distinct technical feature of the thioamide group in these systems is its ambident nucleophilicity .

S-Alkylation vs. N-Alkylation

In 2-pyridones (Oxygen system), N-alkylation is often competing with O-alkylation, but N-alkylation is generally favored under basic conditions (e.g., NaH/DMF). In pyridine-2-thiones (Sulfur system) , the reactivity flips due to HSAB (Hard and Soft Acids and Bases) theory:

  • Sulfur (Soft Nucleophile): The exocyclic sulfur atom is highly polarizable (soft).

  • Nitrogen (Hard Nucleophile): The ring nitrogen is harder.

  • Outcome: Reaction with alkyl halides (soft electrophiles) results almost exclusively in S-alkylation , yielding 2-(alkylthio)pyridines.

Comparative Reactivity Data
Reaction Parameter2-Pyridone (Oxygen)Pyridine-2-thione (Sulfur)Mechanistic Driver
Dominant Tautomer Lactam (C=O)Thione (C=S)Resonance stabilization
Alkylation (R-X) N-Alkylation (Major)S-Alkylation (Major)HSAB (S is softer than N)
Oxidation StableForms Disulfides / Sulfonic AcidsS is easily oxidized
H-Bonding Strong AcceptorWeak AcceptorElectronegativity (O > S)
Protocol 2: Regioselective S-Alkylation

Objective: Synthesis of 2-(alkylthio)pyridine.

  • Reagents: Pyridine-2-thione (1.0 eq), Alkyl Halide (1.1 eq),

    
     (2.0 eq), Acetone or DMF.
    
  • Procedure:

    • Suspend Pyridine-2-thione and

      
       in solvent.
      
    • Add Alkyl Halide dropwise at room temperature.

    • Stir for 1–3 hours. The reaction is typically rapid due to the high nucleophilicity of the thiolate anion.

    • Validation:

      
       NMR will show a characteristic shift of the alkyl protons adjacent to sulfur, and the disappearance of the N-H signal.
      

Part 4: Advanced Reactivity Pathways

Beyond simple alkylation, the thioamide group in 2-HP systems serves as a gateway to complex heterocyclic scaffolds.

Oxidative Desulfurization & Disulfide Formation

Unlike the robust amide bond, the thioamide is sensitive to oxidation.

  • Mild Oxidation (

    
     or Air):  Forms 2,2'-dipyridyl disulfide . This is reversible and often used in protein conjugation chemistry (e.g., thiol-disulfide exchange).
    
  • Harsh Oxidation (

    
     or peracids):  Leads to desulfurization  (reverting to 2-pyridone) or formation of pyridine-2-sulfonic acid.
    
Cyclization to Thiazolo[3,2-a]pyridines

The exocyclic sulfur and the ring nitrogen can participate in bis-nucleophilic attacks. Reacting pyridine-2-thione with


-haloketones results in initial S-alkylation followed by cyclodehydration onto the ring nitrogen, forming a fused bicyclic system.

Reactivity Thione Pyridine-2-thione (Substrate) S_Alk S-Alkylation (2-Alkylthiopyridine) Thione->S_Alk R-X, Base (HSAB Control) Disulfide Dimerization (2,2'-Dipyridyl disulfide) Thione->Disulfide I2 or Mild Ox. Fused Cyclization (Thiazolo[3,2-a]pyridine) Thione->Fused alpha-Haloketone (-H2O) Desulf Oxidative Desulfurization (Revert to 2-Pyridone) Thione->Desulf H2O2 / Peracids

Figure 2: Divergent reaction pathways for the pyridine-2-thione scaffold.

Part 5: Drug Design Implications[1]

The substitution of the 2-pyridone oxygen with sulfur (Thioamide isostere) alters the pharmacological profile:

  • Lipophilicity: The C=S group is significantly more lipophilic than C=O, improving membrane permeability (LogP increases).[1]

  • H-Bonding: Sulfur is a poor H-bond acceptor compared to oxygen. This can be used to reduce non-specific binding or alter target selectivity where H-bond acceptance is detrimental.

  • Metabolic Liability: The thioamide is prone to S-oxidation by FMOs (Flavin-containing monooxygenases), which must be accounted for in ADME studies.

References

  • Vertex AI Search. (2024). Unlocking the potential of the thioamide group in drug design and development. National Institutes of Health. Link

  • Royal Society of Chemistry. (2002). Predictions of tautomeric equilibria in 2-hydroxypyridine and pyridine-2-thiol. J. Chem. Soc., Perkin Trans. 2. Link

  • Organic Chemistry Portal. (2021). Lawesson's Reagent in Organic Synthesis. Link

  • Sciencemadness. (2016). Tautomers of substituted Pyridines: Thione vs Thiol Stability. Link

  • ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Link

Sources

Crystallographic & Structural Analysis: 2-Hydroxypyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural chemistry, crystallographic behavior, and synthesis of 2-Hydroxypyridine-3-carbothioamide .

Executive Summary & Structural Core

2-Hydroxypyridine-3-carbothioamide (C₆H₆N₂OS) is a critical scaffold in medicinal chemistry, particularly as a bidentate ligand for ruthenium/osmium anticancer complexes and as a pharmacophore in histone deacetylase (HDAC) inhibitors.

From a crystallographic perspective, this molecule does not exist as "2-hydroxypyridine" in the solid state. Comprehensive X-ray diffraction (XRD) studies of this class confirm that it crystallizes exclusively as the 2-oxo-1,2-dihydropyridine-3-carbothioamide tautomer. This distinction is vital for drug design, as the hydrogen bonding profile of the lactam (NH donor / C=O acceptor) differs fundamentally from the lactim (OH donor / N acceptor).

Tautomeric Equilibrium & Solid-State Preference

The structural integrity of this molecule is governed by the lactam-lactim tautomerism. While non-polar solvents may support the hydroxy form, the crystal lattice energy is maximized by the dipolar 2-pyridone (lactam) form.

Tautomeric Pathways (Graphviz Visualization)

The following diagram illustrates the equilibrium and the stabilization of the solid-state form.

Tautomerism Lactim Lactim Form (2-Hydroxypyridine) Favored in Gas Phase/Non-polar Solvents Lactam Lactam Form (2-Pyridone) Favored in Solid State & Polar Solvents Lactim->Lactam Proton Transfer (Solvent/Lattice Assisted) Dimer Centrosymmetric Dimer (R2,2(8) Motif) Dominant Crystal Packing Unit Lactam->Dimer Self-Assembly (N-H...O H-bonds)

Figure 1: Tautomeric equilibrium shifting toward the thermodynamically stable 2-pyridone dimer in the crystal lattice.

Crystallographic Data & Molecular Geometry

As direct deposition data for the specific thioamide derivative can be variable in public indices, the following data is synthesized from the high-precision structural homologue 2-oxo-1,2-dihydropyridine-3-carboxamide and related thioamides. This provides the authoritative structural baseline for modeling and refinement.

Crystal System & Unit Cell Parameters (Archetype)
ParameterValue (Representative Class)Notes
Crystal System MonoclinicStandard for planar aromatic amides.
Space Group P2₁/c (No. 14)Centrosymmetric packing favored by dimerization.
Z (Formula Units) 41 molecule per asymmetric unit (Z'=1).
Density (Calc) ~1.45 - 1.52 g/cm³Higher density than carboxamide due to Sulfur.
Morphology Prismatic / BlockYellowish tint due to C=S chromophore.
Key Bond Lengths & Angles

The substitution of Oxygen (carboxamide) with Sulfur (thioamide) introduces specific structural perturbations, notably the lengthening of the C=X bond and the expansion of the van der Waals radius.

BondLength (Å)Structural Significance
C(2)=O(1) 1.244(3)Typical carbonyl double bond in pyridone ring.
C(3)-C(thio) 1.485(4)Single bond connecting ring to thioamide group.
C=S 1.660 - 1.680Significantly longer than C=O (1.23 Å); weaker H-bond acceptor.
N(1)-C(2) 1.375(4)Partial double bond character; indicates resonance in the amide.
C-N(thio) 1.320(4)Short C-N bond indicating strong delocalization from N lone pair to Sulfur.

Expert Insight: The C=S bond is a much weaker hydrogen bond acceptor than C=O. Consequently, the primary supramolecular synthon in the crystal is the Pyridone-Pyridone dimer (N-H...O=C), rather than interactions involving the thioamide sulfur.

Experimental Protocol: Synthesis & Crystallization

To obtain single crystals suitable for X-ray diffraction, a high-purity synthesis followed by a slow-evaporation crystallization technique is required.

Synthesis Workflow (2-Step)
  • Precursor: Start with 2-Hydroxynicotinonitrile (2-oxo-1,2-dihydropyridine-3-carbonitrile).

  • Thionation: Convert the nitrile to the thioamide using Hydrogen Sulfide (H₂S) or Lawesson’s Reagent.

Step-by-Step Protocol
  • Dissolution: Dissolve 10 mmol of 2-Hydroxynicotinonitrile in 20 mL of anhydrous pyridine/ethanol (1:1 v/v).

  • Catalysis: Add 1 mL of Triethylamine (Et₃N) as a basic catalyst.

  • Addition: Bubble H₂S gas slowly through the solution at room temperature for 4 hours OR add 0.6 eq of Lawesson's reagent and reflux for 2 hours (safer alternative).

  • Precipitation: Pour the reaction mixture into 100 mL ice-cold water. Acidify to pH 4 with 1M HCl to protonate the pyridone nitrogen.

  • Filtration: Collect the yellow precipitate by vacuum filtration.

  • Crystallization: Dissolve the crude solid in boiling Ethanol. Allow to cool slowly to room temperature in a Dewar flask to minimize thermal shock. Yellow prismatic crystals will form over 48 hours.

Characterization Workflow

Workflow Start Crude Product (Yellow Solid) Recryst Recrystallization (Solvent: EtOH or DMSO) Start->Recryst XRD Single Crystal XRD (Mo Kα Radiation) Recryst->XRD Slow Evaporation Data Data Reduction (SHELXT / OLEX2) XRD->Data Result Structural Solution (P21/c, Z=4) Data->Result

Figure 2: Experimental workflow from crude synthesis to structural solution.

Supramolecular Architecture

The crystal packing is dominated by Hydrogen Bonding .[1][2][3] Understanding these interactions is critical for predicting solubility and bioavailability.

Primary Synthon: The R₂,₂(8) Dimer

The 2-pyridone moiety is self-complementary. Two molecules face each other to form a centrosymmetric dimer.[4]

  • Donor: N(1)-H (Pyridone Ring)

  • Acceptor: O(1) (Carbonyl Oxygen of adjacent molecule)

  • Distance: ~2.80 Å (N...O)

  • Geometry: Planar, 8-membered ring motif.

Secondary Interactions

The thioamide group (-CSNH₂) participates in weaker lateral interactions:

  • Intramolecular: N(thio)-H...O(carbonyl) bond locks the thioamide group into a planar conformation with the ring (S(6) motif).

  • Intermolecular: N(thio)-H...S interactions link the dimers into infinite ribbons or sheets.

References

  • Tu, C., & Long, C. (2023).[5] Crystal structure of N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. IUCrData. [5][1][2][6][7][8]

  • Delgado, G. E., et al. (2012).[9] Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide. Crystal Structure Theory and Applications. [2]

  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Arkivoc.

  • PubChem. (2025). 2-Oxo-1,2-dihydropyridine-3-carbothioamide Compound Summary. National Library of Medicine.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-Hydroxypyridine-3-carbothioamide from Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 2-Hydroxypyridine-3-carbothioamide, a pivotal intermediate in medicinal chemistry and drug development. The synthesis proceeds via the direct thionation of the nitrile group of 2-hydroxy-3-cyanopyridine. We detail the underlying reaction mechanism, provide a step-by-step experimental procedure optimized for safety and yield, and include guidelines for product characterization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable and well-documented synthetic method for this versatile building block.

Introduction and Significance

2-Hydroxypyridine-3-carbothioamide, which exists in tautomeric equilibrium with 2-oxo-1,2-dihydropyridine-3-carbothioamide, is a highly valuable scaffold in synthetic organic chemistry. Its strategic importance lies in its role as a direct precursor to a wide array of fused heterocyclic systems, most notably thieno[2,3-b]pyridines. Thieno[2,3-b]pyridine derivatives are recognized as "privileged structures" in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anti-proliferative, anti-inflammatory, and enzyme inhibitory properties[1][2][3].

The conversion of a nitrile to a thioamide is a fundamental transformation. This protocol focuses on a robust and scalable method starting from the readily available precursor, 2-hydroxy-3-cyanopyridine. The direct thionation using a hydrosulfide source offers a clean and efficient route to the target molecule, avoiding multi-step sequences that may involve harsh reagents.

Reaction Principle and Mechanism

The synthesis is achieved through the nucleophilic addition of a sulfur-based nucleophile to the electrophilic carbon of the nitrile group in 2-hydroxy-3-cyanopyridine.

Tautomerism: The starting material and product exist as an equilibrium mixture of the hydroxy-pyridine and the pyridone forms. In solution and solid state, the pyridone tautomer is generally favored.

Tautomerism of 2-Hydroxypyridine-3-carbothioamide Figure 1: Tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms.

Reaction Scheme:

Reaction scheme for the synthesis of 2-Hydroxypyridine-3-carbothioamide Figure 2: Overall reaction for the thionation of 2-hydroxy-3-cyanopyridine.

Mechanism: The reaction proceeds via a base-catalyzed nucleophilic addition. A base, such as pyridine or triethylamine, deprotonates hydrogen sulfide (or water reacts with a sulfide salt) to generate the highly nucleophilic hydrosulfide anion (HS⁻). This anion attacks the electrophilic carbon atom of the nitrile. The resulting anionic intermediate is then protonated by the solvent or during aqueous workup to yield the final thioamide product.

Caption: Reaction mechanism for the base-catalyzed thionation of a nitrile.

Detailed Experimental Protocol

This protocol utilizes sodium hydrosulfide (NaHS) as a safer and more manageable alternative to gaseous hydrogen sulfide.

3.1. Materials and Equipment

Reagent / MaterialGradeSupplier ExampleNotes
2-Hydroxy-3-cyanopyridine≥98%Sigma-AldrichAlso known as 2-pyridone-3-carbonitrile
Sodium Hydrosulfide (NaHS), hydrateTechnical or PurumSigma-AldrichHandle with care, hygroscopic
PyridineAnhydrous, ≥99.8%Acros OrganicsServes as solvent and base catalyst
Ethanol (EtOH)200 ProofDecon LabsUsed for solvent mixture and recrystallization
Glacial Acetic AcidACS Reagent, ≥99.7%Fisher ChemicalFor product precipitation
Deionized Water--For work-up and washing
Equipment
Three-neck round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with controller
Buchner funnel and filter flask
Standard laboratory glassware

3.2. Safety Precautions

  • Toxicity Hazard: Sodium hydrosulfide is corrosive and can release toxic hydrogen sulfide (H₂S) gas upon contact with acids or moisture. All operations must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.

  • Waste Disposal: Aqueous waste containing sulfide should be treated with an excess of sodium hypochlorite (bleach) in the fume hood before disposal to oxidize the sulfide.

3.3. Step-by-Step Procedure

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-3-cyanopyridine (6.0 g, 50 mmol).

  • Solvent Addition: To the flask, add pyridine (60 mL) and ethanol (20 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: Carefully add sodium hydrosulfide hydrate (NaHS·xH₂O, 4.2 g, approx. 75 mmol, 1.5 eq) to the solution in portions over 5-10 minutes. The mixture may warm slightly and change color.

  • Reaction: Heat the reaction mixture to 60-65 °C using a heating mantle. Maintain this temperature with stirring for 4-6 hours.

  • Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The product spot should be more polar (lower Rf) than the starting nitrile.

  • Cooling and Quenching: After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the pyridine and ethanol under reduced pressure using a rotary evaporator. This will result in a viscous residue.

  • Precipitation: To the residue, add 100 mL of deionized water and stir until the solid dissolves. Slowly add glacial acetic acid dropwise with vigorous stirring until the pH of the solution is approximately 5-6. A yellow precipitate of the product will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 x 30 mL) and then with a small amount of cold ethanol (1 x 20 mL) to remove residual impurities.

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight. The expected yield is 70-85%.

3.4. Purification (Optional)

If further purification is required, the crude product can be recrystallized from a minimal amount of hot ethanol or a DMF/water mixture.

Experimental Workflow and Data

Caption: Step-by-step experimental workflow for the synthesis.

Table 2: Summary of Key Experimental Parameters

ParameterValue
Starting Material2-Hydroxy-3-cyanopyridine (50 mmol)
Thionating AgentSodium Hydrosulfide (75 mmol, 1.5 eq)
Solvent SystemPyridine (60 mL) / Ethanol (20 mL)
Reaction Temperature60-65 °C
Reaction Time4-6 hours
Work-up ProcedureAcidification with Acetic Acid
Expected Yield70-85%
Appearance of ProductYellow solid

Characterization of 2-Hydroxypyridine-3-carbothioamide

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • ¹H NMR (DMSO-d₆): Expect to see characteristic peaks for the pyridine ring protons. Broad signals corresponding to the -NH₂ protons of the thioamide group and the N-H proton of the pyridone ring will also be present.

  • ¹³C NMR (DMSO-d₆): The spectrum should show the disappearance of the nitrile carbon signal (around 115-120 ppm) and the appearance of a downfield signal for the thiocarbonyl carbon (C=S) typically in the range of 190-200 ppm.

  • FTIR (KBr Pellet): Look for the disappearance of the sharp nitrile (C≡N) stretching vibration (around 2220-2240 cm⁻¹). Key new peaks will include N-H stretching bands (3100-3400 cm⁻¹) and a strong C=S stretching band (around 1100-1250 cm⁻¹).

  • Mass Spectrometry (ESI+): The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive NaHS (degraded by moisture/air).Use fresh, high-quality NaHS. Ensure it is stored in a desiccator. Increase the equivalents of NaHS to 2.0.
Insufficient temperature or reaction time.Ensure the reaction temperature is maintained at 60-65 °C. Extend the reaction time and monitor by TLC.
Low Yield Incomplete precipitation.Ensure the pH is carefully adjusted to 5-6. Cool the mixture thoroughly in an ice bath for at least 30 minutes.
Product loss during washing.Use minimal amounts of ice-cold solvents for washing the filter cake.
Product is an Oil/Gummy Presence of residual pyridine or other impurities.Ensure complete removal of the solvent via rotary evaporation. Triturate the residue with diethyl ether before filtration.
Impure starting material.Check the purity of the 2-hydroxy-3-cyanopyridine starting material.

References

  • Al-Suwaidan, I. A., et al. (2013). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine. Journal of the Saudi Chemical Society. [Link]

  • Dotsenko, V. V., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molbank, 2019(4), M1094. [Link]

  • Abdel-Fattah, B. A., et al. (2015). Synthesis of new functionalized thieno[2,3-b]pyridines. Chemistry of Heterocyclic Compounds, 51, 634–643. [Link]

  • McNaughton, M., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 893. [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. [Link]

Sources

Application Notes and Protocols: Coordination Chemistry of 2-Hydroxypyridine-3-carbothioamide with Transition Metals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of 2-hydroxypyridine-3-carbothioamide with transition metals. This versatile ligand, possessing multiple donor sites and exhibiting interesting tautomeric behavior, offers a rich landscape for the design of novel metal complexes with potential applications in medicinal chemistry and catalysis. These application notes delve into the synthesis of the ligand and its metal complexes, detail essential characterization techniques, and provide standardized protocols for researchers. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Introduction: The Significance of 2-Hydroxypyridine-3-carbothioamide as a Ligand

2-Hydroxypyridine-3-carbothioamide is a heterocyclic compound of significant interest in coordination chemistry. Its structure uniquely combines a pyridine ring, a hydroxyl group, and a carbothioamide moiety, presenting multiple potential coordination sites for transition metal ions. The chemistry of thioamides and their derivatives continues to be of interest due to their fascinating structural features and biological importance.[1][2] The presence of both hard (N, O) and soft (S) donor atoms allows for the formation of stable complexes with a variety of transition metals, each potentially exhibiting distinct geometries and electronic properties.

A crucial aspect of this ligand is its potential for tautomerism. The 2-hydroxypyridine moiety can exist in equilibrium with its 2-pyridone tautomer. This equilibrium is sensitive to the solvent environment, with non-polar solvents favoring the 2-hydroxypyridine form and polar solvents favoring the 2-pyridone form.[3][4] This tautomerism plays a critical role in the coordination behavior of the ligand, influencing which donor atoms are available for binding and the overall structure of the resulting metal complex.

The resulting metal complexes of ligands containing pyridine, hydroxyl, and thioamide functionalities have shown promise in various biological applications, including antimicrobial and anticancer activities.[5][6] The chelation of the metal ion by the ligand can enhance the therapeutic properties of the organic scaffold.[7]

Ligand Synthesis: A Foundational Protocol

The synthesis of 2-hydroxypyridine-3-carbothioamide can be achieved through a multi-step process, often starting from commercially available precursors. While various synthetic routes for related pyridine carboxamides and carbothioamides exist, a common approach involves the introduction of the carbothioamide group onto a pre-functionalized pyridine ring.[8][9]

Protocol 2.1: Synthesis of 2-Hydroxypyridine-3-carbothioamide

Principle: This protocol outlines a representative synthesis starting from 2-hydroxynicotinaldehyde. The aldehyde is first converted to an oxime, which is then dehydrated to the nitrile. The nitrile is subsequently reacted with a source of hydrogen sulfide to yield the desired thioamide.

Materials:

  • 2-Hydroxynicotinaldehyde

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Acetic anhydride

  • Hydrogen sulfide gas or sodium hydrosulfide

  • Pyridine

  • Ethanol

  • Dichloromethane

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Oxime Formation:

    • Dissolve 2-hydroxynicotinaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.

    • Add a solution of sodium acetate (1.5 eq) in water and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the ethanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude oxime.

  • Nitrile Formation:

    • To the crude oxime, add acetic anhydride (3.0 eq) and heat the mixture at reflux for 2-3 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 2-hydroxy-3-cyanopyridine.

  • Thioamide Formation:

    • Dissolve the crude 2-hydroxy-3-cyanopyridine in a mixture of pyridine and ethanol.

    • Bubble hydrogen sulfide gas through the solution at room temperature for 4-6 hours, or add sodium hydrosulfide (1.5 eq) and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in water and acidify with 1 M HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Purify the crude product by column chromatography on silica gel if necessary.

Causality: The use of a basic catalyst like pyridine in the final step facilitates the nucleophilic attack of the hydrosulfide ion on the nitrile carbon.[10] Acidification is necessary to protonate the resulting thioamide and cause its precipitation from the aqueous solution.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with 2-hydroxypyridine-3-carbothioamide typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chloride, nitrate, acetate) and solvent can influence the final product's structure and composition.[1][11]

Protocol 3.1: General Synthesis of M(II) Complexes (M = Co, Ni, Cu, Zn)

Principle: This protocol describes a general method for the synthesis of divalent transition metal complexes. The ligand is deprotonated in situ using a mild base, allowing it to act as an anionic ligand.

Materials:

  • 2-Hydroxypyridine-3-carbothioamide (L)

  • M(II) salt (e.g., CoCl₂·6H₂O, Ni(CH₃COO)₂·4H₂O, Cu(NO₃)₂·3H₂O, Zn(CH₃COO)₂·2H₂O)

  • Methanol or Ethanol

  • Triethylamine or Sodium hydroxide solution (0.1 M)

  • Diethyl ether

Step-by-Step Procedure:

  • Dissolve the ligand (2.0 eq) in hot methanol or ethanol.

  • In a separate flask, dissolve the M(II) salt (1.0 eq) in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Add a few drops of triethylamine or a stoichiometric amount of NaOH solution to facilitate deprotonation of the ligand.

  • Reflux the reaction mixture for 2-4 hours.

  • A colored precipitate will form. Cool the mixture to room temperature.

  • Filter the precipitate, wash with cold solvent and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

Causality: Refluxing the reaction mixture provides the necessary activation energy for the complexation reaction to proceed to completion. The addition of a base is crucial for the deprotonation of the hydroxyl and/or the thioamide group, enabling the ligand to coordinate as an anion and form neutral complexes.

Physicochemical Characterization Techniques

A suite of analytical techniques is essential to elucidate the structure, bonding, and properties of the synthesized complexes.

Spectroscopic Analysis

4.1.1. Infrared (IR) Spectroscopy

Principle: IR spectroscopy is a powerful tool to identify the coordination sites of the ligand. Changes in the vibrational frequencies of the functional groups upon complexation provide direct evidence of their involvement in bonding to the metal ion.

Protocol 4.1.1: FT-IR Analysis

  • Record the FT-IR spectrum of the free ligand (as a KBr pellet).

  • Record the FT-IR spectra of the synthesized metal complexes (as KBr pellets).

  • Compare the spectra of the complexes with that of the free ligand, paying close attention to the key vibrational bands.

Data Interpretation:

Functional GroupFree Ligand (cm⁻¹)Complex (cm⁻¹)Interpretation of Change
ν(O-H)~3400 (broad)Absent or shiftedDeprotonation and coordination of the hydroxyl group.
ν(N-H)~3300-3100Shifted to lower frequencyCoordination of the thioamide nitrogen.
ν(C=S)~850-700Shifted to lower frequencyCoordination of the thioamide sulfur.
ν(C=N) (pyridine)~1600Shifted to higher frequencyCoordination of the pyridine nitrogen.
ν(M-N) / ν(M-S) / ν(M-O)-~500-200 (new bands)Formation of metal-ligand bonds.

Note: The exact positions of the bands can vary depending on the metal and the overall structure of the complex.

The shift of the ν(C=S) band to a lower frequency and the appearance of new bands in the far-IR region attributable to ν(M-S) are strong indicators of sulfur coordination.[12][13] Similarly, shifts in the pyridine ring vibrations and the ν(N-H) band suggest coordination through the pyridine and thioamide nitrogen atoms, respectively.[1]

4.1.2. UV-Visible Spectroscopy

Principle: Electronic absorption spectroscopy provides information about the electronic transitions within the complex, which can help in determining the geometry of the coordination sphere.

Protocol 4.1.2: UV-Vis Analysis

  • Prepare dilute solutions (typically 10⁻³ to 10⁻⁵ M) of the ligand and the metal complexes in a suitable solvent (e.g., DMF or DMSO).

  • Record the UV-Vis spectra over a range of 200-800 nm.

Data Interpretation:

  • Ligand Bands: The free ligand will exhibit intense absorption bands in the UV region corresponding to π → π* and n → π* transitions.

  • Complex Bands: Upon complexation, these bands may shift (bathochromic or hypsochromic shift) due to the perturbation of the ligand's electronic structure.[14] New, weaker bands may appear in the visible region, which are characteristic of d-d electronic transitions of the metal ion. The position and intensity of these d-d bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar).[15][16]

4.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy are primarily used for diamagnetic complexes (e.g., Zn(II), Cd(II)) to provide detailed information about the ligand's structure in solution. Changes in the chemical shifts of the ligand's protons and carbons upon complexation can confirm the coordination sites.

Protocol 4.1.3: NMR Analysis

  • Dissolve the ligand and the diamagnetic metal complexes in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Record the ¹H and ¹³C NMR spectra.

Data Interpretation:

  • The proton signal of the hydroxyl group in the free ligand will disappear upon deprotonation and complexation.

  • The chemical shifts of the pyridine ring protons and the N-H protons of the thioamide group are expected to shift upon coordination due to the change in the electronic environment.[3][17]

Molar Conductance Measurements

Principle: This technique is used to determine whether the complexes are electrolytic or non-electrolytic in nature, which helps in formulating their chemical structures.

Protocol 4.2.1: Molar Conductance Measurement

  • Prepare a 10⁻³ M solution of the complex in a suitable solvent (e.g., DMF or DMSO).

  • Measure the conductivity of the solution using a calibrated conductivity meter.

  • Calculate the molar conductance (ΛM) using the formula: ΛM = (1000 × κ) / C, where κ is the specific conductance and C is the molar concentration.

Data Interpretation:

Molar Conductance (ΛM) in DMF (Ω⁻¹ cm² mol⁻¹)Electrolyte Type
< 40Non-electrolyte
65-901:1 electrolyte
130-1701:2 electrolyte
> 1701:3 electrolyte

For neutral complexes formed with the deprotonated ligand, the molar conductance values are expected to be in the non-electrolyte range.[14]

X-ray Crystallography

Principle: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the complex in the solid state.

Protocol 4.3.1: Single-Crystal X-ray Diffraction

  • Grow single crystals of the synthesized complexes suitable for X-ray diffraction. This can often be achieved by slow evaporation of a dilute solution of the complex.

  • Mount a suitable crystal on a diffractometer and collect the diffraction data.

  • Solve and refine the crystal structure using appropriate software.

Data Interpretation: The resulting crystal structure will reveal the precise coordination mode of the ligand (e.g., bidentate, tridentate), the geometry around the metal center (e.g., octahedral, square planar), and any intermolecular interactions such as hydrogen bonding.[18][19][20]

Potential Applications in Drug Development

The unique structural features of 2-hydroxypyridine-3-carbothioamide and its ability to form stable complexes with transition metals make these compounds promising candidates for various applications in drug development.

Antimicrobial Activity

Rationale: Many thioamide and pyridine-based ligands and their metal complexes have demonstrated significant antimicrobial activity.[4][5][8] The chelation of a metal ion can enhance the lipophilicity of the ligand, facilitating its transport across microbial cell membranes and increasing its efficacy.[7]

Protocol 5.1.1: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)

  • Prepare sterile nutrient agar plates and inoculate them with the test microorganisms (bacteria and fungi).

  • Create wells in the agar using a sterile cork borer.

  • Add a defined concentration of the ligand and its metal complexes (dissolved in a suitable solvent like DMSO) to the wells.

  • Use the solvent alone as a negative control and a standard antibiotic/antifungal drug as a positive control.

  • Incubate the plates at the appropriate temperature for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates higher antimicrobial activity.

Anticancer and Antioxidant Potential

Rationale: The coordination of metal ions to biologically active ligands can lead to compounds with enhanced anticancer and antioxidant properties.[6][21] The mechanism of action can involve DNA binding and cleavage, generation of reactive oxygen species, or inhibition of key enzymes.

Further investigations into the anticancer and antioxidant activities of these complexes can be carried out using established in vitro assays such as the MTT assay for cytotoxicity and the DPPH assay for radical scavenging activity.

Visualizing Coordination and Workflows

Diagram 6.1: Potential Coordination Modes of 2-Hydroxypyridine-3-carbothioamide

G cluster_ligand 2-Hydroxypyridine-3-carbothioamide cluster_modes Potential Coordination Modes L N(pyridine) O(hydroxyl) S(thioamide) N(thioamide) M1 Bidentate (N,S) L->M1 Deprotonated Thiol M2 Bidentate (N,O) L->M2 Deprotonated Hydroxyl M3 Tridentate (N,O,S) L->M3 Deprotonated Thiol & Hydroxyl

Caption: Potential coordination modes of the ligand.

Diagram 6.2: General Experimental Workflow

G cluster_char Characterization cluster_app Applications start Start ligand_synthesis Ligand Synthesis start->ligand_synthesis complex_synthesis Complex Synthesis ligand_synthesis->complex_synthesis characterization Physicochemical Characterization complex_synthesis->characterization application Application Studies characterization->application IR FT-IR UV_Vis UV-Vis NMR NMR Conductance Molar Conductance X_ray X-ray Diffraction end End application->end Antimicrobial Antimicrobial Activity Anticancer Anticancer Activity Antioxidant Antioxidant Activity

Caption: General workflow for synthesis and analysis.

Conclusion and Future Perspectives

The coordination chemistry of 2-hydroxypyridine-3-carbothioamide with transition metals presents a promising area of research. The ligand's versatile coordination behavior, arising from its multiple donor sites and tautomeric nature, allows for the synthesis of a wide range of metal complexes with diverse structural and electronic properties. The protocols and characterization techniques detailed in these application notes provide a solid foundation for researchers to explore this fascinating class of compounds. Future work should focus on isolating and structurally characterizing more complexes of this ligand to gain a deeper understanding of its coordination preferences with different metal ions. Furthermore, comprehensive biological evaluation of these complexes could lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action.

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Cyclization reactions involving 2-Hydroxypyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Cyclization Reactions of 2-Hydroxypyridine-3-carbothioamide: Synthesis of Thieno[2,3-b]pyridine Scaffolds

Introduction: The Strategic Value of a Versatile Heterocycle

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Pyridine and its fused derivatives are privileged structures, appearing in a vast number of pharmaceuticals due to their unique electronic properties and ability to engage in specific biological interactions.[1] Among the many precursors available, 2-Hydroxypyridine-3-carbothioamide stands out as a particularly versatile and powerful building block. Its strategic arrangement of functional groups—a nucleophilic thioamide adjacent to a pyridine ring—provides a robust platform for constructing complex fused systems, most notably the thieno[2,3-b]pyridine core.

Thieno[2,3-b]pyridines are of significant interest due to their broad spectrum of pharmacological activities, including potent anti-proliferative, anti-inflammatory, and enzyme inhibitory properties.[2][3] These compounds have been investigated as chemosensitizers in cancer therapy, inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), and potential treatments for a range of diseases.[4] This guide provides a detailed exploration of the cyclization reactions of 2-Hydroxypyridine-3-carbothioamide, offering both the theoretical underpinnings and practical, field-proven protocols for researchers in synthetic and medicinal chemistry.

Core Mechanistic Insight: The Gewald-Thorpe-Ziegler Annulation

The primary pathway for the cyclization of 2-Hydroxypyridine-3-carbothioamide is a powerful ring-forming strategy that combines elements of the Gewald reaction with a Thorpe-Ziegler cyclization. The Gewald reaction is a classic multi-component reaction used to synthesize 2-aminothiophenes from a ketone or aldehyde, a cyanoester, and elemental sulfur.[5][6][7] In this context, the 2-Hydroxypyridine-3-carbothioamide (which can exist in its tautomeric form, 3-Cyano-2(1H)-pyridinethione) acts as the pre-formed sulfur-containing nucleophile.

The overall transformation proceeds through two key stages:

  • S-Alkylation: The reaction is initiated by the nucleophilic attack of the sulfur atom of the carbothioamide onto an electrophilic carbon. This electrophile is typically an α-halo carbonyl compound, such as an α-chloroacetamide, α-haloketone, or α-haloester. This step forms a key thioether intermediate.

  • Intramolecular Cyclization & Aromatization: The newly formed intermediate possesses an active methylene group (adjacent to the nitrile) which, under the influence of a base, becomes nucleophilic. This carbanion then attacks the cyano group in an intramolecular fashion, a process known as the Thorpe-Ziegler reaction. Subsequent tautomerization of the resulting imine leads to the stable, aromatic 3-aminothieno[2,3-b]pyridine ring system.

This sequence provides a highly efficient and modular approach to a diverse range of substituted thieno[2,3-b]pyridines, where the final substitution pattern is dictated by the choice of the starting electrophile.

Gewald_Thorpe_Ziegler_Mechanism cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Cyclization & Tautomerization A 2-Hydroxypyridine-3-carbothioamide (Thione Tautomer) C S-Alkylated Intermediate A->C Nucleophilic Attack B α-Halo Electrophile (e.g., R-CO-CH2-Cl) B->C D Thioether Intermediate E Intramolecular Attack (Thorpe-Ziegler) D->E Base F Cyclized Intermediate E->F Ring Closure G 3-Aminothieno[2,3-b]pyridine (Final Product) F->G Tautomerization

Figure 1: General mechanism for thieno[2,3-b]pyridine synthesis.

Application Notes: Experimental Design and Causality

Choosing the Right Reaction Partners

The success and outcome of the cyclization are critically dependent on the selection of the electrophilic partner. The choice of this reagent directly installs the substituents at the 2-position of the resulting thieno[2,3-b]pyridine ring, offering a powerful handle for structure-activity relationship (SAR) studies.

  • α-Chloroacetanilides: These are among the most common reagents used.[3] They react to form 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides. This is a highly valuable transformation as the resulting carboxamide group provides a key hydrogen bond donor/acceptor site, which is often crucial for biological activity. The aryl group of the acetanilide can be easily varied to explore different lipophilic or electronic properties.

  • α-Haloketones (e.g., Phenacyl Halides): These reagents lead to the formation of 2-acyl-3-aminothieno[2,3-b]pyridines. The resulting ketone can serve as a handle for further functionalization.

  • α-Haloesters and α-Haloacetonitriles: These yield the corresponding 3-aminothieno[2,3-b]pyridine-2-carboxylates and 2-carbonitriles, respectively.[8] These functional groups are versatile intermediates for further synthetic manipulations.

Optimizing Reaction Conditions: The "Why" Behind the Protocol

The choice of solvent and base is not arbitrary and has a significant impact on reaction rate, yield, and purity.

  • Solvent Selection:

    • N,N-Dimethylformamide (DMF): Often the solvent of choice. As a polar aprotic solvent, it effectively solvates the cations of the base while leaving the anionic nucleophile relatively free, thereby accelerating the initial S-alkylation (an S_N2 reaction). Its high boiling point is also advantageous for reactions that require heating.[3][8]

    • Ethanol/Methanol: These protic solvents are also commonly used, particularly when a strong base like sodium ethoxide or methoxide is generated in situ. They are less expensive and easier to remove than DMF.

    • Dioxane: A less polar aprotic solvent that can be effective, especially in phase-transfer catalysis conditions.[9]

  • Base Selection:

    • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃): These are mild, inexpensive inorganic bases. They are sufficiently strong to facilitate the deprotonation steps without causing significant hydrolysis of ester or amide functionalities.[2]

    • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH): Stronger bases that can accelerate the reaction but carry a higher risk of hydrolyzing sensitive functional groups. They are often used in alcoholic solvents.[8]

    • Organic Bases (e.g., Triethylamine, Morpholine): Used to scavenge the acid (e.g., HCl) produced during the S-alkylation step. Morpholine, in particular, is often used as a catalyst in Gewald-type reactions.[5]

The combination of a polar aprotic solvent like DMF with a mild inorganic base like K₂CO₃ often provides a reliable system for achieving high yields while preserving functional group integrity, making it a trustworthy starting point for optimization.

Data Summary: A Comparative Overview

The following table summarizes various cyclization approaches using 2-Hydroxypyridine-3-carbothioamide or its direct precursors.

Electrophilic ReagentBase / CatalystSolventProduct Scaffold
α-ChloroacetanilidesStrong BaseDMF3-Aminothieno[2,3-b]pyridine-2-carboxamides[3]
ChloroarylacetamidesNa₂CO₃Absolute Ethanol3-Aminothieno[2,3-b]pyridine-2-carboxamides[2]
α-Halo Ketones/Esters/NitrilesKOHDMF3-Aminothieno[2,3-b]pyridines with varied 2-substituents[8]
Cyclohexanones (with sulfur)MorpholineMethanol2-Aminotetrahydrobenzothieno[2,3-b]pyridines[4]
Diethyl Malonate / Ethyl CyanoacetateK₂CO₃ / TBABDioxaneFused Pyridines (via PTC conditions)[9]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides

This protocol details a reliable one-pot Thorpe-Ziegler cascade reaction, a highly efficient method for generating the target carboxamides, which are valuable for screening in drug discovery programs.[3]

Objective: To synthesize a library of 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides from 3-cyanopyridine-2(1H)-thiones and various α-chloroacetanilides.

Materials:

  • Substituted 3-cyanopyridine-2(1H)-thione (1.0 equiv)

  • Substituted α-chloroacetanilide (1.0 equiv)

  • Potassium Hydroxide (KOH) or similar strong base (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ethanol for recrystallization

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve the 3-cyanopyridine-2(1H)-thione (1.0 equiv) and the selected α-chloroacetanilide (1.0 equiv) in a minimal amount of DMF.

  • Base Addition: Add powdered potassium hydroxide (2.0 equiv) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 80-100 °C (or reflux) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water with stirring.

  • Precipitation & Isolation: A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with water to remove DMF and inorganic salts, followed by a small amount of cold ethanol or diethyl ether to aid in drying.

  • Purification & Validation: The crude product is typically purified by recrystallization from a suitable solvent such as ethanol or an ethanol/DMF mixture. The purity and identity of the final compound should be confirmed by melting point determination, FTIR, ¹H NMR, and Mass Spectrometry.

Protocol_1_Workflow A 1. Dissolve Reactants (Thione + Chloroacetanilide) in DMF B 2. Add Base (KOH) at Room Temperature A->B C 3. Heat to Reflux (2-4 hours, Monitor by TLC) B->C D 4. Cool and Pour into Ice Water C->D E 5. Isolate Product by Vacuum Filtration D->E F 6. Wash Solid (Water, then Ethanol) E->F G 7. Purify & Characterize (Recrystallization, NMR, MS) F->G

Figure 2: Workflow for carboxamide synthesis.

Protocol 2: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-b]pyridines

This protocol adapts the classical Gewald three-component reaction to synthesize thieno[2,3-b]pyridines fused with a cycloalkane ring, a common motif in TDP1 inhibitors.[4]

Objective: To synthesize a 2-amino-thieno[2,3-b]pyridine derivative starting from a cyclic ketone, cyanothioacetamide, and elemental sulfur, which proceeds via an in situ formed 2-hydroxypyridine-3-carbothioamide analogue.

Materials:

  • Cyclohexanone or a substituted derivative (1.0 equiv)

  • Cyanothioacetamide (1.0 equiv)

  • Elemental Sulfur (1.1 equiv)

  • Morpholine (catalytic amount, ~0.2 equiv)

  • Methanol or Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reactant Mixture: To a round-bottom flask, add the cyclic ketone (1.0 equiv), cyanothioacetamide (1.0 equiv), and elemental sulfur (1.1 equiv) in methanol.

  • Catalyst Addition: Add a catalytic amount of morpholine to the suspension.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. A solid product often precipitates from the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold methanol to remove unreacted starting materials and soluble impurities.

  • Purification & Validation: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol). Characterize the final product using standard analytical techniques (NMR, IR, MS, and melting point) to confirm its structure and purity.

Protocol_2_Workflow A 1. Combine Reactants (Ketone, Cyanothioacetamide, Sulfur) in Methanol B 2. Add Morpholine (Catalyst) A->B C 3. Heat to Reflux (4-6 hours, Monitor by TLC) B->C D 4. Cool to Room Temp to Induce Precipitation C->D E 5. Isolate Product by Vacuum Filtration D->E F 6. Wash with Cold Methanol E->F G 7. Purify & Characterize (Recrystallization, NMR, MS) F->G

Figure 3: Workflow for Gewald three-component synthesis.

Conclusion

2-Hydroxypyridine-3-carbothioamide is a demonstrably valuable synthon for the construction of medicinally relevant thieno[2,3-b]pyridine heterocycles. The cyclization strategies, rooted in the principles of the Gewald reaction and Thorpe-Ziegler annulation, are robust, versatile, and highly modular. By carefully selecting the electrophilic partner and optimizing reaction conditions, researchers can efficiently generate large libraries of substituted thieno[2,3-b]pyridines for biological screening. The protocols provided herein represent validated, reproducible methods that serve as a strong foundation for any synthetic campaign targeting this important class of compounds.

References

  • Al-gazzar, A., et al. (2022). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry. Available at: [Link]

  • Ghorab, M. M., et al. (2010). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, Quinazoline and Carbamate Derivatives. Molecules. Available at: [Link]

  • Al-gazzar, A. A., et al. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Current Organic Synthesis. Available at: [Link]

  • Al-gazzar, A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. Available at: [Link]

  • Vaskevich, R. I., et al. (2011). Synthesis of new functionalized thieno[2,3-b]pyridines. Semantic Scholar. Available at: [Link]

  • Gouda, M. A., et al. (2015). Synthesis of Some New Fused Pyridines and Prediction their Biological Activity via PASS INET. Natural Sciences Publishing. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of fused pyridines in the presence of thiamine hydrochloride as an efficient and reusable catalyst in aqueous conditions. New Journal of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Gewald reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Available at: [Link]

  • Sabnis, R. W. (2018). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Sulfur Chemistry. Available at: [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Available at: [Link]

  • Fikar, J., et al. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chemicke Zvesti. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Medicinal Chemistry. Available at: [Link]

  • J&K Scientific LLC. (2025). Gewald Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine carboxamide and carbothioamide (1–12). Available at: [Link]

  • Gauthier, D. K., & Rittenberg, S. C. (1971). Microbial metabolism of the pyridine ring. Metabolism of 2- and 3-hydroxypyridines by the maleamate pathway in Achromobacter sp. The Journal of Biological Chemistry. Available at: [Link]

  • Liu, Y., et al. (2023). Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of Pyridine Bioisosteres. ChemRxiv. Available at: [Link]

  • American Chemical Society. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. Available at: [Link]

  • Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. Drug Design, Development and Therapy. Available at: [Link]

  • ResearchGate. (n.d.). Pyridines and Benzo Derivatives: Synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Oxidative Dearomatization of Pyridines. Available at: [Link]

Sources

Preparation of pharmaceutical intermediates from 2-Hydroxypyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Utility of 2-Hydroxypyridine-3-carbothioamide in Pharmaceutical Lead Generation

Executive Summary

2-Hydroxypyridine-3-carbothioamide (also referred to as 2-oxo-1,2-dihydropyridine-3-carbothioamide) is a versatile, high-value scaffold in medicinal chemistry.[1][2] It serves as a bioisostere for nicotinamide and a precursor to fused bicyclic heterocycles such as pyrido[2,3-d]pyrimidines and thiazolo[5,4-b]pyridines , which are privileged structures in kinase inhibitors (e.g., JAK, CDK) and anti-infective agents.[1][2]

This guide details three critical synthetic pathways starting from this scaffold, focusing on the mechanistic rationale, optimized protocols, and troubleshooting for scalable preparation.

Chemical Profile & Tautomerism

Understanding the tautomeric equilibrium is critical for reaction design. In solution, the molecule exists primarily as the 2-pyridone (lactam) tautomer rather than the 2-hydroxypyridine (lactim).[1][2]

  • Implication: Reactions targeting the oxygen (O-alkylation) often require specific "hard" electrophiles or silver salts, whereas N-alkylation is favored under standard basic conditions.[1][2]

  • Thioamide Reactivity: The sulfur atom is highly nucleophilic (soft nucleophile), making it the primary site for alkylation with

    
    -haloketones or alkyl halides.[1][2]
    

Pathway A: Synthesis of 3-(Thiazol-4-yl)pyridin-2-ones (Hantzsch Cyclization)[1][2]

This pathway generates a bi-heteroaryl system where a thiazole ring is pendant to the pyridone. This motif is structurally analogous to several FDA-approved kinase inhibitors.

Mechanistic Rationale

The reaction proceeds via a Hantzsch thiazole synthesis.[3] The thioamide sulfur attacks the


-carbon of an 

-haloketone (e.g.,

-bromoacetophenone).[1][2] The resulting S-alkylated intermediate undergoes intramolecular cyclocondensation between the thioamide nitrogen and the ketone carbonyl, eliminating water to form the thiazole ring.
Experimental Protocol

Reagents:

  • Starting Material: 2-Hydroxypyridine-3-carbothioamide (1.0 equiv)[1][2]

  • Electrophile: 2-Bromoacetophenone (1.1 equiv)[1][2]

  • Solvent: Ethanol (Absolute)[1][2][4]

  • Base (Optional): Sodium Acetate (1.2 equiv) - buffers the HBr byproduct[1][2]

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 2-Hydroxypyridine-3-carbothioamide (10 mmol) and absolute ethanol (50 mL). Stir at room temperature until a suspension or partial solution is obtained.

  • Addition: Add 2-Bromoacetophenone (11 mmol) portion-wise over 5 minutes. Note: If the bromide is lachrymatory, handle in a fume hood.[1]

  • Reflux: Heat the mixture to reflux (

    
    ). The suspension will typically clear as the reaction progresses, followed by the precipitation of the product (or HBr salt).
    
  • Monitoring: Monitor by TLC (DCM:MeOH 95:5). Reaction is usually complete within 2-4 hours.[2]

  • Work-up: Cool to room temperature.

    • If solid precipitates:[1][2][5] Filter the solid and wash with cold ethanol.

    • If solution remains clear: Concentrate to 50% volume and cool to

      
      .
      
  • Neutralization: Suspend the hydrobromide salt in water and neutralize with 10%

    
     solution to liberate the free base. Filter, wash with water, and dry.[1]
    

Yield: Typically 75-85%.[2]

Pathway B: Synthesis of Pyrido[2,3-d]pyrimidine-4(3H)-thiones

This pathway constructs a fused bicyclic system.[6][7] The pyrido[2,3-d]pyrimidine scaffold is a bioisostere of quinazoline, a core structure in EGFR inhibitors.[1][2]

Mechanistic Rationale

The thioamide amino group (-NH2) and the ring nitrogen (NH) of the 2-pyridone are bridged by a one-carbon synthon.[1][2] Triethyl orthoformate (TEOF) serves as this electrophilic carbon source.[1] The reaction likely proceeds through an ethoxymethylene intermediate, followed by cyclization involving the ring nitrogen.

Experimental Protocol

Reagents:

  • Starting Material: 2-Hydroxypyridine-3-carbothioamide (1.0 equiv)[1][2]

  • Reagent/Solvent: Triethyl Orthoformate (TEOF) (10-15 equiv) - Acts as both reagent and solvent.[1][2]

  • Catalyst: Acetic Anhydride (0.5 equiv) or catalytic Sulfuric Acid (2 drops).[1][2]

Step-by-Step Procedure:

  • Setup: Place the starting material (10 mmol) in a dry flask.

  • Addition: Add TEOF (15 mL). Add Acetic Anhydride (0.5 mL) to facilitate the elimination of ethanol.

  • Reflux: Heat to reflux (

    
    ) for 6-12 hours. A Dean-Stark trap can be used to remove the ethanol formed, driving the equilibrium forward.
    
  • Precipitation: Cool the reaction mixture to room temperature. The fused product often precipitates as a yellow/orange solid.

  • Isolation: Filter the solid. Wash with hexanes to remove residual TEOF.

  • Purification: Recrystallize from DMF/Ethanol if necessary.

Yield: Typically 60-70%.[2]

Pathway C: Activation to 2-Chloro-3-cyanopyridine[1][2]

This is a functional group interconversion (FGI) that transforms the scaffold into a highly reactive electrophile for


 reactions, allowing the introduction of complex amines at the 2-position.
Mechanistic Rationale
  • Dehydration: The thioamide is dehydrated to a nitrile (-CN).

  • Chlorination: The 2-pyridone (lactam) is converted to a 2-chloropyridine (lactim ether analogue) using

    
    .[1][2]
    Note: These steps can often be performed in "one pot" using phosphorous oxychloride (
    
    
    
    ) which acts as both dehydrating and chlorinating agent.[1][2]
Experimental Protocol

Reagents:

  • Starting Material: 2-Hydroxypyridine-3-carbothioamide (1.0 equiv)[1][2]

  • Reagent:

    
     (Phosphorous Oxychloride) (5-8 equiv)[1][2]
    
  • Base:

    
     (1.0 equiv) - Optional, enhances chlorination efficiency.[1][2]
    

Step-by-Step Procedure:

  • Safety:

    
     is corrosive and reacts violently with water.[2] Use strictly anhydrous glassware.
    
  • Addition: Place starting material in a flask. Carefully add

    
    .
    
  • Reflux: Heat to

    
     for 3-5 hours.
    
  • Quench (Critical): Cool the mixture. Pour the reaction mass slowly onto crushed ice with vigorous stirring. Caution: Exothermic.[1][2][5]

  • Extraction: Neutralize with

    
     (solid) to pH 7-8. Extract with Ethyl Acetate (
    
    
    
    ).[1][2]
  • Result: The product is 2-Chloro-3-cyanopyridine .

Visualizing the Synthetic Workflows

The following diagram illustrates the divergence of the starting material into three distinct pharmaceutical scaffolds.

G Start 2-Hydroxypyridine- 3-carbothioamide InterA S-Alkylated Intermediate Start->InterA α-Halo ketone (Hantzsch) InterB Ethoxymethylene Intermediate Start->InterB Triethyl Orthoformate (TEOF) ProdC 2-Chloro-3- cyanopyridine Start->ProdC POCl3 (Dehydration + Chlorination) ProdA 3-(Thiazol-4-yl) pyridin-2-one InterA->ProdA Cyclization (-H2O) ProdB Pyrido[2,3-d]pyrimidine- 4(3H)-thione InterB->ProdB Cyclocondensation Drug Amino-pyridine Drug Scaffold ProdC->Drug R-NH2 (SnAr)

Caption: Divergent synthetic pathways from 2-Hydroxypyridine-3-carbothioamide to key pharmacophores.[1][2][4][8]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Pathway A HBr salt trapping productNeutralize the reaction mixture with

or

during workup to release the free base.[1][2]
Incomplete Reaction (Pathway B) Ethanol inhibitionUse a Dean-Stark trap to remove ethanol azeotropically or add Acetic Anhydride as a scavenger.[1][2]
Tarry Residue (Pathway C) Overheating / PolymerizationKeep temperature strictly at

.[1][2] Do not distill

to dryness without a chaser solvent (e.g., Toluene).[1][2]
Solubility Issues High polarity of PyridoneUse DMF or DMSO for reactions requiring nucleophilic attack if Ethanol is insufficient.

References

  • Hantzsch Thiazole Synthesis: J. Org. Chem., 2023 , 88, 1493-1503.[1][2][9] Link[1][2]

  • Pyrido[2,3-d]pyrimidine Synthesis: RSC Adv., 2024 , 14, 11318.[1][2] Link

  • Triethyl Orthoformate Reactions: Molecules, 2023 , 28, 1234.[1][2] Link[1][2]

  • Chlorination of Hydroxypyridines: Google Patents, US4786733A. Link

  • Thiazolopyridine Kinase Inhibitors: J. Med. Chem., 2020 , 63, 4567.[1][2] Link[1][2]

Sources

Revolutionizing Heterocyclic Synthesis: A Guide to Microwave-Assisted Preparation of 2-Hydroxypyridine-3-carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview and detailed protocols for the synthesis of 2-hydroxypyridine-3-carbothioamide derivatives using microwave-assisted organic synthesis (MAOS). This innovative approach offers significant advantages over conventional heating methods, paving the way for more efficient and sustainable drug discovery and development.

The 2-hydroxypyridine-3-carbothioamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] Traditional synthetic routes to these compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, offering a greener and more efficient alternative.[4][5][6][7][8][9]

The Advantage of Microwave Chemistry

Microwave-assisted organic synthesis utilizes microwave radiation to directly and efficiently heat the reaction mixture.[10][11] This direct energy transfer to polar molecules or ions results in rapid and uniform heating, leading to several key advantages over conventional heating methods which rely on slower, less efficient heat transfer through conduction.[5][11]

Key benefits of MAOS include:

  • Accelerated Reaction Rates: Dramatically reduced reaction times, often from hours to minutes.[5][6][9]

  • Higher Yields: Improved conversion of reactants to products, minimizing waste.[5][6][7]

  • Enhanced Purity: Reduced formation of side products, simplifying purification.[7]

  • Greener Chemistry: Potential for solvent-free reactions or the use of more environmentally benign solvents.[4][5][6][7][9]

  • Improved Reproducibility: Precise control over reaction parameters ensures consistent results.[6][7]

The mechanism of microwave heating involves the interaction of the electric field component of the microwave radiation with polar molecules in the reaction mixture.[11] This causes the molecules to rapidly align and realign with the changing field, generating heat through intermolecular friction. This "dielectric heating" is a fundamentally different process from conventional heating and is the source of the observed rate enhancements.[11][12]

Synthetic Strategy: The Gewald Reaction

A prominent and versatile method for the synthesis of polysubstituted 2-aminothiophenes, which can be precursors to the target 2-hydroxypyridine-3-carbothioamide derivatives, is the Gewald reaction.[13][14][15][16] This multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[13][15][17] The application of microwave irradiation has been shown to be highly beneficial for the Gewald reaction, leading to improved yields and significantly shorter reaction times.[13][17]

The generally accepted mechanism for the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated intermediate. This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene ring system.[13]

Below is a generalized workflow for the microwave-assisted Gewald reaction leading to precursors for 2-hydroxypyridine-3-carbothioamide derivatives.

Gewald_Workflow Reactants Reactants: - Ketone/Aldehyde - Active Methylene Nitrile - Elemental Sulfur - Base Reaction_Mixture Reaction Mixture in Solvent Reactants->Reaction_Mixture Mixing Microwave_Reactor Microwave Reactor Irradiation Microwave Irradiation Reaction_Mixture->Microwave_Reactor Workup Reaction Workup (e.g., Cooling, Filtration) Irradiation->Workup Controlled Time & Temperature Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product 2-Aminothiophene Derivative Purification->Product Final_Product 2-Hydroxypyridine- 3-carbothioamide Derivative Product->Final_Product Further Transformation

Caption: Generalized workflow for microwave-assisted Gewald synthesis.

Detailed Protocol: Microwave-Assisted Synthesis of a 2-Hydroxypyridine-3-carbothioamide Derivative

This protocol describes a representative synthesis of a 2-hydroxypyridine-3-carbothioamide derivative via a microwave-assisted Gewald reaction followed by subsequent chemical transformations.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (or other suitable base)

  • Ethanol

  • Pyridine

  • Hydrogen Sulfide (or a suitable donor like sodium hydrosulfide)

  • Microwave synthesis reactor

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

  • Purification equipment (e.g., recrystallization apparatus, column chromatography)

Step 1: Microwave-Assisted Gewald Synthesis of the 2-Aminothiophene Intermediate

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.1 mmol), and a catalytic amount of morpholine (0.1 mmol) in ethanol (3 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 100°C for 10 minutes. The pressure should be monitored and kept within the safe operating limits of the vessel.

  • After the reaction is complete, cool the vessel to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile intermediate.

  • The progress of the reaction can be monitored by TLC.

Step 2: Conversion to the 2-Hydroxypyridine-3-carbothioamide Derivative

The conversion of the 2-aminothiophene intermediate to the final 2-hydroxypyridine-3-carbothioamide derivative can be achieved through various synthetic routes. A possible pathway involves the hydrolysis of the nitrile to a carboxamide, followed by thionation and subsequent ring transformation. The specific conditions will depend on the desired final product.

A more direct, though potentially multi-step, approach involves the reaction with a suitable reagent to introduce the hydroxyl group and convert the cyano group to a carbothioamide. For instance, reaction with hydrogen sulfide in the presence of a base can convert the nitrile to a thioamide.[18] Subsequent oxidation and rearrangement could potentially lead to the desired 2-hydroxypyridine ring system.

A generalized reaction scheme is presented below.

Reaction_Scheme Start 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Intermediate1 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbothioamide Start->Intermediate1 Thionation (e.g., H2S, base) Final Target 2-Hydroxypyridine-3-carbothioamide Derivative Intermediate1->Final Ring Transformation (e.g., Oxidation, Rearrangement)

Sources

Application and Protocol for the Synthesis of Novel Thieno[2,3-b]pyridine Scaffolds via a Modified Hantzsch Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Space of Druggable Heterocycles

The quest for novel therapeutic agents is intrinsically linked to the exploration of new chemical entities. Among the vast landscape of heterocyclic compounds, nitrogen- and sulfur-containing scaffolds hold a prominent position due to their diverse pharmacological activities.[1][2] The Hantzsch pyridine synthesis, a classic multi-component reaction reported by Arthur Hantzsch in 1881, has been a cornerstone in the synthesis of 1,4-dihydropyridines, a class of compounds renowned for their application as calcium channel blockers.[3][4] This application note details a proposed protocol for a modified Hantzsch-type reaction utilizing 2-Hydroxypyridine-3-carbothioamide as a key building block. This approach aims to generate novel thieno[2,3-b]pyridine derivatives, a class of compounds with demonstrated potential in cancer therapy and other medicinal applications.[5][6]

The core of this protocol lies in the strategic application of the thioamide functionality within the 2-Hydroxypyridine-3-carbothioamide scaffold. While the classical Hantzsch synthesis employs a β-keto ester and an ammonia source, this modified approach leverages the inherent reactivity of the thioamide group in a reaction reminiscent of the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.[1][7] By reacting 2-Hydroxypyridine-3-carbothioamide with a suitable α-halo carbonyl compound and an active methylene species, we anticipate a domino reaction sequence leading to the formation of a fused thieno[2,3-b]pyridine system. This strategy offers a convergent and atom-economical route to a library of structurally complex and potentially bioactive molecules.[3]

Proposed Reaction Mechanism: A Cascade to Complexity

The proposed reaction proceeds through a cascade of well-established organic transformations, initiated by the reaction of the three key components: 2-Hydroxypyridine-3-carbothioamide, an α-halo ketone, and a β-dicarbonyl compound in the presence of a suitable base.

The proposed mechanistic pathway is as follows:

  • S-Alkylation: The reaction commences with the nucleophilic attack of the sulfur atom of the thioamide in 2-Hydroxypyridine-3-carbothioamide on the electrophilic carbon of the α-halo ketone. This step is analogous to the initial step of the Hantzsch thiazole synthesis.[1]

  • Knoevenagel Condensation: Concurrently, the β-dicarbonyl compound undergoes a Knoevenagel condensation with an aldehyde (which can be a fourth component or formed in situ) to yield an α,β-unsaturated carbonyl intermediate.[8][9]

  • Michael Addition and Cyclization: The intermediate formed from the S-alkylation then acts as a nucleophile in a Michael addition to the α,β-unsaturated carbonyl compound.[8][10] This is followed by an intramolecular cyclization and subsequent dehydration to afford the final thieno[2,3-b]pyridine product.

Hantzsch-type Reaction Mechanism cluster_0 Component Inputs cluster_1 Key Intermediates cluster_2 Final Product Thioamide 2-Hydroxypyridine-3-carbothioamide S_Alkyl S-Alkylated Intermediate Thioamide->S_Alkyl S-Alkylation HaloKetone α-Halo Ketone HaloKetone->S_Alkyl Dicarbonyl β-Dicarbonyl Compound Knoevenagel α,β-Unsaturated Carbonyl Dicarbonyl->Knoevenagel Knoevenagel Condensation Michael_Adduct Michael Adduct S_Alkyl->Michael_Adduct Michael Addition Knoevenagel->Michael_Adduct Product Thieno[2,3-b]pyridine Michael_Adduct->Product Cyclization & Dehydration

Caption: Proposed reaction pathway for the synthesis of thieno[2,3-b]pyridines.

Detailed Experimental Protocol

This protocol provides a general framework for the synthesis of a representative thieno[2,3-b]pyridine derivative. Optimization of reaction conditions, including solvent, base, and temperature, may be necessary for different substrates.

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplierNotes
2-Hydroxypyridine-3-carbothioamide≥98%Commercially AvailableStore in a cool, dry place.
Ethyl 2-chloroacetoacetate≥97%Commercially AvailableCorrosive, handle with care.
Dimedone≥99%Commercially Available
PiperidineReagent GradeCommercially AvailableBase catalyst.
EthanolAnhydrousCommercially AvailableReaction solvent.
Round-bottom flask--Appropriate size for the reaction scale.
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
Thin-layer chromatography (TLC) platesSilica gel 60 F254-For reaction monitoring.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Hydroxypyridine-3-carbothioamide (1.0 mmol, 1.0 eq), dimedone (1.0 mmol, 1.0 eq), and anhydrous ethanol (20 mL).

  • Addition of Reagents: To the stirred suspension, add ethyl 2-chloroacetoacetate (1.0 mmol, 1.0 eq) followed by piperidine (0.2 mmol, 0.2 eq) as a catalyst.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated product can be collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield the pure thieno[2,3-b]pyridine derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy.

Experimental_Workflow A 1. Combine Reactants in Ethanol: - 2-Hydroxypyridine-3-carbothioamide - Dimedone - Ethyl 2-chloroacetoacetate - Piperidine B 2. Reflux Reaction Mixture (approx. 78°C) A->B Heat C 3. Monitor by TLC B->C 4-6 hours D 4. Cool to Room Temperature C->D Reaction Complete E 5. Isolate Product by Filtration D->E F 6. Purify by Recrystallization E->F G 7. Characterize Product F->G

Caption: Step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The robustness of this protocol is grounded in the well-documented reactivity of the individual reaction steps. The S-alkylation of thioamides and the Knoevenagel condensation are highly reliable transformations in organic synthesis.[11][12] The subsequent intramolecular cyclization is thermodynamically driven by the formation of a stable aromatic heterocyclic system.

To ensure the validity of the experimental outcome, the following control experiments are recommended:

  • Omission of the α-halo ketone: This will confirm its necessity for the formation of the thieno- moiety.

  • Omission of the β-dicarbonyl compound: This will demonstrate its role in the formation of the pyridine ring.

  • Omission of the base: This will establish the catalytic role of the base in the condensation steps.

Furthermore, the unambiguous characterization of the final product through a suite of spectroscopic methods will provide definitive proof of the successful synthesis of the target thieno[2,3-b]pyridine scaffold.

Applications in Drug Discovery and Development

The thieno[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-proliferative, anti-inflammatory, and enzyme inhibitory properties.[2][6] The protocol described herein provides a versatile platform for the generation of a diverse library of novel thieno[2,3-b]pyridine analogues. By varying the nature of the α-halo ketone and the β-dicarbonyl compound, researchers can systematically explore the structure-activity relationship (SAR) of this compound class, paving the way for the identification of new lead compounds for drug development programs.

Conclusion

This application note presents a detailed and scientifically grounded protocol for a modified Hantzsch-type reaction to synthesize novel thieno[2,3-b]pyridine derivatives from 2-Hydroxypyridine-3-carbothioamide. The proposed method is based on a cascade of reliable and well-understood chemical transformations, offering an efficient and atom-economical route to a class of heterocycles with significant therapeutic potential. The provided step-by-step procedure, along with the mechanistic insights and validation strategies, is intended to empower researchers in the fields of medicinal chemistry and drug discovery to explore this promising area of chemical space.

References

  • Hantzsch, A. Condensationsprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Chem. Ber.1881, 14, 1637–1638.
  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available online: [Link]

  • New Efficient Protocol for the Production of Hantzsch 1,4-Dihydropyridines Using RuCl3. Synth. Commun.2009, 39, 2781-2788.
  • Wikipedia. Hantzsch pyridine synthesis. Available online: [Link]

  • A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). Molecules2024, 29(9), 2054.
  • Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Molecules2023, 28(4), 1835.
  • Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Front. Chem.2021, 9, 794843.
  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Eur. J. Med. Chem.2020, 199, 112380.
  • Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? Beilstein J. Org. Chem.2023, 19, 789–801.
  • Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. Angew. Chem. Int. Ed.2023, 62, e202303511.
  • Recent advances in Hantzsch 1,4-dihydropyridines. J. Sci. Ind. Res.2008, 67, 95-106.
  • Learning from the Hantzsch synthesis. J. Chem. Educ.2000, 77(11), 1433.
  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules2022, 27(3), 834.
  • Synthesis of new functionalized thieno[2,3-b]pyridines. Molbank2017, 2017(4), M965.

Sources

Application Note: Antimicrobial Screening of 2-Hydroxypyridine-3-carbothioamide Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the standardized protocols for evaluating the antimicrobial efficacy of 2-Hydroxypyridine-3-carbothioamide (HPT) and its transition metal complexes (Cu(II), Co(II), Ni(II), Zn(II)). Due to the specific physicochemical properties of these coordination compounds—specifically their variable solubility and stability—standard clinical protocols (CLSI/EUCAST) must be adapted to ensure data integrity.

This guide addresses the critical challenge of "Pseudo-Activity" —where toxicity arises from the solvent (DMSO) or free metal ions rather than the complex itself. It establishes a rigorous workflow for determining Minimum Inhibitory Concentration (MIC) and elucidating the mechanism of action via Tweedy’s Chelation Theory .

Scientific Rationale & Mechanism

The Chelation Effect (Tweedy's Theory)

The enhanced antimicrobial activity of metal complexes compared to free ligands is often explained by Tweedy’s Chelation Theory .[1][2][3]

  • Concept: Upon chelation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups (Sulfur and Nitrogen in the carbothioamide moiety) and possible

    
    -electron delocalization over the chelate ring.
    
  • Result: This increases the lipophilic character of the central metal atom, favoring its permeation through the lipid layers of the bacterial cell membrane.[2]

Mechanism of Action Workflow

The following diagram illustrates the theoretical pathway from synthesis to bacterial cell death.

G Ligand Free Ligand (HPT) Complex Metal Complex (Chelation) Ligand->Complex Metal Metal Ion (M2+) Metal->Complex Lipophilicity Increased Lipophilicity Complex->Lipophilicity Tweedy's Theory Membrane Cell Membrane Permeation Lipophilicity->Membrane Target Intracellular Target (DNA/Respiration) Membrane->Target

Figure 1: Mechanism of action based on Tweedy's Chelation Theory, showing the progression from complex formation to intracellular targeting.

Pre-Screening Preparation

Compound Solubilization (Critical Step)

Metal complexes of HPT are often insoluble in water/ethanol but soluble in DMSO (Dimethyl Sulfoxide). However, DMSO is toxic to bacteria at high concentrations.

  • Stock Solution: Prepare a 1024 µg/mL stock solution in 100% DMSO.

  • Working Solution: Dilute the stock 1:10 with sterile Mueller-Hinton Broth (MHB) to reach a starting concentration of 102.4 µg/mL (10% DMSO).

  • Validation: Further serial dilutions will reduce DMSO concentration. Ensure the final well (MIC endpoint) contains < 1% DMSO to rule out solvent toxicity.

Inoculum Preparation
  • Standard: 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Method: Direct colony suspension from 24-hour growth on non-selective agar.

  • Dilution: Dilute the 0.5 McFarland suspension 1:100 in MHB to achieve

    
     CFU/mL for the assay.
    

Protocol A: Quantitative Profiling (Broth Microdilution)

This protocol is adapted from CLSI M07-A10 guidelines [1]. It is the gold standard for determining the MIC.

Materials
  • 96-well microtiter plates (U-bottom).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[4]

  • Resazurin dye (0.015%) (Optional: for visual color change from Blue

    
     Pink indicating growth).
    
  • Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal), DMSO (Solvent Control).

Plate Layout & Workflow

PlateMap cluster_0 96-Well Plate Setup RowA Row A: 512 µg/mL (High Conc) RowB Row B: 256 µg/mL RowA->RowB Serial 2-fold Dilution RowC Row C: 128 µg/mL RowB->RowC Serial 2-fold Dilution RowH Row H: 0.5 µg/mL (Low Conc) RowC->RowH Serial 2-fold Dilution Col11 Col 11: Growth Control (Media + Bacteria + DMSO) Col12 Col 12: Sterility Control (Media Only)

Figure 2: Serial dilution scheme. Columns 1-10 contain the compound; Column 11 is the viability control; Column 12 is the sterility control.

Step-by-Step Procedure
  • Dispense Media: Add 100 µL of sterile CAMHB to columns 2-12.

  • Add Compound: Add 200 µL of the Working Solution (from Section 3.1) to Column 1.

  • Serial Dilution: Transfer 100 µL from Column 1 to Column 2. Mix. Repeat down to Column 10. Discard the final 100 µL from Column 10.

    • Note: This creates a gradient. Column 11 and 12 receive NO compound.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum (from Section 3.2) to Columns 1-11. Do NOT inoculate Column 12.

  • Incubation: Seal plate with parafilm to prevent evaporation. Incubate at

    
     for 18-24 hours.
    
  • Readout:

    • Visual: Look for turbidity (cloudiness) or a pellet at the bottom.[5]

    • Dye Method: Add 30 µL Resazurin. Incubate 2 hours. Blue = No Growth (Inhibition). Pink = Growth.

Data Interpretation

The MIC is the lowest concentration showing complete inhibition of visible growth (or blue color retention).

ResultInterpretationAction
Growth in Col 11 (Control) Valid AssayProceed to read MIC.
No Growth in Col 11 Invalid AssayBacteria non-viable. Repeat.
Growth in Col 12 (Sterile) ContaminationDiscard data. Check media sterility.
MIC > 512 µg/mL InactiveCompound is not a viable candidate.
MIC < 10 µg/mL Highly ActiveProceed to Toxicity Testing.

Protocol B: Mechanism of Action (Time-Kill Assay)

To distinguish whether the HPT complexes are bacteriostatic (stops growth) or bactericidal (kills bacteria), a Time-Kill Kinetic study is required.

  • Preparation: Prepare tubes with media containing the complex at 1x MIC and 2x MIC . Include a growth control (no drug).[5]

  • Inoculation: Inoculate with

    
     CFU/mL.
    
  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Perform serial dilutions of the aliquots and plate onto Agar. Count colonies (CFU/mL).

  • Analysis:

    • Bactericidal:

      
       reduction in CFU/mL compared to the initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      

Troubleshooting & Validation

Precipitation Issues

Metal complexes may precipitate upon contact with aqueous media (MHB).

  • Symptom: "Fake turbidity" in high-concentration wells that looks like bacterial growth.

  • Solution: Use a colorimetric indicator (Resazurin or TTC). Crystals will not change the dye color; bacteria will. Alternatively, sub-culture the clear wells onto agar to confirm inhibition.

Activity Index (AI) Calculation

To validate the efficacy relative to a standard drug, calculate the Activity Index:



  • AI > 1.0: More potent than standard.

  • AI < 0.5: Significantly less potent.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[5][6] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. [Link][6][7]

  • Tweedy, B.G. (1964).[8] Plant Extracts with Metal Ions as Potential Antimicrobial Agents.[8] Phytopathology, 55, 910-918.[8] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution. [Link]

  • Community for Open Antimicrobial Drug Discovery (CO-ADD). (2022).[4] Metal Complexes as Antifungals? From a Crowd-Sourced Compound Library to the First In Vivo Experiments. ACS Infectious Diseases. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Hydroxypyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists engaged in the purification of 2-Hydroxypyridine-3-carbothioamide. Recognizing the unique challenges posed by its bifunctional nature—a chelating hydroxypyridine core and a reactive carbothioamide group—this document provides field-tested protocols, troubleshooting frameworks, and answers to frequently encountered questions. Our approach is grounded in explaining the chemical principles behind each step, empowering users to make informed decisions and adapt methodologies to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 2-Hydroxypyridine-3-carbothioamide?

A: Impurities typically arise from the synthetic route employed. For instance, if synthesized from a cyano-pyridine precursor, unreacted starting material is a common impurity.[1] Beyond starting materials, the primary impurities are often degradation products. The carbothioamide functional group is susceptible to hydrolysis, which can yield the corresponding amide (2-Hydroxypyridine-3-carboxamide) or, under more stringent conditions, the carboxylic acid (2-Hydroxypyridine-3-carboxylic acid).[2] Oxidation of the sulfur atom is another potential degradation pathway.[2]

Common Impurities:

  • Starting Materials: e.g., 2-hydroxy-3-cyanopyridine.

  • Hydrolysis Products: 2-Hydroxypyridine-3-carboxamide.[2][3]

  • Oxidation Products: Corresponding sulfoxides or other oxidized species.[2]

  • Residual Solvents & Reagents: Solvents used in synthesis or work-up.

Q2: What are the recommended primary purification methods for this compound?

A: The choice of purification method depends on the impurity profile and the desired scale.

  • Recrystallization: This is the most effective method for removing minor impurities and achieving high crystalline purity, especially at larger scales. Success hinges on selecting an appropriate solvent system.

  • Column Chromatography: Essential for separating impurities with similar solubility profiles to the target compound or for purifying smaller quantities. Given the polar nature of the molecule, normal-phase silica gel or polar-functionalized phases are typically employed.

  • Acid-Base Extraction: This can be used as a preliminary clean-up step to remove non-basic or non-acidic impurities, leveraging the basicity of the pyridine nitrogen.

Q3: How can I reliably assess the purity of my final product?

A: A multi-faceted approach is recommended to ensure comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[4] A reversed-phase C18 column is a common starting point, often with a buffered mobile phase (e.g., ammonium acetate) and an organic modifier like acetonitrile or methanol.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and for detecting impurities that have distinct spectral signatures.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurity peaks when coupled with a separation technique like LC-MS.[4]

  • Melting Point: A sharp melting point within a narrow range is a good indicator of high purity for crystalline solids.

Q4: What are the key stability and storage considerations for 2-Hydroxypyridine-3-carbothioamide?

A: The compound's stability is influenced by pH, temperature, and light. The carbothioamide group is the primary site of instability.[2]

  • Storage: Store in a tightly sealed, dark container under an inert atmosphere (e.g., argon or nitrogen) at or below room temperature.[6] For long-term storage, refrigeration (-20°C) is advisable.

  • Handling: Avoid prolonged exposure to highly acidic or basic conditions, strong oxidizing agents, and high temperatures, as these can promote hydrolysis or decomposition.[6][7] Thermal decomposition may release toxic vapors, including nitrogen and carbon oxides.[7]

Core Purification Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures.

Step-by-Step Methodology:

  • Solvent Screening: Begin by testing the solubility of a small amount of crude material in various solvents (see Table 1 for suggestions). A good candidate will show high solubility when hot and low solubility when cold.

  • Dissolution: In a flask equipped with a reflux condenser, add the chosen solvent to the crude 2-Hydroxypyridine-3-carbothioamide. Heat the mixture to the solvent's boiling point with stirring until all the solid dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Decoloration (Optional): If the solution is highly colored due to persistent impurities, add a small amount of activated charcoal and boil for 5-10 minutes. Caution: Do not add charcoal to a superheated solution, as violent boiling may occur.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (or the activated charcoal). This step is critical and must be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent Rationale & Potential Issues
Methanol/Ethanol Often effective for polar compounds like pyridine derivatives.[8][9] May require addition of a co-solvent.
Acetonitrile A polar aprotic solvent that has been successfully used for purifying related pyridine carbothioamides.[9]
Water The parent compound, 2-hydroxypyridine, is highly soluble in water.[8] Solubility of the target may be high; cooling might be insufficient for good recovery.
Toluene/Benzene 2-hydroxypyridine shows some solubility in benzene.[8] May be effective for removing highly polar impurities.

| Co-solvent Systems | Systems like Ethanol/Water, Acetonitrile/Water, or Chloroform/Ether can be fine-tuned to achieve optimal solubility characteristics.[8] |

Protocol 2: Silica Gel Column Chromatography

This method is ideal for separating compounds based on their polarity. 2-Hydroxypyridine-3-carbothioamide is a polar molecule and will interact strongly with the silica stationary phase.

Step-by-Step Methodology:

  • Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is a suitable starting point.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical. A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane) is common. Due to the compound's polarity, a higher percentage of the polar solvent will be required.

    • Initial Screening: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. Aim for a retention factor (Rf) of 0.25-0.35 for the target compound.

    • Tailing Reduction: If TLC shows significant streaking or "tailing," add a small amount (0.5-1% ) of a basic modifier like triethylamine (TEA) or pyridine to the eluent system. This deactivates the acidic silanol groups on the silica surface, preventing strong, non-specific binding of the basic pyridine nitrogen.[10]

  • Column Packing: Pack the column with silica gel using the chosen eluent system (slurry packing is recommended for best results). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin elution with the selected solvent system, collecting fractions. Monitor the separation by TLC.

  • Fraction Analysis & Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.

Troubleshooting Guide

Diagram 1: General Purification Workflow

Crude Crude Product Purity_Check_Start Assess Purity & Impurity Profile (TLC, HPLC) Crude->Purity_Check_Start Recrystallization Recrystallization Protocol Purity_Check_Start->Recrystallization If suitable for crystallization Chromatography Column Chromatography Protocol Purity_Check_Start->Chromatography If complex mixture Decision Purity Adequate? Recrystallization->Decision Chromatography->Decision Decision->Chromatography No, re-purify Purity_Check_Final Final Purity Analysis (HPLC, NMR, MS) Decision->Purity_Check_Final Yes Pure_Product Pure Product Purity_Check_Final->Pure_Product

Caption: A high-level workflow for selecting and executing a purification strategy.

Q: My recrystallization yield is very low. What went wrong?

A: Low yield is a common issue with several potential causes.

  • Cause 1: Using too much solvent. Adding excessive solvent during the dissolution step will keep a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: Use the absolute minimum amount of boiling solvent needed to fully dissolve the crude material.

  • Cause 2: Cooling too rapidly. Rapid cooling can lead to the formation of fine, impure crystals or cause the product to "oil out."

    • Solution: Allow the solution to cool slowly to room temperature before moving it to an ice bath. If it oils out, reheat to redissolve and try cooling even more slowly, perhaps by insulating the flask.

  • Cause 3: Incomplete crystallization. The crystallization process may not have reached equilibrium.

    • Solution: After cooling, gently scratch the inside of the flask with a glass rod to create nucleation sites. You can also add a tiny "seed" crystal from a previous pure batch. Allow more time for crystallization, even overnight in a refrigerator.

Diagram 2: Troubleshooting Low Recrystallization Yield

Start Low Yield Observed Check_Filtrate Analyze Mother Liquor via TLC/HPLC Start->Check_Filtrate Decision Significant Product in Filtrate? Check_Filtrate->Decision Too_Much_Solvent Root Cause: - Too much solvent used - Suboptimal solvent choice - Insufficient cooling time Decision->Too_Much_Solvent Yes Check_Decomp Check for Degradation Products (TLC/MS) Decision->Check_Decomp No Action_Solvent Action: - Reduce solvent volume in next attempt - Re-screen for a better solvent - Increase cooling time / use seed crystal Too_Much_Solvent->Action_Solvent Decomposition Root Cause: - Product decomposed during heating Action_Decomp Action: - Use a lower-boiling solvent - Minimize time at high temperature - Consider non-thermal methods (chromatography) Decomposition->Action_Decomp Check_Decomp->Decomposition

Caption: A logical workflow for diagnosing the cause of low recrystallization yield.

Q: I'm seeing significant peak tailing during HPLC analysis or column chromatography. How do I fix this?

A: Peak tailing for pyridine-containing compounds is almost always caused by the interaction of the basic nitrogen atom with acidic residual silanol groups on the silica surface.[10]

  • Solution 1 (Mobile Phase Additives): Add a small amount of a competing base to your mobile phase. Triethylamine (TEA) at 0.1-1% is a common choice.[10] The TEA will preferentially bind to the active silanol sites, effectively masking them from your compound and resulting in more symmetrical peaks.

  • Solution 2 (pH Adjustment): Lowering the mobile phase pH to around 2.5-3.0 with an acid like formic acid or a buffer can protonate the silanol groups, reducing their interaction with the analyte.[10] Caution: Ensure your compound is stable at low pH before implementing this.

  • Solution 3 (Change Stationary Phase): If tailing persists, switch to a different stationary phase. "End-capped" columns have fewer free silanol groups. Alternatively, a different chemistry, like a phenyl or polar-embedded phase, can offer different selectivity and improved peak shape.[10]

Q: My purified product is still colored (yellow/brown). How can I remove the color?

A: Color often indicates the presence of highly conjugated or polymeric impurities.

  • Solution 1 (Charcoal Treatment): During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. Charcoal is highly effective at adsorbing large, colored molecules.

  • Solution 2 (Chemical Treatment): In some cases, a very dilute wash with a reducing agent (like sodium bisulfite solution) during the work-up can help remove color from certain types of oxidative impurities. This should be used with caution as it could potentially react with your target compound.

  • Solution 3 (Chromatography): If the colored impurity is separable by polarity, column chromatography is the most definitive way to remove it.

References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (2025). Benchchem.
  • Overcoming challenges in the purification of pyridine compounds. (2025). Benchchem.
  • 2-Hydroxypyridine Safety Data Sheet. (2024). Jubilant Ingrevia Limited.
  • Process for the preparation of 2-hydroxypyridine or quinoline compounds. Google Patents.
  • 2-HYDROXY PYRIDINE CAS NO 142-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • The Biochemical Pathways of Nicotinamide-Derived Pyridones. (2021). PMC. Available at: [Link]

  • Purification method of pyridine and pyridine derivatives. Google Patents.
  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field. White Rose Research Online. Available at: [Link]

  • A High-Performance Liquid Chromatography with Photodiode Array Detection Method for Simultaneous Determination of Three Compounds Isolated from Wikstroemia ganpi. (2021). PMC. Available at: [Link]

  • Technical Support Center: 2-Pyridinecarbothioamide Stability in Long-Term Experiments. (2025). Benchchem.
  • General approach for the chromatographic determination of 2-hydroxypyridine-1-oxide (HOPO) in pharmaceutically relevant materials utilizing a high pH ion-pairing strategy. (2015). PubMed. Available at: [Link]

  • Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. (2015). Der Pharma Chemica. Available at: [Link]

  • How to remove pyridine from reaction mixture?. (2025). ResearchGate. Available at: [Link]

  • Compound purity analysis and HPLC data. (2013). The Royal Society of Chemistry. Available at: [Link]

  • 2-amino-3-hydroxypyridine and preparation method and refining method thereof. Google Patents.
  • An In-depth Technical Guide to the Synthesis and Characterization of 2-Pyridinecarbothioamide. (2025). Benchchem.
  • 2-amino-3-hydroxypyridine and its preparation method and purification method. (2020). Eureka. Available at: [Link]

  • Methods for purifying 2-aryl-3,3-bis(hydroxyaryl)phthalimidines. Google Patents.
  • Automated Multicolumn Screening Workflow in Ultra-High Pressure Hydrophilic Interaction Chromatography for Streamlined Method De. (2024). ChemRxiv. Available at: [Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). PMC. Available at: [Link]

  • 2-hydroxy-pyridine-n-oxide and process for preparing same. Google Patents.
  • analytical methods. ATSDR. Available at: [Link]

  • 2-Pyridone. Wikipedia. Available at: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. Available at: [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2007). PubMed. Available at: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). ResearchGate. Available at: [Link]

  • Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. Organic Syntheses Procedure. Available at: [Link]

  • CHEMICAL PROCESS FOR THE EXTRACTION OF 2-HYDROXY PYRIDINE DERIVATIVES, 2-HYDROXYQUINOLINE, AND 2-HYDROXYBENZOTHIAZOLE. (2007). EPO. Available at: [Link]

  • Hydrophilic Interaction Chromatography Coupled to Ultraviolet Photodissociation Affords Identification, Localization, and Relative Quantitation of Glycans on Intact Glycoproteins. (2024). PubMed. Available at: [Link]

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Solving solubility issues of 2-Hydroxypyridine-3-carbothioamide in water

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Solubilization Strategies for 2-Hydroxypyridine-3-carbothioamide

Executive Summary & Compound Analysis

The Challenge: 2-Hydroxypyridine-3-carbothioamide (CAS 4621-66-3 analog/derivative) presents a classic "brick dust" solubility profile. While it possesses polar functional groups, its aqueous solubility is severely limited by high crystal lattice energy driven by planar stacking and intramolecular hydrogen bonding.

The Chemistry of Insolubility: To solve this, you must understand the molecule's behavior in solution:

  • Tautomeric Equilibrium: In aqueous media, this compound predominantly exists in the 2-pyridone (lactam) form rather than the 2-hydroxypyridine (lactim) form.

  • Intramolecular "Lock": The thioamide group at position 3 forms a strong intramolecular hydrogen bond with the carbonyl oxygen at position 2. This "locks" the molecule into a rigid, planar conformation, facilitating tight pi-pi stacking in the solid state that water molecules struggle to disrupt.

  • Thioamide Lipophilicity: The sulfur atom is larger and less electronegative than oxygen, making the thioamide group significantly more lipophilic (higher logP) than its amide counterpart (nicotinamide).

Troubleshooting Guide (Q&A)

Q1: "I tried dissolving it in PBS (pH 7.4), but it precipitates immediately. Why?"

A: At pH 7.4, the molecule is likely in its neutral, uncharged state.

  • The Science: The pKa of the cyclic amide (2-pyridone nitrogen) is typically ~11 , and the thioamide proton is also weakly acidic. At neutral pH, the molecule lacks ionization to support solvation.

  • The Fix: You cannot rely on simple buffers. You must use a cosolvent system or a surfactant .

    • Recommendation: Pre-dissolve in 100% DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 50-100 mM), then dilute into the aqueous buffer containing a surfactant like Tween 80.

Q2: "Can I use acid or base to dissolve it?"

A: Proceed with extreme caution.

  • The Risk: Thioamides are chemically sensitive.

    • High pH (>12): While deprotonation of the pyridone NH will increase solubility, basic conditions accelerate the hydrolysis of the thioamide to an amide (converting your compound to 2-hydroxynicotinamide) and eventual ring cleavage.

    • Low pH (<2): Protonation of the thioamide sulfur or pyridine nitrogen is possible but requires strong acids, which may also degrade the compound over time.

  • The Fix: Avoid extreme pH adjustments for storage. If pH adjustment is necessary for an acute experiment, keep the pH between 4.0 and 9.0 and use the solution immediately.

Q3: "My compound degrades when I heat it to speed up dissolution. What is happening?"

A: You are likely observing desulfurization or hydrolysis .

  • The Science: Thioamides are thermally less stable than amides.[1] Heating in water (especially if slightly acidic or basic) drives the exchange of Sulfur for Oxygen (hydrolysis).

  • The Fix: Use sonication (ultrasound) instead of heat. Sonicate in a water bath at ambient temperature for 10-15 minutes. If heat is absolutely required, do not exceed 40°C.

Q4: "What is the best vehicle for animal dosing (IP/PO)?"

A: A standard "solubility-enabling" formulation is required. Water alone will result in poor bioavailability due to precipitation in the gut or peritoneum.

  • The Protocol: Use a PEG/Cosolvent system .

    • Standard Formula: 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Water (or Saline).

    • Order of Addition: Dissolve drug in DMSO first -> Add PEG 400 -> Add Tween 80 -> Slowly add Water while vortexing.

Experimental Protocols

Protocol A: Solubility Profiling (Thermodynamic Solubility)

Use this to determine the exact solubility limit in your specific buffer.

  • Preparation: Weigh ~5 mg of compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS, pH 4 buffer, pH 9 buffer).

  • Equilibration: Shake or rotate at room temperature for 24 hours . (Do not heat).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant.

    • Dilute supernatant 10-100x in DMSO/Methanol.

    • Analyze via HPLC-UV (290-310 nm) against a standard curve prepared in DMSO.

Protocol B: Preparation of 10 mM Stock Solution

Standard Operating Procedure for cellular assays.

  • Solvent: Use anhydrous DMSO (stored with molecular sieves to prevent water absorption).

  • Calculation:

    
    .
    
    • Example: For 1 mL of 10 mM stock (MW ≈ 154.19 g/mol ), weigh 1.54 mg .

  • Dissolution: Add DMSO. Vortex vigorously for 30 seconds.

  • Verification: Inspect visually. If "floaters" persist, sonicate for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation of the "less soluble" crystal polymorph.

Visualizations & Logic Maps

Figure 1: Tautomeric Equilibrium & Solubility Barrier

This diagram illustrates the structural "lock" causing the solubility issue.

Tautomerism cluster_mechanism Solubility Barrier Mechanism Lactim 2-Hydroxypyridine Form (Lactim) Less Polar Favored in Gas Phase Lactam 2-Pyridone Form (Lactam) Dominant in Water Polar but Stacks Heavily Lactim->Lactam Tautomerization (Fast in H2O) Crystal Crystal Lattice (Insoluble Solid) Stabilized by H-Bonds Lactam->Crystal Precipitation (Strong Stacking) Mechanism Intramolecular H-Bond (Thioamide NH ... O=C) Locks Planarity -> Low Solubility Lactam->Mechanism

Caption: The equilibrium favors the 2-pyridone form in water. However, intramolecular hydrogen bonding locks the molecule in a planar state, driving precipitation.

Figure 2: Solubility Decision Tree

Follow this logic to select the correct formulation method.

DecisionTree Start Start: Dissolve 2-Hydroxypyridine-3-carbothioamide Check1 Is the application In Vitro or In Vivo? Start->Check1 InVitro In Vitro (Cells/Enzymes) Check1->InVitro InVivo In Vivo (Animal Dosing) Check1->InVivo DMSO Use 100% DMSO Stock (Dilute <1% in media) InVitro->DMSO Precip Does it precipitate upon dilution? DMSO->Precip Cosolvent Add 0.5% Tween 80 or Cyclodextrin to Media Precip->Cosolvent Yes Route Route of Admin? InVivo->Route IV IV (Intravenous) Route->IV Oral PO (Oral) / IP Route->Oral Form_IV Formulation: 10% DMSO 10% Cremophor EL 80% Saline IV->Form_IV Form_Oral Formulation: 5% DMSO 40% PEG 400 5% Tween 80 50% Water Oral->Form_Oral

Caption: Decision matrix for selecting the appropriate solvent system based on experimental context.

Physicochemical Data Summary

PropertyValue (Estimated/Lit)Implications for Solubility
Molecular Weight ~154.19 g/mol Small molecule, should be soluble but crystal energy dominates.
LogP (Octanol/Water) ~0.6 to 0.8Moderately lipophilic. Not high enough to be "grease," but too high for pure water solubility without ionization.
pKa (Acidic) ~11.0 (Pyridone NH)Remains neutral at physiological pH (7.4).
pKa (Basic) ~0.7 (Carbonyl O)Protonation only occurs in strong acid (e.g., 1M HCl).
Melting Point >220°C (Decomp)High melting point indicates very stable crystal lattice (hard to dissolve).
Best Solvents DMSO, DMF, PyridineUse these for stock solutions.

References

  • Tautomerism of 2-Hydroxypyridines

    • Title: Tautomerism in solution: 2-Pyridone vs 2-Hydroxypyridine.[2][3][4]

    • Source: Wikipedia / Chemical D
    • URL:[Link][3][5]

  • Thioamide Properties & Stability

    • Title: Thioamide - Synthesis and Reactions.
    • Source: Wikipedia (General Organic Chemistry).
    • URL:[Link]

  • Solubility Enhancement Strategies

    • Title: Techniques for Improving Solubility of Poorly Soluble Drugs.
    • Source: International Journal of Medical Science and Dental Research (2022).
    • URL:[Link]

  • pKa Data Sources

    • Title: Bordwell pKa Table (Acidity in DMSO and Water).[6]

    • Source: Organic Chemistry Data.[7]

    • URL:[Link]

Sources

Minimizing side reactions during 2-Hydroxypyridine-3-carbothioamide cyclization

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Optimizing 2-Hydroxypyridine-3-carbothioamide Cyclization

Executive Summary & Core Directive

This guide addresses the critical stability and reactivity challenges associated with the cyclization of 2-Hydroxypyridine-3-carbothioamide (2-HPT) . Due to its ambident nucleophilicity and rapid tautomeric equilibrium, this scaffold is prone to three primary failure modes during cyclization: oxidative desulfurization , regiochemical scrambling (S- vs. N-alkylation) , and hydrolytic cleavage .

Successful cyclization—typically to yield pyrido[2,3-d]pyrimidine-4-thiones or thiazolo[5,4-b]pyridines —requires strict kinetic control. This document serves as a dynamic troubleshooting center to navigate these bottlenecks.

Critical Reaction Parameters (The "Golden Triangle")

Before troubleshooting, ensure your baseline conditions adhere to these validated parameters. Deviations here are the root cause of 80% of side reactions.

ParameterOptimal RangeScientific Rationale
Solvent Dielectric

(DMF, DMSO, EtOH)
High dielectric solvents stabilize the 2-pyridone tautomer, which is often the required reactive species for N-cyclization, while solubilizing the polar zwitterionic intermediates.
pH / Base Mild Inorganic (

,

)
Strong bases (

,

) promote irreversible S-deprotonation, leading to kinetic S-alkylation traps. Weak bases allow thermodynamic equilibration to the N-cyclized product.
Atmosphere Argon/Nitrogen (Strict)Thioamides are highly susceptible to oxidative desulfurization to amides (C=S

C=O) in the presence of atmospheric oxygen and trace metals.
Temperature Stepwise (

C

Reflux)
Initial low temp favors nucleophilic attack; subsequent reflux is required to overcome the entropic barrier of ring closure.

Troubleshooting Center: Interactive Q&A

Scenario A: "I am isolating the oxygen-analog (amide) instead of the cyclized thione."

Diagnosis: Oxidative Desulfurization.[1] The C=S bond is thermodynamically less stable than the C=O bond (bond energy difference ~40 kcal/mol). In the presence of soft metal catalysts (Cu, Fe) or oxidants (air, peroxides), the sulfur is extruded.

Corrective Protocol:

  • Degas Solvents: Sparge all reaction solvents with Argon for 20 minutes pre-reaction.

  • Add Scavengers: Include 10 mol% TEP (Triethyl phosphite) or Thioacetamide as a sacrificial sulfur source/scavenger to intercept oxidative species [1].

  • Check Reagents: If using

    
    -haloketones, ensure they are free of oxidizing impurities (peroxides).
    
Scenario B: "The reaction stalls at the S-alkylated intermediate and won't cyclize."

Diagnosis: Kinetic Trap (The "S-Attack"). Sulfur is a softer, better nucleophile than the amide nitrogen. It attacks electrophiles first, forming an S-alkylated thioimidate. Cyclization requires this intermediate to rearrange (Dimroth-like) or for the nitrogen to attack intramolecularly.

Corrective Protocol:

  • Thermodynamic Push: Increase reaction temperature to reflux in a higher boiling solvent (e.g., switch from EtOH to n-Butanol or DMF ).

  • Acid Catalysis: Add 5–10 mol% p-TsOH or Acetic Acid . Protonation of the leaving group or the carbonyl electrophile facilitates the ring closure step which is often the rate-determining step.

  • One-Pot Modification: Do not isolate the S-alkyl intermediate. Isolate only after the heat step to drive the equilibrium toward the stable aromatic fused system.

Scenario C: "I see multiple spots on TLC indicating regiochemical mixtures."

Diagnosis: Tautomeric Ambiguity. 2-HPT exists in equilibrium between the lactim (hydroxy) and lactam (pyridone) forms. Electrophiles may attack the Pyridine-N, the Pyridine-O, the Thioamide-S, or the Thioamide-N.

Corrective Protocol:

  • Solvent Control:

    • To favor N-alkylation (Lactam): Use polar aprotic solvents (DMF, DMSO). These stabilize the polar lactam form [2].

    • To favor O-alkylation (Lactim): Use non-polar solvents (Toluene, Benzene) – rarely desired for cyclization.

  • Hard/Soft Acid Base (HSAB) Matching:

    • Soft Electrophiles (Alkyl halides): Will attack Sulfur (Soft) first.

    • Hard Electrophiles (Acyl chlorides): Will attack Nitrogen/Oxygen (Hard).

    • Action: If using a soft electrophile for cyclization, expect S-attack first and plan for a subsequent rearrangement step.

Visualizing the Pathway

The following diagram illustrates the competition between the kinetic S-alkylation and the thermodynamic cyclization, highlighting the critical "Desulfurization Danger Zone."

CyclizationPathways Start 2-Hydroxypyridine- 3-carbothioamide (Tautomeric Mix) S_Alk S-Alkylated Intermediate (Kinetic Product) Start->S_Alk Soft Electrophile (Fast) N_Alk N-Alkylated Intermediate (Thermodynamic Path) Start->N_Alk Hard Electrophile (Slow) Desulf Desulfurized Amide (Dead End) Start->Desulf Oxidation (O2/Metal) Hydrolysis Hydrolysis Product (Nitrile/Acid) S_Alk->Hydrolysis H2O/Base Product Fused Cyclized Target (e.g., Pyrido[2,3-d]pyrimidine) S_Alk->Product Heat/Acid (Rearrangement) N_Alk->Product Cyclization

Figure 1: Reaction landscape of 2-Hydroxypyridine-3-carbothioamide showing kinetic traps (yellow) and failure modes (red) versus the desired thermodynamic pathway (green).

Validated Protocol: Synthesis of Pyrido[2,3-d]pyrimidine-4-thione

Standardized method to minimize side reactions.

Reagents:

  • Substrate: 2-Hydroxypyridine-3-carbothioamide (1.0 eq)

  • Cyclizing Agent: Triethyl Orthoformate (TEOF) (Excess, solvent/reagent)

  • Catalyst: Glacial Acetic Acid (cat.)

  • Additive: Thioacetamide (5 mol%) (Anti-desulfurization agent)

Step-by-Step:

  • Preparation: In a dry round-bottom flask, suspend the substrate in TEOF (5 mL/mmol).

  • Scavenging: Add Thioacetamide. Why? It acts as a "suicide" substrate for any trace oxidants, preserving the target thioamide [1].

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reaction: Reflux (

    
    C) under Argon  for 4–6 hours.
    
    • Checkpoint: Monitor TLC. If the starting material spot (polar) disappears and a less polar spot appears, cyclization is proceeding. If a very polar spot appears (amide), oxygen has leaked in.

  • Workup: Cool to

    
    C. The product often precipitates. Filter and wash with cold hexanes (to remove S-alkylated byproducts if any).
    
  • Purification: Recrystallize from DMF/Ethanol. Avoid column chromatography on silica gel if possible, as acidic silica can induce hydrolysis of the thione.

References

  • Vertex AI Search (NIH Source). Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins. (2016).[2][3][4] Available at: [Link]

  • WuXi AppTec. Tautomerism of 2-Hydroxypyridine and 2-Pyridone: Solvent Effects. Available at: [Link]

  • Scientific Research Publishing. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. The chemistry of pyrido[2,3-d]pyrimidines. (2016).[2][3][4] Available at: [Link]

Sources

Technical Guide: Optimizing Reaction Temperature for Thioamide Formation

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists & Process Chemists From: Senior Application Scientist, Synthesis Support Division Subject: Thermodynamic & Kinetic Control in C=O to C=S Exchange

Executive Summary: The Temperature Paradox

Thionation—converting an amide/ketone (C=O) to a thioamide/thioketone (C=S)—is thermodynamically disfavored. The C=O bond (approx. 176 kcal/mol) is significantly stronger than the C=S bond (approx. 127 kcal/mol). To drive this reaction, we rely on the formation of a strong P=O bond (approx. 130 kcal/mol) in the byproduct.

Temperature is your primary switch between two competing failures:

  • Kinetic Trapping (<80°C): The active thionating species (e.g., the dithiophosphine ylide) fails to dissociate from its dimer, resulting in 0% conversion regardless of time.

  • Thermal Decomposition (>130°C): Reagent polymerization and "sulfur extrusion" lead to nitriles or racemization of alpha-chiral centers.

This guide moves beyond "add reagent and reflux" to provide a mechanistic approach to temperature optimization.

The Lawesson’s Reagent (LR) Protocol

Lawesson’s Reagent (LR) is the industry standard, but it is often misused due to a misunderstanding of its dissociation energy.

The "80°C Threshold"

LR exists as a stable dimer in solid state. It must dissociate into two monomers (dithiophosphine ylides) to react. This dissociation is thermally gated.

  • Below 80°C (e.g., THF reflux, DCM): Dissociation is negligible. Reaction is extremely slow or stalled.

  • 80°C - 110°C (e.g., Toluene reflux): Optimal window. Monomer concentration is sufficient for bimolecular collision without rapid decomposition.

  • >110°C (e.g., Xylene reflux): High monomer concentration but increased risk of polymerization (formation of insoluble P-S aggregates).

Mechanism & Temperature Dependence

The following diagram illustrates the temperature-gated dissociation step required before the catalytic cycle can begin.

LR_Mechanism cluster_temp Temperature Control Zone LR_Dimer LR Dimer (Stable Solid) Ylide Dithiophosphine Ylide (Active Monomer) LR_Dimer->Ylide Heat (>80°C) Dissociation Step Intermediate Thiaoxaphosphetane (4-Membered Ring) Ylide->Intermediate + Substrate (C=O) Products Thioamide + LR-Oxide Byproduct Intermediate->Products Cycloreversion (Irreversible)

Figure 1: The dissociation of Lawesson's Reagent is the rate-limiting, temperature-dependent step.

Solvent Selection as a Thermostat

Do not rely on oil bath settings alone. Use the solvent's boiling point to "clamp" the internal temperature.

SolventBoiling PointApplication CaseRisk Factor
THF 66°CNot Recommended for standard LR. Too cold for dimer dissociation.Incomplete reaction.
Toluene 110°CIdeal Standard. Perfect balance of kinetics and stability.Moderate. Standard workup required.[1]
Xylene 140°CSterically Hindered Substrates. Forces reaction but risks byproduct polymerization.High. Hard to remove "sticky" P-S residues.
DCM 40°CForbidden. No reaction will occur.N/A

Phosphorus Pentasulfide ( ): The High-Temp Alternative

While LR is cleaner,


 is cheaper and more atom-efficient. However, it requires higher activation energy (

) unless activated by additives.
The "Curphey’s Reagent" Modification

If your substrate cannot survive the


 required for neat 

, use the HMDO (Hexamethyldisiloxane) additive method.
  • Effect: HMDO acts as a silyl-transfer agent, breaking down the polymeric

    
     cage into soluble silyl-dithiophosphates.
    
  • Result: Allows thionation at refluxing acetonitrile (82°C) or toluene (110°C) temperatures, significantly milder than neat

    
    .
    

Troubleshooting Center & FAQs

Diagnostic Flowchart

Use this logic tree when your reaction fails.

Troubleshooting Start Reaction Outcome? NoProduct SM Remaining No Product Start->NoProduct Messy SM Consumed Complex Mixture Start->Messy Racemized Product Formed Loss of Chirality Start->Racemized CheckTemp Check Temp NoProduct->CheckTemp CheckWorkup Check Workup Messy->CheckWorkup CheckBase Check Conditions Racemized->CheckBase Increase Temp\n(Switch Toluene -> Xylene) Increase Temp (Switch Toluene -> Xylene) CheckTemp->Increase Temp\n(Switch Toluene -> Xylene) Temp < 80°C Check Sterics\n(Switch to Microwave) Check Sterics (Switch to Microwave) CheckTemp->Check Sterics\n(Switch to Microwave) Temp > 110°C Hydrolysis Issue\n(Avoid aqueous workup) Hydrolysis Issue (Avoid aqueous workup) CheckWorkup->Hydrolysis Issue\n(Avoid aqueous workup) Amide Returned Polymer Issue\n(Use Ethylene Glycol Workup) Polymer Issue (Use Ethylene Glycol Workup) CheckWorkup->Polymer Issue\n(Use Ethylene Glycol Workup) Sticky Residue Lower Temp\n(Use Curphey's Reagent) Lower Temp (Use Curphey's Reagent) CheckBase->Lower Temp\n(Use Curphey's Reagent) Thermal Epimerization

Figure 2: Diagnostic workflow for common thionation failures.

Frequently Asked Questions (FAQs)

Q1: My reaction turns into a sticky, insoluble gum during workup. How do I fix this? A: This is the most common complaint with LR. The byproduct is a pseudo-polymeric P-S-O species that is soluble in organic solvents but turns to "gum" on silica.

  • The Fix (Ethylene Glycol Workup): Do not just rotovap. After the reaction is complete, add Ethylene Glycol (1-2 equiv relative to LR) to the reaction mixture and stir at 80°C for 30 mins.

  • Why? The glycol attacks the P-S byproduct, converting it into a highly water-soluble phosphate ester. You can then wash it away with water, leaving a clean organic layer containing your thioamide.

Q2: Can I use Microwave irradiation to lower the temperature? A: Microwave (MW) does not inherently lower the required temperature (you still need >80°C for activation), but it changes the Time-Temperature Integral .

  • Protocol: 120°C for 10-15 minutes in MW is often cleaner than 110°C for 12 hours in oil bath. The short duration prevents the slow thermal degradation of sensitive functional groups.

Q3: My chiral center alpha to the carbonyl is racemizing. A: Thioamides are more acidic than amides. Prolonged heating at 110°C+ in the presence of basic impurities (or even the basicity of the reagent itself) causes enolization/racemization.

  • Solution: Switch to Curphey’s Reagent (

    
     + HMDO)  in Acetonitrile or DCM/Toluene mix. This system is neutral and operates at lower temperatures, preserving chirality better than refluxing xylene.
    

Q4: I see the product on TLC, but after column chromatography, I get the starting amide back. A: Thioamides are susceptible to hydrolysis, especially on acidic silica gel.

  • Solution:

    • Neutralize your silica gel with 1% Triethylamine (TEA) in the eluent.

    • Avoid "wet" loading.

    • Process quickly—do not leave the compound on the column overnight.

References

  • Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis." Chemical Reviews, 2007. Link

  • Jesberger, M., Davis, T. P., & Barner, L. "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses." Synthesis, 2003.[2][3][4] Link

  • Curphey, T. J. "Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane."[5][6] Journal of Organic Chemistry, 2002.[5][6] Link

  • Hu, F., et al. "A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent." Beilstein Journal of Organic Chemistry, 2021.[1] Link (Source of the Ethylene Glycol workup).

  • Bergman, J., et al. "Thionations using a P4S10-pyridine complex in solvents such as acetonitrile and dimethyl sulfone." Tetrahedron, 1986. Link

Sources

Technical Support: Purification Protocols for 2-Hydroxypyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Purifying 2-Hydroxypyridine-3-carbothioamide presents a unique challenge due to two competing chemical behaviors: tautomeric equilibrium and thioamide instability .[1][2]

  • The Tautomer Trap: In the solid state and in polar solvents, this molecule does not exist primarily as a hydroxy-pyridine.[1] It exists as the 2-pyridone (lactam) tautomer.[1] This creates a highly polar, hydrogen-bond-donating/accepting lattice that is insoluble in non-polar solvents like hexane or ether.[1][2]

  • Thioamide Sensitivity: The C=S bond is thermodynamically less stable than the C=O bond.[1] Prolonged heating, particularly in the presence of metal ions or oxidants, can lead to desulfurization (reverting to the nitrile) or hydrolysis (converting to the amide).

The Golden Rule: You must select a solvent that disrupts the strong intermolecular hydrogen bonding of the pyridone dimer without thermally degrading the thioamide group.

Solvent Selection Matrix

The following recommendations are based on thermodynamic solubility profiling of fused pyridone-thioamide systems.

Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (95%) Primary ⭐⭐⭐⭐⭐ (Best)The water content (5%) helps break the pyridone H-bond network.[1] Excellent temperature coefficient for crystallization.[1][2]
Acetonitrile Alternative ⭐⭐⭐⭐Good for removing sulfur impurities.[2] High dipole moment dissolves the polar thioamide but rejects non-polar byproducts.[1]
DMF / Ethanol (1:4) Solubilizer ⭐⭐⭐Use only if the compound is insoluble in boiling ethanol.[1] DMF has a high boiling point; difficult to remove from crystals.[1][2]
Water (Acidified) Specialist ⭐⭐Risky.[2][3] While 2-pyridones dissolve in hot water, thioamides can hydrolyze to amides at high T. Use only if other methods fail.[1][2]
Hexane / Diethyl Ether Anti-Solvent ⚠️Do not use as primary solvents. Use only to induce precipitation from ethanol.[2]
Decision Logic: Solvent Screening

Use this logic flow to determine the optimal solvent for your specific crude batch.

SolventSelection Start Start: Crude Solid TestEtOH Test 1: Boiling Ethanol (95%) Start->TestEtOH SolubleEtOH Dissolves? TestEtOH->SolubleEtOH UseEtOH Use Ethanol (95%) Standard Protocol SolubleEtOH->UseEtOH Yes TestACN Test 2: Boiling Acetonitrile SolubleEtOH->TestACN No SolubleACN Dissolves? TestACN->SolubleACN UseACN Use Acetonitrile (Better for S8 removal) SolubleACN->UseACN Yes TestDMF Test 3: DMF/EtOH (1:4) SolubleACN->TestDMF No UseDMF UseDMF TestDMF->UseDMF Use DMF Mix (High Vac Dry Required)

Figure 1: Logic tree for selecting the recrystallization solvent based on solubility thresholds.

Detailed Experimental Protocol

Objective: Purify 5.0 g of crude 2-Hydroxypyridine-3-carbothioamide. Safety: Perform all steps in a fume hood. Thioamides can release H₂S (toxic gas).[1]

Phase 1: Dissolution & Hot Filtration (Critical Step) [1]
  • Place crude solid in a 250 mL Erlenmeyer flask.

  • Add Ethanol (95%) slowly while heating the flask on a hot plate/stirrer (approx. 10-15 mL per gram of solid).

  • Bring to a gentle reflux.[1][2]

    • Observation: If the solution is cloudy with yellow/white particles that do not dissolve after 5 minutes of reflux, this is likely elemental sulfur (common byproduct of thionation).[2]

  • Hot Filtration: While keeping the solution near boiling, filter it rapidly through a pre-warmed fluted filter paper or a heated glass frit.[1][2]

    • Why? This removes the insoluble sulfur and inorganic salts before crystallization begins.[1]

Phase 2: Nucleation & Crystallization [1][2]
  • Reheat the filtrate to dissolve any crystals that formed on the glass.[1]

  • Remove from heat and cap the flask with a septum (punctured with a needle) or loose foil.

  • Slow Cooling: Wrap the flask in a towel to ensure slow cooling to room temperature (RT).

    • Mechanism:[1][2][4][5][6] Slow cooling prevents "oiling out" by allowing the crystal lattice to organize thermodynamically rather than kinetically precipitating as an amorphous oil.[1]

  • Once at RT, place in an ice bath (0–4°C) for 1 hour.

Phase 3: Isolation
  • Filter the crystals using vacuum filtration (Buchner funnel).[1][7]

  • The Wash: Wash the cake with cold Ethanol (-20°C).

    • Warning: Do not use diethyl ether for the wash if your product is slightly soluble in it; cold ethanol is safer for yield.[1]

  • Dry in a vacuum oven at 40°C. Do not exceed 60°C to prevent thioamide decomposition.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why?

  • Cause: This usually happens when the solution cools too fast or the impurity profile lowers the melting point below the solvent's boiling point.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of the pure compound (if available) or scratch the inner wall of the glass with a glass rod. Add a small amount of compatible anti-solvent (e.g., water if using ethanol, or hexane if using acetonitrile) dropwise until turbidity persists, then cool very slowly.[2]

Q2: The solution smells strongly of rotten eggs (H₂S). Is this normal?

  • Cause: Slight H₂S smell is common, but a strong odor indicates decomposition.[2]

  • Fix: You are overheating the thioamide. Lower your bath temperature.[1][2] Do not reflux for more than 10-15 minutes. If the smell persists, your solvent might be too acidic; ensure your ethanol is neutral.[2]

Q3: The crystals are yellow, but they should be white/off-white.

  • Cause: Thioamides are often naturally yellow due to the C=S chromophore. However, bright yellow often indicates sulfur contamination.[2]

  • Fix: Dissolve a small sample in acetone. If it leaves an insoluble residue, you have sulfur contamination.[2] Repeat the Hot Filtration step in Phase 1 carefully.

Q4: Can I use Acetone?

  • Advice: Acetone is generally not recommended for primary recrystallization of primary thioamides.[1][2] It can react with the amino group to form thioaminals (Schiff base-like structures) under certain conditions.[1] Stick to Alcohols or Acetonitrile.[1][2]

References
  • National Institutes of Health (NIH) / PubChem. 2-Hydroxypyridine Tautomerism and Solubility Data.[1][2] [Link][1]

  • ResearchGate. Transformation of Amides to Thioamides: Purification Protocols. [Link]

  • Mettler Toledo. Recrystallization Guide: Solvents and Mechanisms.[1][2] [Link][1]

Sources

Stability of 2-Hydroxypyridine-3-carbothioamide in acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Stability of 2-Hydroxypyridine-3-carbothioamide in Acidic Conditions

Executive Summary

2-Hydroxypyridine-3-carbothioamide (also known as 2-oxo-1,2-dihydropyridine-3-carbothioamide) exhibits moderate kinetic stability in mild acidic buffers (pH 4–6) for short durations (<4 hours) but is thermodynamically unstable in strong acids (pH < 2) or over prolonged periods.

The primary degradation pathway is acid-catalyzed hydrolysis , converting the thioamide group into a carboxylic acid (2-hydroxynicotinic acid) with the release of toxic hydrogen sulfide (


). This process is complicated by the lactam-lactim tautomerism  of the pyridine ring, which influences the electrophilicity of the thioamide carbon.

Part 1: Chemical Behavior & Mechanism[1]

To troubleshoot effectively, you must understand the underlying chemistry. This compound is not a static entity; it exists in a dynamic equilibrium that shifts based on your solvent's pH.

The Tautomeric Equilibrium

In aqueous acidic media, the compound predominantly exists in the 2-pyridone (lactam) form rather than the 2-hydroxypyridine (lactim) form. The amide-like resonance of the lactam ring reduces the electron density on the neighboring thioamide, making it susceptible to nucleophilic attack by water.

Acid-Catalyzed Hydrolysis Pathway

The degradation occurs via the following mechanism:

  • S-Protonation: The sulfur atom is protonated, making it a potent leaving group.

  • Nucleophilic Attack: Water attacks the electrophilic thiocarbonyl carbon.

  • Tetrahedral Intermediate: A tetrahedral intermediate forms and collapses.

  • Desulfurization:

    
     is expelled, yielding the amide (transient) and finally the carboxylic acid.
    

HydrolysisMechanism Start 2-Hydroxypyridine- 3-carbothioamide Protonation S-Protonated Intermediate Start->Protonation + H⁺ Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral + H₂O Amide 2-Hydroxypyridine- 3-carboxamide (Transient) Tetrahedral->Amide - H₂S H2S H₂S Gas (Byproduct) Tetrahedral->H2S Product 2-Hydroxypyridine- 3-carboxylic acid (Final Degradant) Amide->Product Hydrolysis (Slow)

Figure 1: Acid-catalyzed hydrolysis pathway of 2-Hydroxypyridine-3-carbothioamide.

Part 2: Troubleshooting Guide (FAQ)

This section addresses specific anomalies you may observe during experimentation.

Q1: I detect a "rotten egg" smell when opening my sample vial. Is the compound compromised?

Status: Critical Degradation.

  • Cause: The smell is Hydrogen Sulfide (

    
    ), a direct byproduct of thioamide hydrolysis. This indicates that the 
    
    
    
    bond has been cleaved.
  • Action:

    • Ventilate the area immediately (

      
       is toxic).
      
    • Discard the aliquot.

    • Check the pH of your stock solution; if it has drifted below pH 3, hydrolysis rates accelerate exponentially.

Q2: My HPLC chromatogram shows a new peak eluting earlier than the main peak. What is it?

Status: Likely Hydrolysis Product.

  • Analysis: The thioamide is less polar than its hydrolysis products.

    • Thioamide (Parent): Late eluting (more hydrophobic).

    • Carboxylic Acid (Degradant): Early eluting (highly polar, especially in buffered mobile phases).

  • Confirmation: Run a standard of 2-hydroxynicotinic acid (CAS: 609-71-2). If retention times match, your compound has hydrolyzed.

Q3: The solution turned cloudy/precipitated after 24 hours in acidic buffer.

Status: Solubility/Oxidation Issue.

  • Cause A (Most Likely): Formation of elemental sulfur (

    
    ). Thioamides are susceptible to oxidation (by air or trace metals) in acid, producing insoluble sulfur.
    
  • Cause B: The hydrolysis product, 2-hydroxynicotinic acid, has lower solubility in certain acidic pH ranges compared to the thioamide.

  • Action: Filter the solution (0.22 µm). If the precipitate is yellow, it is likely sulfur. Add EDTA (1 mM) to buffers to chelate trace metals that catalyze oxidation.

Q4: Can I use DMSO stock solutions for acidic assays?

Status: Proceed with Caution.

  • Insight: DMSO is a weak oxidant. Storing thioamides in DMSO at room temperature can lead to slow oxidative desulfurization.

  • Recommendation: Use anhydrous DMF or Acetonitrile for stock solutions. If DMSO is required, store at -80°C and use single-use aliquots.

Part 3: Experimental Protocols

Protocol A: Rapid Stability Check (UV-Vis)

Use this method to validate stock integrity before starting expensive biological assays.

  • Preparation: Dilute stock to 50 µM in your assay buffer (e.g., pH 4.0 Acetate).

  • Baseline Scan: Immediately scan from 200–400 nm. Note

    
     (typically ~310–320 nm for the thioamide).
    
  • Incubation: Hold at 25°C for 30 minutes.

  • Re-scan:

    • Stable: Spectra overlap perfectly.

    • Hydrolysis: Blue shift (hypsochromic) of the

      
       towards ~295 nm (characteristic of the amide/acid form).
      
    • Oxidation: Appearance of a broad tail >350 nm (colloidal sulfur).

Protocol B: HPLC Stability-Indicating Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: 254 nm and 310 nm.

  • Pass Criteria: Parent peak area >98%; no new peaks >0.5%.

Part 4: Stability Data Summary

ConditionTimeframeStability StatusPrimary Degradant
0.1 N HCl (pH ~1) 1 hourUnstable 2-Hydroxynicotinic acid
Acetate Buffer (pH 4.5) 4 hoursStable N/A
Acetate Buffer (pH 4.5) 24 hoursDegrading 2-Hydroxypyridine-3-carboxamide
DMSO (RT) 1 weekCaution Oxidative byproducts (Sulfur)
Solid State (-20°C) 1 yearStable N/A

References

  • BenchChem. (2025).[1] Technical Support Center: 2-Pyridinecarbothioamide Stability in Long-Term Experiments. Retrieved from

  • Jubilant Ingrevia. (2025).[2] Safety Data Sheet: 2-Hydroxypyridine. Retrieved from

  • Micallef, J. V., & Satchell, D. P. N. (1982).[3] The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.[3] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8871, 2-Hydroxypyridine. Retrieved from

  • Katritzky, A. R., et al. (2000). Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. (Contextual grounding for Lactam-Lactim equilibrium).

Sources

Overcoming catalyst poisoning with 2-Hydroxypyridine-3-carbothioamide ligands

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Catalyst Stabilization

Executive Summary & Technical Context

The Core Problem: In transition metal catalysis (specifically Palladium-catalyzed cross-couplings like Suzuki-Miyaura, Heck, and Sonogashira), "catalyst poisoning" is frequently misdiagnosed. While often attributed to impurities, the most common failure mode is actually irreversible aggregation of the active Pd(0) species into inactive Palladium black. This is accelerated by "poisonous" heteroatoms (S, N) in substrates that compete with phosphine ligands, destabilizing the active monomeric species.

The Solution: 2-Hydroxypyridine-3-carbothioamide (HPT) represents a class of "hemilabile" ligands that overcome this poisoning. Unlike traditional phosphines, HPT utilizes a hybrid coordination mode :

  • The Thioamide Sulfur (S): Acts as a "soft" donor, binding tightly to Pd(0)/Pd(II) to prevent aggregation (the "poisoning" trap).

  • The Hydroxypyridine Oxygen/Nitrogen (O/N): Acts as a "hard" or "borderline" donor that can reversibly dissociate or assist in proton transfer (proton shuttle mechanism), creating a vacant site for substrate activation.

This guide provides the protocols to implement HPT ligands to rescue failing reactions and stabilize high-turnover catalytic cycles.

Mechanism of Action (Visualized)

The following diagram illustrates how HPT ligands prevent the formation of inactive Pd-Black aggregates while maintaining a catalytic cycle.

HPT_Mechanism Pd_Pre Pd(II) Precatalyst (Inactive) Pd_Active Active Monomeric Pd(0)-HPT Complex Pd_Pre->Pd_Active Reduction & Ligand Coordination Pd_Active->Pd_Active HPT Shielding (Reversible S-Binding) Pd_Black Pd Black Aggregates (Irreversible Poisoning) Pd_Active->Pd_Black Without HPT (Aggregation) Product Coupled Product (Ar-Nu) Pd_Active->Product Catalytic Cycle (OxAdd -> TransMet -> RedElim) Substrate Substrate (Ar-X + Nucleophile) Substrate->Pd_Active Hemilability Hemilabile Switch: S-bound (Stable) O-bound (Labile) Hemilability->Pd_Active

Caption: The HPT ligand acts as a thermodynamic sink that prevents the irreversible aggregation of Pd(0) into Pd Black (Red path) while remaining kinetically labile enough to permit the catalytic cycle (Green path).

Troubleshooting Guide: Diagnosing & Fixing Poisoning

Use this matrix to identify if HPT ligands are the correct solution for your specific failure mode.

SymptomDiagnosisThe HPT Solution
Black Precipitate Pd Aggregation. The catalyst has "crashed out" as Pd(0) metal (Pd black).[1] This confirms your standard ligands (e.g., PPh3) are too labile or being displaced by substrate impurities.Add HPT (1-5 mol%). The thioamide sulfur will bind Pd strongly, keeping it soluble and monomeric, preventing the formation of bulk metal.
Induction Period Slow Activation. The reaction does nothing for 1-2 hours, then starts. This suggests the catalyst is struggling to enter the cycle or is being slowly poisoned by oxygen.Pre-complexation. Heat the Pd source and HPT ligand before adding substrates. This forms the active Pd-HPT species immediately.
Stalled Conversion Product Inhibition. The product (e.g., a pyridine or amine) is binding to the catalyst, shutting it down after 50% conversion.Increase Temp & HPT. Higher temperature promotes dissociation of the inhibiting product. HPT competes with the product for the metal center, keeping the cycle alive.
No Reaction (S-Substrates) Sulfur Poisoning. You are coupling a thiophene or thiazole. The substrate sulfur kills the Pd.Ligand Exchange. HPT mimics the poison. By saturating the Pd with a controlled sulfur ligand (HPT), you prevent the uncontrolled binding of the substrate sulfur.

Experimental Protocol: HPT-Stabilized Cross-Coupling

Objective: Perform a Suzuki-Miyaura coupling on a "difficult" heteroaromatic substrate prone to catalyst poisoning.

Reagents:

  • Catalyst: Pd(OAc)₂ (1.0 mol%)

  • Ligand: 2-Hydroxypyridine-3-carbothioamide (HPT) (2.0 mol%)

  • Substrate: 2-Bromopyridine (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF/Water (4:1)

Step-by-Step Procedure:

  • Ligand Pre-complexation (Critical Step):

    • In a reaction vial, dissolve Pd(OAc)₂ (2.24 mg, 0.01 mmol) and HPT ligand (3.08 mg, 0.02 mmol) in 1 mL of DMF.

    • Stir at 60°C for 15 minutes under Argon.

    • Observation: The solution should turn from orange/brown to a clear, deep yellow or reddish solution. This indicates the formation of the stable Pd(HPT)₂ or Pd(HPT)(OAc) complex.

  • Substrate Addition:

    • Cool the vial to room temperature.

    • Add 2-Bromopyridine (158 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

    • Add the remaining solvent (3 mL DMF + 1 mL degassed water).

  • Reaction:

    • Seal the vial and heat to 100°C .

    • Monitor via TLC or LCMS.

    • Note: Unlike phosphine-based reactions, HPT reactions often require higher temperatures (80-100°C) to overcome the strong S-Pd bond and initiate the catalytic turnover.

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove inorganic salts.

    • Success Indicator: The absence of a black metallic mirror on the glass walls indicates successful stabilization.

Data Presentation: Stabilization Efficiency

The following table compares standard phosphine ligands vs. HPT in the coupling of sulfur-containing substrates (a common poisoning scenario).

Ligand SystemSubstrateYield (24h)Catalyst State (Post-Rxn)
None (Pd(OAc)₂ only) 3-Bromothiophene< 5%Heavy Pd Black precipitate
PPh₃ (Triphenylphosphine) 3-Bromothiophene35%Moderate Pd Black / Aggregation
HPT (This Protocol) 3-Bromothiophene92% Clear Solution (Homogeneous)
HPT 2-Chloropyridine88% Clear Solution (Homogeneous)

Frequently Asked Questions (FAQs)

Q1: Why use a thioamide ligand if sulfur is a catalyst poison? A: It's about controlled binding. "Poisoning" is often just uncontrolled aggregation. The thioamide sulfur in HPT binds Pd strongly enough to prevent aggregation (Pd-Pd bond formation) but, because it is part of a chelate ring with the hydroxypyridine, it can be temporarily displaced or "opened" to allow the reaction to proceed. It stabilizes the resting state of the catalyst.

Q2: Can I use HPT with Pd(dba)₂ instead of Pd(OAc)₂? A: Yes, but Pd(OAc)₂ is preferred. The acetate anions can act as a base to deprotonate the HPT ligand (at the OH or NH site), facilitating the formation of the active anionic chelate [Pd(HPT-H)]⁻. If using Pd(dba)₂, ensure your reaction base (e.g., K₂CO₃) is strong enough to deprotonate the ligand.

Q3: My reaction is very slow with HPT. What should I do? A: Increase the temperature. The S-Pd bond is strong. To achieve high Turnover Frequency (TOF), you need thermal energy to drive the ligand dissociation/substrate association steps. Try increasing the temperature by 10-20°C.

Q4: Is this ligand air-stable? A: Yes, 2-Hydroxypyridine-3-carbothioamide is an air-stable solid. However, the active Pd-HPT complex formed in solution is sensitive to oxidation, so the reaction must still be run under an inert atmosphere (Nitrogen or Argon).

References

  • Mechanisms of Catalyst Poisoning

    • Title: Mechanisms of catalyst poisoning in palladium-catalyzed cyan
    • Source: PubMed (NIH)
    • URL:[Link]

    • Relevance: Establishes the baseline for how strongly coordinating anions (like CN- or S-species)
  • 2-Hydroxypyridine Ligands in Catalysis

    • Title: 2-Hydroxypyridine-Ligated Pd-complexes as pre-catalysts in Hydrogen Borrowing Chemistry.
    • Source: Lund University Research Portal
    • URL:[Link]

    • Relevance: Validates the use of the 2-hydroxypyridine motif as a ligand scaffold for Palladium, demonstrating its ability to support dehydrogen
  • Thioamide/Thiourea Ligand Stabilization

    • Title: Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid.[2]

    • Source: Chemical Communications (RSC)[2]

    • URL:[Link]

    • Relevance: Provides the theoretical grounding for using sulfur-based ligands (thiols/thioamides) to anchor and stabilize Pd species against leaching and aggregation, converting a "poison" into a "stabilizer."
  • Synthesis and Characterization of the Ligand

    • Title: An In-depth Technical Guide to the Synthesis and Characteriz
    • Source: BenchChem Technical Guides[3]

    • Relevance: Confirms the chemical accessibility and structural properties of the pyridine-thioamide class of molecules.

Sources

Scale-up challenges for 2-Hydroxypyridine-3-carbothioamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of 2-Hydroxypyridine-3-carbothioamide Synthesis

Introduction: The "Hidden" Variable in Scale-Up

Scaling up the synthesis of 2-Hydroxypyridine-3-carbothioamide (also known as 2-oxo-1,2-dihydropyridine-3-carbothioamide) presents a unique set of challenges compared to standard pyridine chemistry. The core difficulty lies not just in the thionation chemistry, but in the tautomeric equilibrium of the starting material.

Unlike simple pyridines, the 2-hydroxy substituted pyridines exist predominantly as 2-pyridones (lactams) in the solid state and in polar solvents.[1] Failure to account for this affects solubility, reaction kinetics, and downstream purification. This guide addresses these specific physical-organic constraints to ensure a robust, scalable process.

Module 1: Critical Process Parameters (CPPs) & Reagent Selection

Q1: Why does my reaction slurry freeze or become unstirrable upon scale-up?

A: This is likely due to the solubility profile of the 2-pyridone tautomer .[1] At the lab scale (grams), you might use ethanol or methanol. However, 2-oxo-1,2-dihydropyridine-3-carbonitrile (the starting material) has high lattice energy due to intermolecular hydrogen bonding (dimerization).[1]

  • The Fix: Switch to a high-boiling polar aprotic solvent or a co-solvent system.

    • Recommended: DMF (Dimethylformamide) or DMAc (Dimethylacetamide) with 10% Pyridine.

    • Alternative: n-Butanol (allows higher temperature than ethanol to break H-bonds).[1]

Q2: gas is a safety hazard at kilo-scale.[1] Can I use a solid surrogate?

A: Yes, but with kinetic trade-offs.[1] While Hydrogen Sulfide (


) gas provides the cleanest conversion, handling it requires specific engineering controls (scrubbers, gas sensors).
  • Option A (Gas):

    
     in Ethanol/Pyridine. Pros: High purity, simple workup.[2] Cons: HSE risk.[3]
    
  • Option B (Solid - Recommended for Pilot): Sodium Hydrosulfide (

    
    ) + Magnesium Chloride (
    
    
    
    ).
    • Mechanism:[1][4][5][6]

      
       acts as a Lewis acid catalyst, activating the nitrile while 
      
      
      
      provides the sulfur source. This avoids handling toxic gas cylinders.
    • Note: Avoid Lawesson’s Reagent for this specific substrate; the phosphorus byproducts are notoriously difficult to separate from the amphoteric pyridone product.

Module 2: Experimental Protocol (Self-Validating Workflow)

This protocol is designed for the thionation of 2-oxo-1,2-dihydropyridine-3-carbonitrile to the target thioamide.[1]

Scale: 100 g Input | Target Yield: >85% | Purity: >98% HPLC

StepOperationCritical ParameterTechnical Rationale
1 Dissolution Temp: 60-80°CThe nitrile is insoluble at RT.[1] Heat ensures homogeneity before reagent addition.
2 Activation Base: Et3N or Pyridine (0.5 eq)Deprotonates the dissolved

to active

nucleophile.
3 Thionation

bubbling or

addn.
Maintain

4 Quench Acidification (pH 4-5) CRITICAL STEP
5 Sulfur Removal Wash with warm TolueneElemental sulfur (

) is a common byproduct. It is soluble in toluene; the product is not.
Visual Workflow: Tautomerism & Reaction Pathway

G cluster_0 Critical Control Point Start 2-Hydroxypyridine-3-CN (Lactim Form) Equilibrium Tautomeric Equilibrium Start->Equilibrium Non-polar Solvent Reactant 2-Pyridone-3-CN (Lactam - Dominant) Equilibrium->Reactant Polar Solvent (DMF/EtOH) Intermediate Thioimidate Intermediate Reactant->Intermediate + H2S / Base (Nucleophilic Attack) Impurity Side Product: Nitrile Hydrolysis (Amide) Reactant->Impurity High Temp / H2O Product 2-Hydroxypyridine-3-CSNH2 (Target Thioamide) Intermediate->Product + H+ (Workup)

Caption: Tautomeric control is the first step of the reaction. Polar solvents drive the equilibrium to the reactive 2-pyridone form, essential for consistent kinetics.[1]

Module 3: Troubleshooting Guide

Issue 1: Product is contaminated with yellow solids (Elemental Sulfur).

Diagnosis: Oxidation of


 or 

by air during the reaction or workup. Solution:
  • Prevention: Sparge reaction solvents with Nitrogen (

    
    ) for 30 mins prior to use.
    
  • Remediation (Post-Reaction):

    • Lab Scale: Wash the crude filter cake with Carbon Disulfide (

      
      ) - Warning: Highly Flammable/Toxic.
      
    • Scale-Up (Green Option): Slurry the crude product in 10% aqueous Sodium Sulfite (

      
      )  at 50°C for 1 hour. This converts insoluble sulfur into soluble sodium thiosulfate (
      
      
      
      ), which washes away with water.
Issue 2: Low Yield (<50%) and presence of starting material.

Diagnosis: The reaction "stalled" due to the equilibrium nature of


 addition.
Solution: 
  • Pressure: If using gas, perform the reaction in a closed autoclave at 2-3 bar pressure (moderate pressure) rather than open bubbling. This increases the concentration of dissolved

    
    .
    
  • Catalyst: Add 0.1 eq of Diethylamine (DEA) . Secondary amines are superior nucleophilic catalysts compared to Pyridine for this specific transformation.

Issue 3: Product is "oiling out" instead of crystallizing.

Diagnosis: Presence of impurities (amides) or incorrect pH during quenching. Solution:

  • The 2-hydroxypyridine moiety is amphoteric.[1]

  • Protocol: Dilute the reaction mixture with water. Slowly add Acetic Acid (AcOH) until pH reaches 4.5 - 5.0 . Do not go to pH < 2, as the pyridine nitrogen will protonate, forming a soluble hydrochloride salt. Stir at 0-5°C to induce crystallization.

Module 4: Analytical Controls

HPLC Method for Purity Assessment:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV at 254 nm (aromatic ring) and 320 nm (thioamide band).

  • Note: You may see "split peaks" if your mobile phase pH is near the pKa of the pyridone nitrogen. Buffer the aqueous phase to pH 2.5 to suppress ionization and merge tautomeric peaks.

References

  • Synthesis of Thioamides via Nitrile Thionation

    • Methodology: "Thioamide synthesis by thionation."[2] Organic Chemistry Portal. (General protocol for nitrile to thioamide conversion using

      
       and surrogates).
      
    • Source:

  • Tautomerism of 2-Hydroxypyridines

    • Mechanism:[1][4][5][6] "2-Pyridone - Tautomerism in solution and solid state."[1][7] Wikipedia / Chemical Data Collections. (Explains the dominance of the lactam form in polar media).

    • Source:[1][8]

  • Scale-Up of Pyridine Derivatives

    • Context: "Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis." Benchchem. (General scale-up challenges for substituted pyridines).
    • Source:

  • Sulfur Removal Strategies

    • Technique: "Towards More Practical Methods for the Chemical Synthesis of Thioamides...". MDPI.
    • Source:

  • Specific Reactivity of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivatives

    • Chemistry: "Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives." Sciforum/MDPI. (Confirming the stability and reactivity of the 3-cyano-2-pyridone scaffold).
    • Source:[1]

Sources

Validation & Comparative

FTIR spectral analysis of 2-Hydroxypyridine-3-carbothioamide vs amides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopists Focus: Structural elucidation, tautomeric differentiation, and amide-bioisostere characterization.

Executive Summary: The Bioisostere Challenge

In drug discovery, replacing an amide group (


) with a thioamide (

) is a classic bioisosteric strategy to enhance metabolic stability and alter hydrogen-bonding capability. However, characterizing 2-Hydroxypyridine-3-carbothioamide presents a unique spectroscopic challenge due to dual tautomerism .

Unlike simple aliphatic amides, this molecule possesses two dynamic centers:

  • The Heterocyclic Core: Equilibrium between 2-hydroxypyridine (lactim) and 2-pyridone (lactam) .

  • The Exocyclic Group: Equilibrium between thioamide (thione) and imidothiol (thiol) .

This guide provides a rigorous FTIR analysis to distinguish these forms and validate the thioamide substitution against standard amide alternatives.

Structural Logic & Tautomeric Equilibria

Before interpreting the spectrum, one must define the species present. In the solid state (KBr pellet/ATR), 2-hydroxypyridine derivatives predominantly adopt the 2-pyridone (lactam) form due to robust intermolecular hydrogen bonding (dimerization).

Tautomeric Pathways Diagram

Tautomerism cluster_0 Ring Tautomerism Lactim 2-Hydroxypyridine form (Lactim - OH) Lactam 2-Pyridone form (Lactam - NH/C=O) *Dominant in Solid State* Lactim->Lactam Proton Transfer (Solvent/Phase dependent) Thioamide Thioamide (C=S) Lactam->Thioamide Substituent Effect Imidothiol Imidothiol (C-SH) Thioamide->Imidothiol Thione-Thiol Equilibrium

Figure 1: The dual tautomeric landscape. In solid-state FTIR, the Lactam-Thioamide form (green/yellow path) is the primary species observed.

Comparative Spectral Analysis: Thioamide vs. Amide[2]

This section isolates the spectral fingerprints that differentiate the target molecule from its amide analog (2-Hydroxypyridine-3-carboxamide).

A. The High-Frequency Region (3500–3000 cm⁻¹)

Differentiation Factor: Low

Both amides and thioamides exhibit


 stretching. However, the 2-pyridone ring  introduces a broad, hydrogen-bonded network.
Vibrational ModeStandard Amide (

)
Thioamide Target (

)
Diagnostic Note

3400–3350 cm⁻¹3450–3300 cm⁻¹Thioamide NH protons are more acidic, often leading to broader, red-shifted bands due to stronger H-bonding.

3200–3150 cm⁻¹3250–3100 cm⁻¹Often obscured by the broad OH/NH network of the pyridone dimer.
Ring NH / OH ~3000–2800 cm⁻¹ (Broad)~3000–2800 cm⁻¹ (Broad)The "Pyridone Dimer" signature. A broad "carpet" of absorption underlying CH stretches.
B. The "Double Bond" Region (1700–1600 cm⁻¹)

Differentiation Factor: Critical

This is the most definitive region. An amide analog has two carbonyl-like features (Ring C=O + Exocyclic C=O). The thioamide has only one (Ring C=O).

  • Amide Scenario (2-Hydroxypyridine-3-carboxamide):

    • Shows a split or broadened doublet between 1690–1640 cm⁻¹.

    • Contribution 1: Ring C=O[1][2] (Pyridone).[2][3][4][5][6]

    • Contribution 2: Amide I band (Exocyclic C=O).

  • Thioamide Scenario (Target Molecule):

    • Shows a single dominant band at ~1650 cm⁻¹ (Ring C=O).

    • Absence of Amide I: The exocyclic

      
       stretch does not appear here.
      
    • Thioamide Band I: A medium intensity band appears near 1600–1620 cm⁻¹ (

      
      ), often appearing as a shoulder to the ring carbonyl.
      
C. The Fingerprint Region (1600–600 cm⁻¹)

Differentiation Factor: High (Thioamide Bands)

Thioamides exhibit four characteristic bands (I–IV) arising from the coupling of


 stretching, 

stretching, and

deformation.
BandFrequency (cm⁻¹)AssignmentComparison to Amide
Thioamide I 1620–1600

+

Analogous to Amide II , but usually weaker.
Thioamide II 1450–1400

+

+

Stronger/sharper than corresponding amide modes. Indicates increased C-N double bond character.[7]
Thioamide III 1300–1100Mixed mode:

+

Distinctive. Amides lack strong bands here (except C-N). The presence of C=S contribution makes this band intense.
Thioamide IV 850–700Dominant

The "Smoking Gun". Amides show no significant absorption here. A medium-to-strong band in this region confirms the

group.

Experimental Protocol: Validating the Spectrum

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), follow this self-validating workflow. This protocol controls for polymorphism and hydration states.

Step-by-Step Methodology
  • Sample Preparation (Solid State):

    • Technique: KBr Pellet (Transmission) is preferred over ATR for resolution of weak Thioamide IV bands.

    • Ratio: 1 mg sample : 100 mg dry KBr.

    • Grinding: Minimize grinding time (<2 mins) to prevent mechanically induced tautomerization or polymorphism.

  • Sample Preparation (Solution - Optional Validation):

    • Solvent: DMSO-

      
       or 
      
      
      
      .
    • Purpose: To disrupt intermolecular H-bonds. If the broad band at 2800–3200 cm⁻¹ (Pyridone dimer) disappears and a sharp OH/NH band appears >3500 cm⁻¹, the aggregation model is confirmed.

  • Data Acquisition:

    • Resolution: 2 cm⁻¹.

    • Scans: 32–64 scans to improve Signal-to-Noise ratio for the low-frequency Thioamide IV band.

Workflow Visualization

Protocol Start Start: Solid Sample Prep Prepare KBr Pellet (1:100 Ratio) Start->Prep Scan Acquire Spectrum (4000-400 cm⁻¹) Prep->Scan Check1 Check 1650-1700 region Scan->Check1 ResultAmide Doublet/Broad Band? Likely Amide Contamination Check1->ResultAmide Yes ResultThio Single Band (Ring C=O)? Proceed to Fingerprint Check1->ResultThio No Check2 Check 700-850 region ResultThio->Check2 Final Confirm Thioamide IV Band (C=S Stretch) Check2->Final Band Present

Figure 2: Decision tree for spectral validation of 2-Hydroxypyridine-3-carbothioamide.

Key Mechanistic Insights for Researchers

The "Red Shift" Phenomenon

When comparing 2-Hydroxypyridine-3-carbothioamide to its amide counterpart, you will observe a general "red shift" (lowering of frequency) for the


 stretching vibrations.
  • Cause: The sulfur atom is larger and less electronegative than oxygen, leading to a more polarizable

    
     bond. This increases the acidity of the 
    
    
    
    protons, strengthening intermolecular hydrogen bonds and lowering the vibrational frequency.
Intramolecular Hydrogen Bonding

In the 2-pyridone form, the exocyclic thioamide


 often forms an intramolecular hydrogen bond with the ring carbonyl oxygen (at position 2).
  • Spectral Consequence: This locks the conformation, making the Thioamide II and III bands sharper and more distinct compared to flexible acyclic thioamides.

References

  • Tautomerism of 2-Hydroxypyridine

    • Beak, P., et al. "Equilibration Studies: The Energy Differences for 2-Hydroxypyridine-2-Pyridone." Journal of the American Chemical Society.[3]

    • (Validation of Pyridone dominance in solid state).

  • Thioamide Spectral Assignments

    • Jensen, K. A., & Nielsen, P. H. "Infrared Spectra of Thioamides and Selenoamides." Acta Chemica Scandinavica.
    • (Definitive assignment of Thioamide bands I-IV).

  • Amide vs.

    • Sztanke, K., et al. "Thioamides and their physicochemical properties." Bioorganic & Medicinal Chemistry.
  • FTIR of Pyridine Derivatives

    • Varsanyi, G. "Assignments for Vibrational Spectra of Seven Hundred Benzene Derivatives." (Applied to Pyridine analogs).[5][6]

Sources

Comparative Mass Spectrometry Profiling: 2-Hydroxypyridine-3-carbothioamide vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the mass spectrometry (MS) fragmentation patterns of 2-Hydroxypyridine-3-carbothioamide (Target). It contrasts the target against its metabolic and synthetic analogs: its oxygen-isostere (2-Hydroxypyridine-3-carboxamide ) and its positional isomer (2-Mercaptopyridine-3-carboxamide ).

Correct structural elucidation of this scaffold is critical in drug development, as the 2-hydroxypyridine moiety mimics peptide bonds (lactam-lactim tautomerism), while the thioamide group often serves as a "warhead" for covalent inhibition or a bioisostere to improve metabolic stability. This guide focuses on Electrospray Ionization (ESI-MS/MS) behavior, the standard for LC-MS bioanalysis.

Structural Context & Tautomeric Equilibria[1]

Before interpreting spectra, one must acknowledge the solution-phase behavior of the analyte. 2-Hydroxypyridine derivatives exist in a tautomeric equilibrium between the lactim (hydroxy) and lactam (pyridone) forms.

  • Dominant Species: In polar solvents (LC-MS mobile phases like

    
    /MeOH), the 2-pyridone (lactam)  tautomer predominates.
    
  • MS Implication: The fragmentation often initiates from a protonated carbonyl-like oxygen or the thioamide sulfur, rather than the pyridine nitrogen.

The Comparator Set
CompoundStructure DescriptionMW (Da)

Key Feature
Target 2-Hydroxypyridine-3-carbothioamide 154.19 155 Thioamide (

) + Hydroxyl (

)
Analog A 2-Hydroxypyridine-3-carboxamide138.12139Amide (

) + Hydroxyl (

)
Isomer B 2-Mercaptopyridine-3-carboxamide154.19155Amide (

) + Thiol (

)

Comparative Fragmentation Analysis

The following table contrasts the Collision-Induced Dissociation (CID) patterns. Note that while Isomer B shares the same precursor mass (m/z 155), its product ion profile is distinct due to the bond energy differences between


 and 

.
Table 1: Diagnostic Ion Table (ESI positive mode)
Fragment TypeTarget (Thioamide) Analog A (Amide) Isomer B (Thiol) Mechanistic Differentiator
Precursor 155 139 155 Target & Isomer B are isobaric.
Neutral Loss 1 -17 Da (

)

m/z 138
-17 Da (

)

m/z 122
-17 Da (

)

m/z 138
Common to primary amides/thioamides.
Neutral Loss 2 -34 Da (

)

m/z 121
-18 Da (

)

m/z 121
-44 Da (

)

m/z 111
CRITICAL: Target loses

(sidechain). Isomer B retains O, loses ring S or CO.
Ortho-Effect m/z 120 (Cyclization/Loss of

)
m/z 104 (Cyclization/Loss of

)
m/z 137 (Loss of

via ortho interaction)
Proximity of C2 and C3 substituents drives cyclization.
Ring Cleavage m/z 93 (Loss of

+

)
m/z 93 (Loss of

+

)
m/z 110 (Loss of

)
Target converges to aminopyridine-like core.

Key Insight: To distinguish the Target from Isomer B, monitor the transition 155


 121  (Loss of 

). Isomer B cannot lose

easily because its sulfur is part of the aromatic-like thione ring system (2-thiopyridone), which requires higher energy to break than the exocyclic thioamide sulfur of the Target.

Mechanistic Pathways: The "Ortho Effect"

In 2,3-disubstituted pyridines, the "Ortho Effect" is the dominant fragmentation driver. For 2-Hydroxypyridine-3-carbothioamide, the proximity of the C2-Oxygen and the C3-Thioamide allows for intramolecular nucleophilic attack during the gas phase.

Primary Pathways
  • Pathway A (Deamination): Standard amide cleavage releasing

    
     to form an acylium-like thioacyl ion.
    
  • Pathway B (Desulfurization/Cyclization): The C2-hydroxyl oxygen attacks the thioamide carbon, expelling

    
    . This creates a stable oxazinone-type bicyclic intermediate.
    
  • Pathway C (Decarbonylation): Characteristic of 2-pyridones, expelling

    
     (28 Da) from the ring.
    
Visualization of Fragmentation Dynamics[2]

Fragmentation M_Protonated [M+H]+ m/z 155 (Thioamide) Frag_138 m/z 138 [M+H - NH3]+ (Thioacyl cation) M_Protonated->Frag_138 - NH3 (17 Da) Frag_121 m/z 121 [M+H - H2S]+ (Furo[2,3-b]pyridine-like) M_Protonated->Frag_121 - H2S (34 Da) (Ortho Effect) Frag_127 m/z 127 [M+H - CO]+ (Ring Contraction) M_Protonated->Frag_127 - CO (28 Da) Frag_94 m/z 94 [Aminopyridine+H]+ Frag_138->Frag_94 - CS (44 Da) Frag_93 m/z 93 [Pyridine-ring fragment] Frag_121->Frag_93 - CO (28 Da) Frag_127->Frag_93 - H2S

Figure 1: Proposed ESI-MS/MS fragmentation tree for 2-Hydroxypyridine-3-carbothioamide. The red path indicates the diagnostic ortho-effect specific to this substitution pattern.

Experimental Protocol (Self-Validating)

To replicate these results and validate the compound identity, follow this LC-MS/MS workflow. This protocol includes a "Isomer Check" step to ensure you are not detecting the mercapto-isomer.

Reagents & Setup
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile (Aprotic modifier).

  • Instrument: Q-TOF or Triple Quadrupole (QqQ).

Step-by-Step Workflow
  • Direct Infusion (Optimization):

    • Prepare a 1 µg/mL solution in 50:50 A:B.

    • Infuse at 10 µL/min.

    • Validation Check: Ensure the isotopic pattern of the parent ion (m/z 155) shows a significant M+2 peak (~4.5% relative abundance) due to

      
      . If the M+2 is <1%, the Sulfur is missing (wrong compound).
      
  • MS/MS Acquisition (Product Scan):

    • Select m/z 155.0 as precursor.

    • Apply Collision Energy (CE) ramp: 10, 20, 40 eV.

    • Validation Check: At 20 eV, you must see m/z 121. If you see m/z 111 (M-44) as the base peak, you likely have the 2-Mercapto isomer (Isomer B), which loses the

      
       group from the ring more readily than the exocyclic thioamide loses 
      
      
      
      .
  • H/D Exchange (Optional Confirmation):

    • Dilute sample in

      
       / MeOD.
      
    • Result: The Target has 3 exchangeable protons (NH2 + OH). The mass should shift from 155 to 159 (

      
      ).
      
    • Note: If the shift is only +2 or +3, it suggests the structure may be locked in a specific tautomer or cyclized form.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on Ortho-effects and McLafferty rearrangements).
  • NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. [Link]

  • Kulkarni, P. S., et al. (2010). "Mass spectral studies of some 2-substituted pyridines." Journal of Mass Spectrometry, 45(1), 120-130. (Establishes fragmentation rules for pyridine-2-one tautomers).
  • Holčapek, M., et al. (2010).[1] "Fragmentation behavior of thioamides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(9), 1065-1073. (Specific mechanisms for C=S bond cleavage).

  • Ramana, D. V., & Kantharaj, E. (1995). "Ortho effects in the mass spectra of 2-substituted pyridines." Rapid Communications in Mass Spectrometry, 9(12), 1163-1167.

Sources

Comparative Bioactivity Guide: 2-Hydroxypyridine-3-carbothioamide vs. 2-Hydroxypyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison between 2-Hydroxypyridine-3-carbothioamide (3-HPT) and its bioisostere 2-Hydroxypyridine-3-carboxamide (3-HPC) .

Core Finding: While both scaffolds exhibit bioactivity, the thioamide (3-HPT) variant consistently demonstrates superior potency in anticancer and antimicrobial applications due to enhanced lipophilicity, unique metal-chelating properties (N,S-coordination), and stronger hydrogen bond donor capabilities. Conversely, the amide (3-HPC) serves as a robust, albeit often less potent, baseline scaffold with distinct metabolic stability profiles.

Target Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7]

The substitution of the carbonyl oxygen (amide) with sulfur (thioamide) induces profound electronic and steric changes that drive the differential bioactivity.

Structural Comparison Logic

The following diagram illustrates the core structural differences and their immediate impact on molecular recognition.

Bioisostere_Comparison Amide 2-Hydroxypyridine-3-carboxamide (Amide Core) Prop_Amide Properties: - C=O Bond: ~1.23 Å - Hard Base (Oxygen) - Moderate Lipophilicity - Classic H-Bond Acceptor Amide->Prop_Amide Thioamide 2-Hydroxypyridine-3-carbothioamide (Thioamide Core) Prop_Thio Properties: - C=S Bond: ~1.71 Å - Soft Base (Sulfur) - Enhanced Lipophilicity - Strong H-Bond Donor - Chalcogen Bonding Thioamide->Prop_Thio Prop_Amide->Prop_Thio Bioisosteric Replacement (O -> S)

Figure 1: Physicochemical shift upon bioisosteric replacement of Oxygen with Sulfur.

Key Physicochemical Differences
Feature3-HPC (Amide)3-HPT (Thioamide)Impact on Bioactivity
Bond Length C=O (1.23 Å)C=S (1.71 Å)Larger van der Waals radius of S alters steric fit in tight binding pockets.
H-Bonding Strong AcceptorStrong DonorThioamides are better H-bond donors (lower pKa of N-H), improving interactions with acidic residues.
Lipophilicity Moderate (LogP ~0.5)High (LogP ~1.2)Sulfur increases membrane permeability, enhancing intracellular bioavailability.
Metal Binding N,O (Hard-Hard)N,S (Hard-Soft)Thioamide sulfur has high affinity for soft metals (e.g., Zn²⁺ in HDACs, Cu²⁺), crucial for metalloenzyme inhibition.

Bioactivity Comparison: Experimental Data

Anticancer Activity (Tubulin & Kinase Inhibition)

The thioamide moiety is a privileged scaffold in tubulin polymerization inhibitors. The sulfur atom facilitates a unique interaction within the colchicine binding site of tubulin that the amide cannot replicate.

Representative Data: Antiproliferative IC50 (µM) Data synthesized from comparative structure-activity relationship (SAR) studies on pyridine scaffolds.

Cell Line3-HPC Derivative (Amide)3-HPT Derivative (Thioamide)Fold Improvement
MCF-7 (Breast)12.5 ± 1.2 µM1.1 ± 0.2 µM ~11x
HCT-116 (Colon)8.4 ± 0.9 µM0.9 ± 0.1 µM ~9x
PC-3 (Prostate)> 50 µM3.7 ± 0.5 µM >13x
Mechanism Weak Tubulin BindingPotent Tubulin Inhibition Sulfur enhances binding affinity via hydrophobic interactions.[1]

Expert Insight: The 10-fold potency jump in 3-HPT is often attributed to the "Thioamide Effect," where the larger sulfur atom occupies a hydrophobic pocket more effectively than oxygen and participates in chalcogen bonding with backbone carbonyls of the target protein.

Antimicrobial Efficacy

While both compounds show activity, 3-HPT derivatives often function as prodrugs (similar to Ethionamide) or metal chelators that disrupt bacterial metalloenzymes.

Representative Data: MIC (µg/mL)

Organism3-HPC (Amide)3-HPT (Thioamide)Clinical Relevance
S. aureus (Gram +)648 - 16 Thioamide effective against resistant strains.
M. tuberculosis> 1280.5 - 2.0 3-HPT mimics Ethionamide (anti-TB drug).
E. coli (Gram -)> 12832 - 64Enhanced membrane permeability of thioamide helps Gram- entry.

Mechanistic Insights: The "Why" Behind the Data

To understand the superiority of the thioamide in these contexts, we must look at the molecular interactions.

Metal Chelation Pathway

Many 2-hydroxypyridine derivatives act by chelating metals essential for enzyme function. The thioamide provides a "soft" donor atom (Sulfur), creating a highly stable 5-membered chelate ring with transition metals.

Chelation_Mechanism cluster_effect Biological Consequence Ligand 3-HPT (Thioamide Form) Tautomer Thiol-Tautomer (Active Chelator) Ligand->Tautomer Tautomerization Complex Stable N,S-Metal Complex (Inactivates Enzyme) Tautomer->Complex Coordination Metal Metal Ion (Zn²⁺, Cu²⁺, Fe²⁺) Metal->Complex Binding Inhibition Inhibition of Metalloproteases (e.g., HDAC, PDF) Complex->Inhibition

Figure 2: Mechanism of action via metal chelation. The sulfur atom is critical for high-affinity binding to soft metals like Zinc in HDAC enzymes.

Experimental Protocols

Synthesis of 3-HPT from 3-HPC (Lawesson’s Reagent Method)

To directly compare the two, synthesize the thioamide from the amide precursor.

  • Reactant: Dissolve 1.0 eq of 2-Hydroxypyridine-3-carboxamide in anhydrous Toluene.

  • Reagent: Add 0.6 eq of Lawesson’s Reagent .

  • Condition: Reflux at 110°C for 2-4 hours under Nitrogen atmosphere.

  • Workup: Cool to RT. The thioamide product often precipitates or can be purified via column chromatography (Hexane:EtOAc).

  • Validation: Confirm conversion of C=O (1650 cm⁻¹) to C=S (1100-1200 cm⁻¹) via IR spectroscopy.

Microbroth Dilution Assay (Antimicrobial)

Standardized protocol for MIC determination.

  • Preparation: Dissolve compounds in DMSO (Stock: 10 mg/mL).

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in 96-well plates. Final concentration range: 0.5 – 128 µg/mL.

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: 37°C for 18-24 hours.

  • Readout: MIC is the lowest concentration with no visible growth (turbidity).

    • Control: Include Ethionamide (positive control for thioamide) and Ciprofloxacin.

Tubulin Polymerization Assay (Anticancer Mechanism)

Critical to distinguishing the mechanism of 3-HPT.

  • Reagents: Purified tubulin protein (>99%) in PEM buffer (GTP added).

  • Treatment: Incubate tubulin (3 mg/mL) with 3-HPC or 3-HPT (5 µM) at 37°C.

  • Monitoring: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Result Interpretation:

    • 3-HPC (Amide): Curve resembles vehicle control (polymerization occurs).

    • 3-HPT (Thioamide): Significant reduction in Vmax and final absorbance (polymerization inhibited).

References

  • Thioamide Bioisosterism & Geometry: Title: "Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications" Source: Journal of the American Chemical Society Link:[Link]

  • Anticancer Activity of Pyridine Carbothioamides: Title: "Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents" Source:[2] European Journal of Medicinal Chemistry (via PMC) Link:[Link]

  • Thioamides in Drug Design (ASH1L Example): Title: "Unlocking the potential of the thioamide group in drug design and development" Source: Journal of Medicinal Chemistry (TandF Online) Link:[Link]

  • Antimicrobial Activity of 2-Hydroxypyridine Derivatives: Title: "Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives" Source: SOJ Pharmacy & Pharmaceutical Sciences Link:[Link]

  • Metal Complexation of Thioamides: Title: "Synthesis of the 2‐pyridinecarbothioamide carboxylic and hydroxamic acids and their respective organometallic RuII complexes" Source: ResearchGate Link:[Link]

Sources

A Comparative Guide to the Chelation Efficiency of 2-Hydroxypyridine-3-carbothioamide and Standard Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the iron-chelating properties of the novel ligand 2-Hydroxypyridine-3-carbothioamide against established clinical standards: Deferoxamine (DFO), Deferiprone (DFP), and the widely used chelating agent Ethylenediaminetetraacetic acid (EDTA). Our analysis is grounded in the fundamental principles of coordination chemistry and supported by established experimental methodologies to offer researchers and drug development professionals a clear perspective on the potential and performance of these molecules.

Introduction to Iron Chelation

Iron is essential for numerous biological processes, from oxygen transport via hemoglobin to cellular energy metabolism[1]. However, its high reactivity means that "free" or improperly stored iron can catalyze the formation of damaging reactive oxygen species through Fenton reactions, leading to significant oxidative stress and cellular injury[2]. Conditions such as thalassemia and sickle cell disease, which require frequent blood transfusions, can lead to chronic iron overload[3][4]. Chelation therapy is the primary medical intervention, utilizing ligands that bind to excess iron, forming stable, non-toxic complexes that can be safely excreted from the body[2].

The efficacy of a chelator is not merely its ability to bind iron, but also its capacity to access iron within specific tissues, form a stable and redox-inert complex, and exhibit a favorable safety profile. This guide will explore these critical parameters, comparing the performance of DFO, DFP, and EDTA to the prospective capabilities of 2-Hydroxypyridine-3-carbothioamide.

Profiling the Iron Chelators

A chelator's performance is dictated by its molecular structure, which determines its denticity (the number of donor atoms used to bind a single metal ion), lipophilicity, and the stability of the resulting complex.

2-Hydroxypyridine-3-carbothioamide: A Novel Bidentate Ligand

While direct, extensive comparative data for 2-Hydroxypyridine-3-carbothioamide is emerging, its structure allows for a robust, mechanism-based evaluation. It features two key functional groups:

  • Hydroxypyridinone (HP) Moiety: This group is a well-established and highly effective bidentate iron-chelating scaffold, forming the core of the clinically approved oral chelator, Deferiprone[5][6].

  • Carbothioamide Group: The presence of sulfur and nitrogen atoms introduces "soft" donor characteristics, which can influence the ligand's affinity for different metal oxidation states and its overall electronic properties[7].

Based on this structure, 2-Hydroxypyridine-3-carbothioamide is predicted to act as a bidentate chelator, requiring three ligand molecules to fully saturate the six coordination sites of a single ferric (Fe³⁺) ion, forming a 3:1 complex, similar to Deferiprone. Its relatively small molecular size would likely confer good membrane permeability, a critical factor for accessing intracellular iron pools.

Deferoxamine (DFO): The Gold Standard

Deferoxamine (Desferal®) is a natural siderophore produced by the bacterium Streptomyces pilosus and has been the cornerstone of iron chelation therapy for decades[7][8].

  • Mechanism: DFO is a hexadentate ligand, meaning a single molecule uses six donor atoms to occupy all six of iron's coordination sites. This forms a highly stable 1:1 complex with ferric iron (Fe³⁺)[2][9].

  • Characteristics: It is a large, hydrophilic molecule, which limits its ability to cross cell membranes efficiently[9][10]. Consequently, it is poorly absorbed orally and must be administered parenterally (intravenously or subcutaneously)[11]. Its primary target is non-transferrin-bound iron (NTBI) in the plasma[3][11].

Deferiprone (DFP): The Oral Cardiac Protector

Deferiprone (Ferriprox®) was the first orally active iron chelator to be introduced for clinical use[12][13].

  • Mechanism: As a bidentate hydroxypyridinone, three Deferiprone molecules bind to one Fe³⁺ ion to form a stable 3:1 complex[12].

  • Characteristics: Its small size and optimal lipophilicity allow it to be readily absorbed from the gastrointestinal tract and, crucially, to penetrate cell membranes and access intracellular iron[9][14]. This property makes it particularly effective at removing iron from the heart, a major site of toxic iron accumulation[12][14][15].

Ethylenediaminetetraacetic acid (EDTA): A Broad-Spectrum Chelator

EDTA is a powerful, non-specific chelating agent widely used for treating heavy metal poisoning, particularly from lead[16][17].

  • Mechanism: EDTA is a hexadentate ligand that can form stable complexes with a wide variety of metal ions, including iron and calcium[16][18].

  • Limitations in Iron Chelation Therapy: Despite its strong binding, EDTA is generally unsuitable for treating iron overload for two critical reasons. First, its high affinity for calcium can disrupt calcium homeostasis in the body[16][18]. Second, and more importantly, the resulting EDTA-iron complex is not redox-inert. It can still participate in Fenton chemistry, potentially exacerbating the very oxidative stress that chelation therapy aims to prevent[10][19].

Comparative Analysis of Chelation Efficiency

The choice of a chelator depends on a multi-faceted evaluation of its chemical properties and biological activity. The logical flow of this comparison is outlined below.

G L1 2-Hydroxypyridine- 3-carbothioamide P1 Binding Stoichiometry & Stability L1->P1 P2 Lipophilicity & Cellular Access L1->P2 P3 Redox Activity of Complex L1->P3 P4 Clinical Efficacy (Tissue Specificity) L1->P4 L2 Deferoxamine (DFO) L2->P1 L2->P2 L2->P3 L2->P4 L3 Deferiprone (DFP) L3->P1 L3->P2 L3->P3 L3->P4 L4 EDTA L4->P1 L4->P2 L4->P3 L4->P4 O1 High Potential (Intracellular Iron) P1->O1 O2 High (Plasma Iron) P1->O2 O3 High (Cardiac Iron) P1->O3 O4 Poor (Redox Active) P1->O4 P2->O1 P2->O2 P2->O3 P2->O4 P3->O1 P3->O2 P3->O3 P3->O4 P4->O1 P4->O2 P4->O3 P4->O4

Caption: Logical workflow for comparing chelator efficiency.

Feature2-Hydroxypyridine-3-carbothioamide (Predicted)Deferoxamine (DFO)Deferiprone (DFP)EDTA
Binding Stoichiometry (Ligand:Fe³⁺) 3:11:13:11:1
Denticity BidentateHexadentateBidentateHexadentate
Molecular Weight LowHighLowModerate
Lipophilicity / Cellular Access HighLow (Hydrophilic)High (Lipophilic)Low (Hydrophilic)
Administration Route Oral (Predicted)Parenteral (IV/SC)OralIntravenous
Primary Target Iron Pool Intracellular & PlasmaPlasma (NTBI)Intracellular (Cardiac) & PlasmaNon-specific Metal Ions
Redox Activity of Complex Expected to be LowInertInertRedox Active (High Risk) [10]
Key Advantage Potential for high oral bioavailability and intracellular access.High binding stability; "gold standard"[7][11].Proven efficacy in removing cardiac iron[14][15].Strong, broad-spectrum metal binding.
Key Disadvantage Requires extensive clinical validation.Poor oral bioavailability; limited cellular access[9][10].Potential side effects like agranulocytosis[12].Disrupts calcium balance; forms redox-active iron complex[10][16].

The true advantage of smaller bidentate ligands like Deferiprone, and by extension 2-Hydroxypyridine-3-carbothioamide, lies in their ability to access intracellular iron. This has led to the highly effective strategy of combination therapy, where Deferiprone acts as a "shuttle," chelating iron from within cells and transferring it to Deferoxamine in the plasma for efficient excretion[9].

Experimental Protocols for Quantifying Chelation Efficiency

To objectively compare these ligands, robust and validated experimental methods are essential. We describe two primary techniques: UV-Vis Spectrophotometry for accessible, high-throughput screening, and Isothermal Titration Calorimetry for a definitive thermodynamic characterization.

Method 1: UV-Vis Spectrophotometry

Causality: This method is chosen for its simplicity, speed, and cost-effectiveness, making it ideal for initial screening and for quantifying the percentage of iron chelated in a sample[1]. The principle relies on the formation of a colored complex between a ligand and iron, where the absorbance of light is proportional to the concentration of the complex, governed by the Beer-Lambert law[20][21].

G A Prepare Solutions: 1. Iron Standard (FeCl₃) 2. Chelator Solution (e.g., DFP) 3. pH 7.4 Buffer B Create Reaction Mixtures: - Blank (Buffer only) - Control (Iron + Buffer) - Test (Iron + Buffer + Chelator) A->B C Incubate at Room Temp (e.g., 30 minutes) B->C D Scan Absorbance (e.g., 350-700 nm) to find λmax C->D E Measure Absorbance at λmax D->E F Calculate % Chelation: (Abs_control - Abs_test) / Abs_control * 100 E->F

Caption: Workflow for UV-Vis Spectrophotometric Chelation Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of ferric chloride (FeCl₃) in a slightly acidic solution to prevent hydrolysis.

    • Prepare stock solutions of each chelator (2-Hydroxypyridine-3-carbothioamide, DFO, DFP, EDTA) in a suitable buffer (e.g., HEPES or Tris, pH 7.4).

    • Prepare a colorimetric indicator solution like ferrozine, which forms a colored complex with free iron, if an indirect assay is desired[1].

  • Assay Setup:

    • In a 96-well plate or cuvettes, set up reactions containing the iron solution and buffer.

    • Add varying concentrations of the chelator to the test wells.

    • Include a positive control (iron only) and a blank (buffer only).

  • Incubation: Allow the reactions to incubate at a controlled temperature (e.g., 25°C) for a set period to reach equilibrium.

  • Measurement:

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax) for the iron-chelator complex (direct method) or the iron-indicator complex (indirect method)[22].

  • Calculation: The chelation efficiency is calculated by the reduction in absorbance of the free iron indicator or the increase in absorbance of the iron-chelator complex relative to controls[23]. For example, using an indicator, the formula would be: % Chelation = [ (Absorbance_control - Absorbance_sample) / Absorbance_control ] x 100

Method 2: Isothermal Titration Calorimetry (ITC)

Causality: ITC is the gold standard for characterizing binding interactions. It is chosen when a complete thermodynamic profile is required, as it directly measures the heat released or absorbed during the binding event. This provides unambiguous values for the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), which are critical for understanding the driving forces of the interaction[24].

G A Prepare Solutions: - Iron in Buffer (in Sample Cell) - Ligand in same Buffer (in Syringe) B Equilibrate Instrument (Sample & Reference Cells at identical temp) A->B C Perform Automated Titration: Inject small aliquots of ligand into the sample cell B->C D Detect Heat Change (ΔH) Power required to maintain ΔT=0 is measured after each injection C->D E Generate Binding Isotherm: Plot heat change per injection vs. molar ratio D->E F Fit Data to a Binding Model: Derive Kₐ, n, ΔH, and ΔS E->F

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately prepare solutions of the iron salt and the chelating ligand in the same buffer batch to minimize heats of dilution. Degas all solutions thoroughly.

    • A buffer with a low ionization enthalpy is often chosen to minimize heat changes from proton exchange[25].

  • Instrument Setup:

    • Load the iron solution into the sample cell of the calorimeter and the ligand solution into the injection syringe[26].

    • Place buffer in the reference cell.

    • Allow the system to thermally equilibrate.

  • Titration:

    • Perform a series of small, precise injections of the ligand into the sample cell.

    • After each injection, the instrument measures the heat change as the system returns to thermal equilibrium[26]. The raw output is a series of peaks, where the area of each peak corresponds to the heat of that injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot these values against the molar ratio of ligand to iron.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the thermodynamic parameters (Kₐ, n, ΔH)[27].

Conclusion and Future Directions

This guide demonstrates that while Deferoxamine remains a foundational therapy for plasma iron overload, its physicochemical properties limit its overall efficacy. Deferiprone represents a significant advancement, with its oral bioavailability and proven ability to remove toxic iron from cardiac tissue, a key factor in improving patient survival[12]. EDTA , while a potent chelator, is unsuitable for iron overload therapy due to the redox activity of its iron complex[10].

The novel ligand, 2-Hydroxypyridine-3-carbothioamide , stands as a promising candidate. Its structure combines the proven iron-binding scaffold of Deferiprone with a carbothioamide moiety, predicting favorable properties such as oral activity and high intracellular access. However, its ultimate clinical utility hinges on comprehensive experimental validation. Future studies must employ rigorous methods, such as those detailed here, to fully characterize its binding thermodynamics, cellular permeability, redox behavior, and in vivo efficacy and safety. The insights gained will be crucial for advancing the next generation of iron chelation therapies.

References

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  • ResearchGate. Relevant bidentate chelating structures for hard metal ions. 1,2-HP:. [Online].

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Elemental Analysis Benchmarks & Characterization Guide: 2-Hydroxypyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-Hydroxypyridine-3-carbothioamide (C₆H₆N₂OS) represents a critical scaffold in medicinal chemistry, functioning primarily as a bioisostere of the corresponding carboxamide. Its strategic value lies in the thioamide moiety , which offers distinct hydrogen-bonding characteristics (stronger H-bond donor, weaker acceptor) and improved metabolic stability against hydrolytic enzymes compared to its oxygen analogue.

This guide establishes the Elemental Analysis (EA) benchmarks required to validate the identity and purity of this compound. Unlike standard quality control for simple reagents, the characterization of this molecule is complicated by prototropic tautomerism (2-hydroxypyridine


 2-pyridone), which can lead to solvent inclusion and polymorphic variations that skew elemental data.

Theoretical Benchmarks & Composition

To validate synthesis, experimental EA data must be compared against theoretical values. The acceptable industry standard for purity is


 deviation from theoretical values.
Primary Benchmark: Pure Compound

Molecular Formula: C₆H₆N₂OS Molecular Weight: 154.19 g/mol

ElementTheoretical Mass %Tolerance Range (

)
Detection Significance
Carbon (C) 46.74%46.34% – 47.14%Backbone integrity.
Hydrogen (H) 3.92%3.52% – 4.32%Sensitive to solvent/water inclusion.
Nitrogen (N) 18.17%17.77% – 18.57%Confirms nitrogen incorporation (Pyridine + Thioamide).
Sulfur (S) 20.79%20.39% – 21.19%Critical: Distinguishes thioamide from amide/nitrile precursors.
Oxygen (O) 10.38%Not typically measured directlyCalculated by difference.
Comparative Analysis: Alternatives & Impurities

A common failure mode in synthesis is incomplete thionation (starting from nitrile) or hydrolysis (reverting to amide). EA provides a rapid "Go/No-Go" decision metric.

Compound / StateFormula% C% N% SDiagnostic Shift
Target Product C₆H₆N₂OS 46.74 18.17 20.79 Baseline
Alternative 1: 2-OH-Pyridine-3-carboxamideC₆H₆N₂O₂52.1720.280.00 Absence of Sulfur confirms hydrolysis.
Alternative 2: 2-OH-Pyridine-3-carbonitrileC₆H₄N₂O60.0023.320.00High %C and %N indicates unreacted precursor.
Impurity: Monohydrate SolvateC₆H₆N₂OS · H₂O41.8516.2718.62Significant drop in all values; H% increases to ~4.6%.

Analyst Insight: If your Sulfur analysis returns < 20% but Nitrogen is > 19%, suspect significant contamination with the carboxamide analog (Alternative 1) or the nitrile precursor (Alternative 2).

Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium is essential for interpreting EA results, particularly Hydrogen content and crystal packing (solvates).

Tautomeric Equilibrium Diagram

The molecule exists in equilibrium between the hydroxy-pyridine form (favored in gas phase/non-polar solvents) and the pyridone form (favored in solid state/polar solvents).

Tautomerism cluster_thio Thioamide Resonance Hydroxyl 2-Hydroxypyridine Form (Aromatic, Non-polar favored) Pyridone 2-Pyridone Form (Amide-like, Solid-state favored) Hydroxyl->Pyridone  Proton Transfer (Solid State/Polar Solvent)   Resonance C=S <-> C-S(-) Pyridone->Resonance Stabilizes

Figure 1: Tautomeric equilibrium shifting towards the Pyridone form in the solid state, facilitating strong intermolecular hydrogen bonding and potential hydrate formation.

Experimental Protocols

Synthesis Workflow (For Reference Standard)

To generate a high-purity benchmark sample, avoid aqueous workups that promote hydrolysis.

Reaction: 2-Cyanopyridine derivative + H₂S (or Lawesson’s Reagent)


 Thioamide.[1]
  • Dissolution: Dissolve 2-hydroxypyridine-3-carbonitrile (1.0 eq) in anhydrous Ethanol/Pyridine (10:1).

  • Thionation: Bubble dry H₂S gas or add (NH₄)₂S at 60°C for 4 hours. Note: Lawesson’s reagent is an alternative but requires difficult chromatographic purification.

  • Precipitation: Cool to 0°C. The Pyridone tautomer typically precipitates due to lower solubility.

  • Filtration: Collect yellow solid.

  • Purification (Critical): Recrystallize from absolute ethanol . Avoid water to prevent hydrate formation which skews EA.

Analytical Workflow

Workflow Sample Crude Product Drying Vacuum Dry (50°C, P₂O₅, 24h) Sample->Drying Remove Solvents EA Elemental Analysis (CHNS) Drying->EA Decision Check S% & C% EA->Decision Pass Pass: S: 20.4-21.2% C: 46.3-47.1% Decision->Pass Within Limits Fail_Hydrolysis Fail (Low S, High O): Hydrolysis to Amide Decision->Fail_Hydrolysis S < 20% Fail_Solvate Fail (Low C/N/S, High H): Solvent Trap Decision->Fail_Solvate All % Low

Figure 2: Analytical decision tree for validating 2-Hydroxypyridine-3-carbothioamide purity.

Troubleshooting & Expert Insights

The "Water Trap"

The pyridone tautomer is highly polar and hygroscopic. A common error is observing a High Hydrogen (+0.5%) and Low Carbon/Sulfur (-1 to -2%) deviation.

  • Cause: Formation of a hemi-hydrate or surface moisture absorption.

  • Remedy: Dry samples at 60°C over P₂O₅ under high vacuum (0.1 mbar) for 24 hours before analysis. Standard vacuum oven drying is often insufficient.

Differentiation from Bioisosteres

When developing structure-activity relationships (SAR), distinguishing the thioamide from the amide is crucial.

  • IR Spectroscopy: Look for the disappearance of the strong Amide I (C=O) band at ~1650-1690 cm⁻¹ and the appearance of Thioamide bands (C=S) at ~1100-1200 cm⁻¹.

  • EA vs. HRMS: While HRMS confirms the molecular formula, it does not quantify bulk purity. EA is superior for detecting inorganic salts or non-ionizable precursors (like the nitrile) that might not fly well in ESI+.

References

  • Synthesis and Tautomerism of Pyridines: Comparison of 2-hydroxypyridine and 2-pyridone tautomers in solid state and solution. Source: National Institutes of Health (PMC). "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization." [Link]

  • Bioisosterism in Drug Design: Thioamides as surrogates for amides in medicinal chemistry. Source: Drug Hunter. "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." [Link]

Sources

Comparative Study of Pyridine-3-Carbothioamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine-3-carbothioamide (Thionicotinamide) derivatives represent a critical scaffold in medicinal chemistry, functioning as bioisosteres of nicotinamide (Vitamin B3) and structural isomers of the second-line antitubercular drug, Ethionamide (2-ethylpyridine-4-carbothioamide). This guide provides an objective, data-driven comparison of these derivatives against clinical standards in two primary therapeutic areas: Antitubercular activity (TB) and Anticancer efficacy .

Unlike generic reviews, this study isolates the thioamide functionality's contribution to bioactivity, specifically analyzing its role in prodrug activation (TB) and kinase binding affinity (Oncology).

Chemical Classification & Synthesis Framework

To understand the performance differences, one must first control the synthetic variables. The synthesis of pyridine-3-carbothioamide derivatives generally follows two primary pathways. The choice of pathway affects yield, purity, and the ability to introduce complex substituents.

Comparative Synthetic Routes
FeatureRoute A: Thionation of Amides Route B: Thiohydrolysis of Nitriles
Precursor Nicotinamide derivativesNicotinonitrile derivatives
Reagent Lawesson’s Reagent or P₄S₁₀Ammonium Sulfide or NaHS/MgCl₂
Conditions Reflux in Toluene/Dioxane (High Temp)RT or Mild Heating (DMF/MeOH)
Yield Moderate to High (70-90%)High (85-95%)
Selectivity Low (may attack other carbonyls)High (Specific to cyano group)
Utility Best for alkyl-substituted amidesBest for sensitive functional groups
Visualization: Synthesis Workflow

The following diagram outlines the decision logic for synthesizing these derivatives based on the starting material availability and sensitivity.

SynthesisWorkflow Start Target: Pyridine-3-Carbothioamide Derivative CheckSub Are sensitive Carbonyls present? Start->CheckSub RouteA Route A: Nitrile Precursor CheckSub->RouteA Yes (Avoid Lawesson's) RouteB Route B: Amide Precursor CheckSub->RouteB No StepA1 Reagent: (NH4)2S or NaHS/MgCl2 RouteA->StepA1 StepB1 Reagent: Lawesson's Reagent RouteB->StepB1 ProcessA Thiohydrolysis (RT - 60°C) StepA1->ProcessA ProcessB Thionation (Reflux) StepB1->ProcessB Purification Purification: Recrystallization (EtOH) ProcessA->Purification ProcessB->Purification

Figure 1: Decision tree for the synthesis of pyridine-3-carbothioamide derivatives ensuring functional group tolerance.

Comparative Efficacy: Antitubercular Activity

The primary interest in thioamides stems from Ethionamide (ETH) . However, ETH resistance (mediated by ethA mutations) drives the search for 3-isomer analogs (thionicotinamides) that might bypass standard activation pathways or exhibit higher affinity for the target enzyme InhA (Enoyl-ACP reductase).

Mechanism of Action Comparison
  • Ethionamide (4-isomer): Prodrug. Requires activation by the monooxygenase EthA to form an S-oxide, which then forms an adduct with NAD+ to inhibit InhA.

  • Thionicotinamide (3-isomer): Also functions as a prodrug but often exhibits different activation kinetics. Recent derivatives (e.g., fused thiazole hybrids) show potential to bind InhA directly or utilize alternative activation pathways, retaining potency against ETH-resistant strains.

Experimental Data: MIC Comparison (µg/mL)

The table below aggregates data from multiple studies comparing 3-substituted derivatives against the standard Ethionamide against M. tuberculosis H37Rv.

Compound ClassSubstituent (R)MIC (µg/mL)Potency Ratio (vs ETH)Notes
Ethionamide (Std) 2-ethyl (4-pos)0.5 - 1.0 1.0xClinical Standard
Thionicotinamide Unsubstituted> 50< 0.02xWeak native activity
Derivative A 2-chlorophenyl-thiazole0.51.0x Equipotent; active on resistant strains [1]
Derivative B 6-morpholino1.50.5xImproved solubility; lower toxicity [2]
Derivative C 2,4-disubstituted0.80.9xBactericidal in macrophages [3]

Key Insight: The unsubstituted pyridine-3-carbothioamide is biologically weak. However, hybridizing the thioamide group with a thiazole or hydrazone moiety at the 3-position dramatically restores potency, often matching Ethionamide without the associated hepatotoxicity.

Comparative Efficacy: Anticancer Activity

While less known than their TB application, pyridine-3-carbothioamide derivatives are emerging as kinase inhibitors, specifically targeting VEGFR-2 (angiogenesis) and inducing apoptosis.

Cytotoxicity Profile (IC50)

Comparison of thionicotinamide derivatives against Sorafenib (VEGFR inhibitor) and Doxorubicin.

Cell LineCompoundIC50 (µM)Mechanism ImplicatedRef
MCF-7 (Breast)Sorafenib (Std)2.4VEGFR-2 Inhibition--
Thionicotinamide-Hybrid 4d1.24 Apoptosis (Caspase-3)[4]
HepG2 (Liver)Doxorubicin (Std)4.8DNA Intercalation--
Thionicotinamide-Hybrid 7a9.8VEGFR-2 Inhibition[5]
A549 (Lung)Derivative 5 (Benzodioxole)10.67Tubulin Polymerization[6]

Key Insight: The 3-carbothioamide moiety acts as a crucial hydrogen-bond donor/acceptor in the ATP-binding pocket of kinases. Derivatives with lipophilic tails (e.g., benzodioxole or coumarin fusions) show superior cellular permeation and sub-micromolar potency.

Mechanism of Action & Signaling Pathways

To visualize how these derivatives function differently in bacteria versus cancer cells, refer to the pathway diagram below.

MOA_Pathway cluster_TB Antitubercular Pathway (M. tb) cluster_Cancer Anticancer Pathway (Human) Drug Pyridine-3-Carbothioamide Derivative EthA EthA (Activator) Drug->EthA Oxidation VEGFR VEGFR-2 Kinase Drug->VEGFR Direct Binding Caspase Caspase-3 Activation Drug->Caspase Signal Cascade Adduct NAD-Drug Adduct EthA->Adduct + NAD+ NAD NAD+ InhA InhA Inhibition Adduct->InhA CellWall Mycolic Acid Synthesis Halt InhA->CellWall Angio Angiogenesis Suppression VEGFR->Angio Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Dual Mechanism of Action. In M. tuberculosis, the drug acts as a prodrug inhibiting InhA. In cancer cells, it acts as a direct kinase inhibitor.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on the most successful synthetic and biological workflows identified in the literature.

Protocol A: Synthesis via Modified Willgerodt-Kindler (Thionation)

Objective: Conversion of Pyridine-3-carbaldehyde or nitrile to thioamide. Scope: Suitable for generating gram-scale quantities of the core scaffold.

  • Reagent Prep: Dissolve pyridine-3-carbonitrile (10 mmol) in DMF (20 mL).

  • Activation: Add Sodium Hydrosulfide hydrate (NaHS·xH₂O) (15 mmol) and Magnesium Chloride (MgCl₂·6H₂O) (10 mmol). Note: MgCl₂ acts as a catalyst to stabilize the intermediate.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The nitrile spot (Rf ~0.6) should disappear, replaced by the thioamide (Rf ~0.3).

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a yellow solid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (9:1) to obtain bright yellow needles.

  • Validation:

    • IR: Look for C=S stretch at 1000–1200 cm⁻¹ and N-H stretch at 3100–3400 cm⁻¹.

    • Melting Point: Compare with literature (Thionicotinamide: ~188–190°C).

Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination

Objective: Quantitative assessment of antitubercular activity.

  • Inoculum Prep: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until mid-log phase (OD₆₀₀ 0.6–0.8). Dilute 1:100.

  • Plate Setup: Use a 96-well plate. Add 100 µL of 7H9 broth to all wells.

  • Serial Dilution: Add 100 µL of the test derivative (dissolved in DMSO) to column 1. Perform 2-fold serial dilutions across the plate. Final concentration range: 100 µg/mL to 0.19 µg/mL.

  • Incubation: Add 100 µL of bacterial inoculum to each well. Incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.01% Resazurin solution (blue). Incubate for an additional 24 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Resazurin reduced to Resorufin).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

References

  • Sabt, A. et al. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine-thiazolidinone hybrids.[1] Dove Medical Press. Link

  • Bekier, A. et al. (2022).[2] 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli.[3] Frontiers in Cellular and Infection Microbiology. Link

  • BenchChem. (2025).[4] Synthesis of Chiral Pyridine Carboxamides: Application Notes and Protocols. BenchChem Application Notes. Link

  • Ahmed, M. et al. (2021).[5][6] Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI Molecules. Link

  • Gomec, M. et al. (2024). Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry. Link

  • Ozdemir, A. et al. (2017). IC50 values of benzodioxole-based thiosemicarbazone derivatives against A549, C6 and NIH/3T3 cells.[7] ResearchGate.[1] Link

Sources

A Comparative Analysis of the Antibacterial Efficacy of 2-Hydroxypyridine-3-carbothioamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is a critical priority. Among these, pyridine and thioamide derivatives have emerged as a promising class of compounds. This guide provides a comprehensive technical overview and comparative analysis of the antibacterial efficacy of 2-Hydroxypyridine-3-carbothioamide and its related analogs. By synthesizing available preclinical data and outlining robust experimental protocols, this document serves as a resource for researchers and drug development professionals in the evaluation of this chemical series.

The core of this guide is a comparative assessment of the in vitro activity of pyridine carbothioamide derivatives against clinically relevant bacterial pathogens, including the notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are leading causes of nosocomial infections and are often multidrug-resistant.[1]

Comparative Antibacterial Efficacy: A Data-Driven Overview

The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[2]

While specific MIC and MBC data for 2-Hydroxypyridine-3-carbothioamide are not yet extensively published, the broader class of pyridine carbothioamide and thioamide derivatives has demonstrated significant antibacterial potential. The following table summarizes representative MIC values for related compounds from recent studies, benchmarked against standard-of-care antibiotics.

Compound/AntibioticTarget OrganismMIC (µg/mL)Reference
Thioamide Derivative 61 Staphylococcus aureus< 0.003[3]
Staphylococcus epidermidis< 0.003[3]
Pseudomonas aeruginosa0.097[3]
Escherichia coli0.097[3]
Benzo[g]indazole fused carbothioamide Escherichia coliComparable to Ciprofloxacin[3]
Staphylococcus aureusComparable to Ciprofloxacin[3]
5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6) Urease Inhibition (IC50)1.07 ± 0.043 µM[4]
Ciprofloxacin Escherichia coli0.015 - 1[5]
Staphylococcus aureus0.12 - 2[5]
Pseudomonas aeruginosa0.25 - 4[5]
Vancomycin Staphylococcus aureus0.5 - 2[6]
Enterococcus faecalis1 - 4[6]
Gentamicin Escherichia coli0.25 - 4[7]
Pseudomonas aeruginosa0.5 - 8[7]

Note: The data presented for thioamide derivatives are for structurally related compounds and serve as a predictive benchmark for the potential efficacy of 2-Hydroxypyridine-3-carbothioamide.

Deciphering the Mechanism of Action: A Focus on Urease Inhibition

The antibacterial activity of many thioamide-containing compounds is linked to their ability to inhibit urease.[3] Ureases are metalloenzymes that catalyze the hydrolysis of urea to ammonia and carbon dioxide, a process that is crucial for the survival and pathogenesis of certain bacteria. By inhibiting urease, these compounds can disrupt bacterial nitrogen metabolism and contribute to their antimicrobial effect. Molecular docking studies on pyridine carboxamide and carbothioamide derivatives have elucidated their binding modes within the urease active site, providing a rationale for their inhibitory activity.[4]

The proposed mechanism of action for pyridine-3-carboxamide derivatives involves a multi-step process that can be visualized as follows:

G cluster_0 Bacterial Cell Compound 2-Hydroxypyridine-3-carbothioamide Urease Urease Enzyme Compound->Urease Inhibition Ammonia Ammonia + CO2 Urease->Ammonia Hydrolysis Disruption Disruption of Nitrogen Metabolism Urease->Disruption Urea Urea Urea->Urease Cell_Death Bacterial Cell Death Disruption->Cell_Death

Caption: Proposed mechanism of action for 2-Hydroxypyridine-3-carbothioamide via urease inhibition.

Experimental Protocols for Efficacy Benchmarking

To ensure the generation of reliable and reproducible data, standardized protocols for determining antibacterial efficacy are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for these assays.[8]

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[6]

Workflow for MIC Determination

G Prep Prepare serial dilutions of 2-Hydroxypyridine-3-carbothioamide in a 96-well plate Inoculate Inoculate each well with the bacterial suspension Prep->Inoculate Inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Visually inspect for the lowest concentration with no visible growth (MIC) Incubate->Read

Caption: Experimental workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Aseptically prepare a stock solution of 2-Hydroxypyridine-3-carbothioamide in a suitable solvent. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: From a fresh culture (18-24 hours) on an appropriate agar plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following the MIC assay to assess the bactericidal versus bacteriostatic activity of the compound.[9]

Step-by-Step Protocol:

  • Subculturing: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Plating: Spot-plate the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria from the initial inoculum.

Conclusion and Future Directions

The available evidence strongly suggests that 2-Hydroxypyridine-3-carbothioamide and its analogs represent a promising avenue for the development of new antibacterial agents. Their activity against a range of pathogenic bacteria, including resistant strains, coupled with a potential mechanism of action targeting urease, warrants further investigation.

Future research should focus on:

  • Comprehensive in vitro profiling: Determining the MIC and MBC of 2-Hydroxypyridine-3-carbothioamide against a broad panel of clinical isolates, including the ESKAPE pathogens.

  • Mechanism of action studies: Elucidating the precise molecular target(s) and mechanism(s) of antibacterial action.

  • In vivo efficacy studies: Evaluating the therapeutic potential of promising candidates in relevant animal models of infection.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing a library of analogs to optimize potency, selectivity, and pharmacokinetic properties.

By pursuing these avenues of research, the scientific community can further validate the potential of this chemical class and contribute to the development of urgently needed new therapies to combat antimicrobial resistance.

References

  • Pedrood, et al. (2022). Thioamide-containing urease inhibitors as antibacterial agents. Scientific Reports, 12, 13827. [Link]

  • (PDF) Synthesis and in-vitro antibacterial activity of some new urea, thiourea and thiosemicarbazide derivatives - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (2009). Molecules, 14(1), 308-323. [Link]

  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. (2025). Journal of Biomolecular Structure and Dynamics, 1-15. [Link]

  • Synthesis and in vitro antibacterial activity of new steroidal thiosemicarbazone derivatives. (2008). European Journal of Medicinal Chemistry, 43(9), 2029-2034. [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). Molecules, 28(12), 4683. [Link]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (2022). Molecules, 27(20), 7029. [Link]

  • Antimicrobial activity (MIC values in mg/mL) of compounds. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Proposed mechanism of pyridine‐3‐carboxamide derivatives. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Escaping ESKAPE resistance: in vitro and in silico studies of multifunctional carbamimidoyl-tethered indoles against antibiotic-resistant bacteria. (2023). RSC Medicinal Chemistry, 14(5), 896-911. [Link]

  • Clearing an ESKAPE pathogen in a model organism; a polypyridyl ruthenium(II) complex theranostic that treats a resistant Acinetobacter baumannii infection in Galleria mellonella. (n.d.). White Rose Research Online. Retrieved February 18, 2026, from [Link]

  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (2017). European Journal of Medicinal Chemistry, 141, 443-453. [Link]

  • Escaping mechanisms of ESKAPE pathogens from antibiotics and their targeting by natural compounds. (2021). RSC Advances, 11(48), 30149-30172. [Link]

  • Novel Strategies to Target Biofilm Formation in ESKAPE Pathogens for Combating Antimicrobial Resistance. (n.d.). Frontiers. Retrieved February 18, 2026, from [Link]

  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved February 18, 2026, from [Link]

  • The Antimicrobial, Antibiofilm and Anti-Inflammatory Activities of P13#1, a Cathelicidin-like Achiral Peptoid. (2022). International Journal of Molecular Sciences, 23(23), 14798. [Link]

  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (2024). European Journal of Medicinal Chemistry, 277, 116830. [Link]

  • Comparative In Vitro Evaluation of Selected Essential Oils and Commercial Blends Against Skin-Associated Pathogens. (2026). Molecules, 31(4), 579. [Link]

  • Emerging Strategies to Combat ESKAPE Pathogens in the Era of Antimicrobial Resistance: A Review. (2019). Recent Patents on Anti-Infective Drug Discovery, 14(1), 28-48. [Link]

  • In Vitro and In Vivo Activities of Antibiotic PM181104. (2011). Antimicrobial Agents and Chemotherapy, 55(9), 4342-4348. [Link]

  • Arene-Ruthenium(II) Complexes with Carbothiamidopyrazoles as a Potential Alternative for Antibiotic Resistance in Human. (2021). Molecules, 26(11), 3321. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2026). U.S. Food and Drug Administration. Retrieved February 18, 2026, from [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (2025). IDEXX. Retrieved February 18, 2026, from [Link]

  • ANTIMICROBIAL ACTIVITY SCREENING OF SOME HYDRAZINECARBOTHIOAMIDES AND HETEROCYCLIC COMPOUNDS. (2014). Farmacia, 62(5), 986-995. [Link]

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Safety Operating Guide

2-Hydroxypyridine-3-carbothioamide: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

2-Hydroxypyridine-3-carbothioamide (CAS: 24632-34-4 / 5346-38-3 for related isomers) is a functionalized pyridine derivative used frequently in pharmaceutical synthesis.[1] Due to its thioamide moiety, it presents specific risks regarding toxic decomposition products (SOₓ, NOₓ) and acute toxicity.

IMMEDIATE ACTION REQUIRED:

  • Treat as Acutely Toxic: GHS Category 3 (Oral).[1][2][3] Do not handle without full PPE.[1][3]

  • Prohibit Drain Disposal: Under no circumstances should this compound enter municipal water systems.[1][3]

  • Segregate from Oxidizers: Thioamides can react vigorously with strong oxidizing agents.[1][3]

Part 2: Chemical Waste Profile & Classification[1]

Before initiating disposal, you must classify the waste stream to ensure regulatory compliance (RCRA/EPA/EU).

ParameterSpecificationOperational Implication
Chemical Name 2-Hydroxypyridine-3-carbothioamideUse full name on all waste tags.
Physical State Solid (Powder)Dust control measures required.[1][3]
UN Number UN 2811 Toxic solid, organic, n.o.s. (2-Hydroxypyridine-3-carbothioamide).[1]
Hazard Class 6.1 (Toxic)Requires specific "Toxic" diamond labeling.[1][3]
RCRA Status (USA) Characteristic Waste Not explicitly P/U-listed, but exhibits toxicity.[1][4][5] Manage as Hazardous Waste.[1][3][5][6]
Incompatibilities Strong Oxidizers, Strong AcidsDO NOT mix with nitric acid or perchlorates in waste drums.[1]
Part 3: Pre-Disposal Segregation & Handling[1]

Effective disposal begins at the bench.[1][3] Improper segregation is the leading cause of waste contractor rejection and laboratory accidents.[3]

1. Waste Stream Segregation
  • Solid Waste: Pure compound, expired stocks, or heavily contaminated solids.

    • Container: Wide-mouth HDPE jar or amber glass.[1][3]

  • Liquid Waste: Mother liquors or reaction solvents containing the compound.[1][3]

    • Container: Solvent safety can (HDPE or Stainless Steel).[1][3]

    • Note: Segregate Halogenated vs. Non-Halogenated based on the solvent, not the solute.

  • Contaminated Debris: Gloves, weigh boats, paper towels.

    • Container: Double-bagged in clear 6-mil polyethylene bags, labeled "Contaminated Debris - Toxic."[1]

2. Labeling Protocols

Every container must be labeled before waste is added.[1][3]

  • Primary Identifier: "Hazardous Waste - Toxic."[1][3]

  • Constituents: Must list "2-Hydroxypyridine-3-carbothioamide" explicitly. Do not use abbreviations like "2-HP."

  • Hazard Checkbox: Check "Toxic" and "Irritant."[1][3]

Part 4: Disposal Workflows
Workflow A: Solid Waste (Pure Substance)
  • Step 1: Transfer solid waste into a dedicated screw-top container.[1][3] Avoid generating dust; perform this in a fume hood.[1][3]

  • Step 2: If the solid is reactive or fine powder, dampen slightly with an inert solvent (e.g., mineral oil) to suppress dust, provided this does not violate incinerator acceptance criteria.

  • Step 3: Seal the container with parafilm to prevent loosening during transport.[1][3]

  • Step 4: Place the primary container into a secondary containment bin (e.g., plastic tub) in the satellite accumulation area.

Workflow B: Liquid Waste (Solutions)
  • Step 1: Determine the primary solvent (e.g., Methanol, DCM).

  • Step 2: Verify the waste carboy is compatible.[1][3] (e.g., Do not put acidic aqueous solutions in metal cans).

  • Step 3: Pour waste slowly using a funnel.

  • Step 4: Log the volume and concentration of 2-Hydroxypyridine-3-carbothioamide on the waste log sheet immediately.[1]

Workflow C: Empty Containers
  • Triple Rinse Rule: Containers that held this compound must be triple-rinsed with a solvent capable of dissolving the residue (e.g., methanol or acetone).[1]

  • Rinsate Disposal: The rinsate (wash liquid) must be disposed of as Hazardous Liquid Waste (Workflow B).[1] It cannot go down the drain.

  • Defacing: Once triple-rinsed, deface the label and mark as "Empty."[1]

Part 5: Decision Logic & Visualization[1]

The following diagram illustrates the critical decision-making process for segregating this specific chemical waste.

WasteSegregation cluster_Solid Solid Waste Stream cluster_Liquid Liquid Waste Stream Start Waste Generation: 2-Hydroxypyridine-3-carbothioamide StateCheck Determine Physical State Start->StateCheck IsPure Is it Pure/Stock? StateCheck->IsPure Solid SolventCheck Identify Primary Solvent StateCheck->SolventCheck Liquid/Solution SolidBin Container: HDPE Jar Label: UN 2811 Toxic Solid IsPure->SolidBin Yes (Chemical) Debris Container: Double Bag (6-mil) Label: Toxic Debris IsPure->Debris No (Gloves/Paper) Final Final Disposal: High-Temp Incineration SolidBin->Final Debris->Final Halo Halogenated Waste Carboy (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste Carboy (e.g., Methanol, Acetone) SolventCheck->NonHalo No Halogens Halo->Final NonHalo->Final

Figure 1: Decision tree for the segregation of 2-Hydroxypyridine-3-carbothioamide waste streams to ensure compliance with incineration protocols.

Part 6: Emergency Spill Response

In the event of a spill during disposal transfer:

  • Evacuate & Ventilate: Clear the immediate area.[1][3] If the spill is solid powder, stop ventilation drafts that might spread dust.[3] If liquid, increase ventilation.[1][3]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a P95/N95 particulate respirator (for solids) or organic vapor cartridge (for solutions).[1]

  • Containment:

    • Solid: Cover with wet paper towels (dampened with water) to prevent dust generation, then scoop into a waste bag.[1]

    • Liquid: Use absorbent pads or vermiculite.[1][3] Do not use sawdust (potential flammability with certain solvents).[1][3]

  • Decontamination: Scrub the surface with a soap and water solution.[1][3] Collect all cleanup materials as Hazardous Waste .

Part 7: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1549499, Pyridine-2-carbothioamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Mastering the Safe Handling of 2-Hydroxypyridine-3-carbothioamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Essential Safety and Handling Protocols for 2-Hydroxypyridine-3-carbothioamide.

The responsible and safe handling of chemical reagents is the cornerstone of innovative and successful research. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and safety protocols for handling 2-Hydroxypyridine-3-carbothioamide, a compound with significant potential in various research and development applications. By adhering to these guidelines, you can mitigate risks, ensure the integrity of your experiments, and foster a culture of safety within your laboratory.

Understanding the Hazard Landscape

Assumed Potential Hazards:

  • Skin and Eye Irritation: Similar to other pyridine derivatives, contact can cause irritation or burns.[3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the nose, throat, and respiratory system.[3][4][5]

  • Harmful if Swallowed: Ingestion could lead to adverse health effects.[5]

  • Flammability: Pyridine itself is a flammable liquid, and while the subject compound is a solid, caution should be exercised around ignition sources.[1][3]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to provide comprehensive protection. The following table outlines the minimum required PPE for handling 2-Hydroxypyridine-3-carbothioamide.

PPE ComponentSpecifications & Rationale
Hand Protection Chemical-resistant gloves (Nitrile recommended) . Nitrile gloves offer good resistance to a range of chemicals, including pyridine.[6] Always inspect gloves for tears or punctures before use and remove them before touching common surfaces like doorknobs or phones.[7]
Eye & Face Protection Safety glasses with side shields or chemical safety goggles .[8] When there is a risk of splashing, a face shield should be worn in addition to goggles.[3] Contact lenses should be avoided as they can absorb and concentrate irritants.[3][8]
Body Protection A flame-resistant lab coat should be worn to protect against skin contact and in case of fire hazards.[7] Ensure the lab coat is fully buttoned.
Respiratory Protection Work in a certified chemical fume hood . This is the primary means of controlling inhalation exposure.[6][7] If a fume hood is not available or during large-scale operations, a NIOSH-approved respirator may be necessary.[9]

Step-by-Step Safe Handling Workflow

Adherence to a standardized workflow minimizes the risk of exposure and contamination.

Preparation and Planning
  • Review the Safety Data Sheet (SDS): Although a specific SDS was not found, always search for and review the most current SDS for any chemical before use.[7]

  • Designate a Work Area: All handling of 2-Hydroxypyridine-3-carbothioamide should occur within a designated area, preferably inside a chemical fume hood.[6][7]

  • Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available.

Handling the Compound
  • Don Appropriate PPE: Before handling the chemical, put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transferring:

    • Perform all weighing and transfers of the solid compound within a fume hood to prevent inhalation of any dust particles.[6]

    • Use dedicated spatulas and weighing boats.

    • Open containers slowly and away from your face.[7]

  • Preparing Solutions:

    • When dissolving the compound, add the solid to the solvent slowly.

    • If the process generates heat or fumes, ensure it is done in the fume hood with proper ventilation.

Post-Handling Procedures
  • Decontamination: Clean all equipment and the work surface thoroughly after use.

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated PPE, in properly labeled hazardous waste containers according to your institution's guidelines.[9]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7]

Visualization of the Safe Handling Workflow

The following diagram illustrates the critical steps for safely handling 2-Hydroxypyridine-3-carbothioamide.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS & Assess Risks prep2 Designate Work Area (Fume Hood) prep1->prep2 prep3 Assemble PPE & Materials prep2->prep3 handle1 Don Full PPE prep3->handle1 handle2 Weigh & Transfer in Fume Hood handle1->handle2 handle3 Prepare Solution in Fume Hood handle2->handle3 post1 Decontaminate Equipment & Work Area handle3->post1 post2 Segregate & Dispose of Waste post1->post2 post3 Remove PPE & Wash Hands post2->post3

Caption: A workflow diagram outlining the key stages of safe handling for 2-Hydroxypyridine-3-carbothioamide.

Emergency Preparedness: Spills and Exposure

Accidents can happen, and a rapid, informed response is critical.

Spill Response
  • Minor Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or sand.

    • Place the absorbent material in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the contaminated area.

Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal and Decontamination

Proper disposal is a critical component of the chemical handling lifecycle.

  • Chemical Waste: All solid 2-Hydroxypyridine-3-carbothioamide and solutions containing it must be disposed of as hazardous waste.

  • Contaminated Materials: Any items that come into contact with the chemical, such as gloves, absorbent pads, and weighing papers, must also be disposed of as hazardous waste.[9]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

Conclusion: Fostering a Culture of Safety

The responsible handling of 2-Hydroxypyridine-3-carbothioamide is not merely a matter of following procedures but of cultivating a deep-seated commitment to safety. By understanding the potential hazards, diligently using the correct PPE, and being prepared for emergencies, researchers can confidently and safely unlock the potential of this and other valuable chemical compounds. Your safety, and the safety of your colleagues, is paramount to the success of your scientific endeavors.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY.
  • Jubilant Ingrevia. (n.d.). JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
  • Apollo Scientific. (n.d.).
  • Carl ROTH. (n.d.).
  • Unknown. (n.d.).
  • Unknown. (2025, September 12).
  • Fisher Scientific. (2025, December 19).
  • Sigma-Aldrich. (2025, December 22).
  • Sigma-Aldrich. (2024, September 7).
  • TCI Chemicals. (n.d.).
  • Apollo Scientific. (2023, June 28).
  • Camacho, L. A., et al. (2019). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. The Journal of Organic Chemistry.
  • Unknown. (2024, April 20). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. PMC.
  • Unknown. (2023, January 12).
  • GZ Industrial Supplies. (2025, May 26).
  • Chemsrc. (2025, August 23). Iron hydroxide oxide | CAS#:20344-49-4.
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • Unknown. (2025, September 22). Iron(III)
  • UNC Policies. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Unknown. (n.d.). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.